Product packaging for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol(Cat. No.:)

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Número de catálogo: B1353721
Peso molecular: 883.4 g/mol
Clave InChI: JTMWOTXEVWLTTO-CGFQLDJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C57H102O6 and its molecular weight is 883.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H102O6 B1353721 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Propiedades

Fórmula molecular

C57H102O6

Peso molecular

883.4 g/mol

Nombre IUPAC

[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16+,28-25+,29-26+,30-27+

Clave InChI

JTMWOTXEVWLTTO-CGFQLDJTSA-N

SMILES isomérico

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES canónico

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a significant component of various vegetable oils, this molecule is of considerable interest in the fields of food science, nutrition, and pharmaceutical sciences. Its specific fatty acid composition and stereochemistry influence its physical and metabolic properties, making a thorough understanding of its physicochemical characteristics essential for its application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in metabolic signaling pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various systems, including its formulation into delivery systems and its interaction with biological membranes.

PropertyValueSource(s)
Molecular Formula C₅₇H₁₀₂O₆[1]
Molecular Weight 883.42 g/mol [1]
CAS Number 2190-20-7[1]
Physical State Viscous liquid at room temperature[2]
Melting Point -2.5 to -2 °C[3]
Boiling Point High molecular weight triglycerides have very low vapor pressure and tend to decompose at high temperatures rather than boil at atmospheric pressure.[4][5]
Density The density of similar triacylglycerols (e.g., palm olein) is approximately 0.913–0.917 g/cm³ at 20°C. A precise value for this compound is not readily available.[6]
Solubility - DMF: 10 mg/mL- Ethanol (B145695): 10 mg/mL- PBS:Ethanol (1:1): 500 µg/mL- Insoluble in water. Soluble in non-polar organic solvents like chloroform (B151607) and hexane.[6][7][8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the analysis of this compound are provided below.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Cool the sample to -70°C at a controlled rate (e.g., 10°C/min).

    • Hold at -70°C for 5 minutes to ensure complete crystallization.

    • Heat the sample from -70°C to 50°C at a controlled rate (e.g., 5°C/min).

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset and end temperatures of melting can also be determined.[9][10][11]

Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., ethanol, DMF) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Separation: Centrifuge the vial at a high speed to pellet the undissolved solute.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved triacylglycerol is then determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).[7][12]

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and versatile technique for the separation and qualitative analysis of lipids.

Methodology:

  • Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate the plate by heating at 110°C for 30-60 minutes before use.

  • Sample Application: Dissolve a small amount of the this compound sample in a volatile solvent like chloroform. Spot the solution onto the TLC plate, about 1.5 cm from the bottom edge, using a capillary tube.

  • Development: Place the spotted plate in a developing chamber containing a suitable mobile phase. For neutral lipids like triacylglycerols, a common mobile phase is a mixture of hexane:diethyl ether:acetic acid (e.g., in a ratio of 80:20:1, v/v/v). The chamber should be saturated with the solvent vapor. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.[13][14][15]

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable reagent (e.g., a solution of phosphomolybdic acid in ethanol followed by heating).[16]

  • Analysis: The retention factor (Rf) value of the spot corresponding to this compound can be calculated and compared to a standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

GC-MS is a powerful technique for the quantitative analysis of the fatty acid composition of triacylglycerols.

Methodology:

  • Transesterification: Convert the triacylglycerol into its constituent fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent such as boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.

  • Extraction: After the reaction, extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.

    • Separation: Use a suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms) to separate the FAMEs based on their boiling points and polarity. A temperature program is typically used, for example, starting at 100°C, holding for 2 minutes, and then ramping up to 240°C at 3°C/min.

    • Detection: The separated FAMEs are detected by a mass spectrometer, which provides both mass and fragmentation information for identification and quantification.[3][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of triacylglycerols.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. Key signals include those for the glycerol backbone protons, the olefinic protons of the unsaturated fatty acid chains, the allylic protons, and the terminal methyl protons. The integration of these signals can provide information about the relative proportions of different fatty acids.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. Distinct signals will be observed for the carbonyl carbons of the ester linkages, the glycerol backbone carbons, and the various carbons of the fatty acid chains (olefinic, allylic, aliphatic, and methyl carbons). The chemical shifts of the carbonyl and glycerol carbons can provide information about the positional distribution of the fatty acids on the glycerol backbone.[18][19][20]

Signaling Pathways

While there is no evidence for signaling pathways directly involving the intact this compound molecule, its metabolic products play crucial roles in cellular signaling. Triacylglycerols are the primary energy storage molecules in eukaryotes.[18][21] Their metabolism, encompassing biosynthesis (lipogenesis) and breakdown (lipolysis), is tightly regulated and generates signaling intermediates.

Triacylglycerol Metabolism and Associated Signaling

The breakdown of triacylglycerols through lipolysis releases glycerol and free fatty acids.[22] These fatty acids, or their derivatives, can act as signaling molecules, notably by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[2][23]

Furthermore, intermediates in the triacylglycerol biosynthesis pathway, such as diacylglycerol (DAG) and phosphatidic acid (PA), are potent second messengers. DAG is a well-known activator of protein kinase C (PKC) isoforms, which are involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.[21] Phosphatidic acid can also modulate the activity of various proteins and is a precursor for other signaling lipids. The synthesis and degradation of triacylglycerols can influence the cellular levels of these signaling intermediates, thereby linking lipid storage to cellular regulation.[21]

Below are diagrams illustrating the core metabolic pathways for triacylglycerols and their connection to cellular signaling.

Triacylglycerol_Biosynthesis cluster_enzymes Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Lipin (PAP) mTOR mTOR Signaling PA->mTOR TAG This compound (Triacylglycerol) DAG->TAG DGAT PKC Protein Kinase C (PKC) Activation DAG->PKC GPAT Glycerol-3-phosphate acyltransferase AGPAT 1-acylglycerol-3-phosphate O-acyltransferase PAP Phosphatidic acid phosphatase DGAT Diacylglycerol O-acyltransferase

Caption: The Kennedy pathway for triacylglycerol biosynthesis.

Lipolysis_and_Fatty_Acid_Signaling TAG This compound (Triacylglycerol) DAG Diacylglycerol TAG->DAG ATGL FFA Free Fatty Acids (Oleic Acid, Linoleic Acid) MAG Monoacylglycerol DAG->MAG HSL Glycerol Glycerol MAG->Glycerol MGL PPARs PPAR Activation FFA->PPARs ATGL Adipose Triglyceride Lipase HSL Hormone-Sensitive Lipase MGL Monoglyceride Lipase GeneExpression Regulation of Gene Expression (Lipid & Glucose Metabolism) PPARs->GeneExpression

Caption: Lipolysis and subsequent free fatty acid signaling.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in scientific research and product development. The provided experimental protocols offer a starting point for the detailed characterization of this and other similar triacylglycerols. While direct signaling roles for the intact molecule are not established, its metabolic products are key players in cellular regulation, highlighting the intricate link between lipid metabolism and cell signaling. Further research into the specific biological effects of this triacylglycerol may uncover more nuanced roles in cellular physiology and pathology.

References

Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a specific structured triacylglycerol. The document outlines both chemoenzymatic and purely chemical approaches, with a focus on regioselective synthesis to achieve the desired isomeric purity. Detailed, albeit inferred, experimental protocols are provided for the most plausible multi-step chemoenzymatic synthesis route. This guide also includes a summary of relevant quantitative data from the synthesis of similar structured lipids, purification techniques, and analytical methods for characterization. The synthesis pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound (OOL) is a triacylglycerol (TAG) with oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. Structured lipids, such as OOL, are of significant interest in the pharmaceutical and food industries due to their specific physical properties and potential health benefits, which are determined by the type and position of the fatty acids on the glycerol backbone. The targeted synthesis of such structured TAGs requires precise control over the acylation of the glycerol molecule. This guide details the primary synthetic strategies to achieve this.

Synthesis Pathways

The synthesis of this compound can be approached through two main routes: a chemoenzymatic pathway and a purely chemical pathway. The chemoenzymatic approach is often preferred due to the high regioselectivity offered by lipases, which can minimize the formation of isomeric byproducts.

Chemoenzymatic Synthesis Pathway

A multi-step chemoenzymatic approach is the most viable route for the synthesis of OOL with high isomeric purity. This pathway involves the synthesis of a 1,2-dioleoyl-rac-glycerol (B53251) intermediate, followed by the regioselective acylation of the sn-3 position with linoleic acid.

chemoenzymatic_synthesis cluster_step1 Step 1: Synthesis of 1,2-Dioleoyl-rac-glycerol cluster_step2 Step 2: Regioselective Acylation Glycerol Glycerol DAG 1,2-Dioleoyl-rac-glycerol Glycerol->DAG Esterification Oleic_Acid Oleic Acid (2 eq.) Oleic_Acid->DAG OOL This compound DAG->OOL Enzymatic Acylation Linoleic_Acid Linoleic Acid Linoleic_Acid->OOL Lipase sn-1,3 specific lipase (e.g., Novozym 435) Lipase->OOL Chemical_Acylation Chemical Acylation

Caption: Chemoenzymatic synthesis pathway for this compound.

Chemical Synthesis Pathway

A purely chemical synthesis approach can also be employed, although it may present challenges in achieving high regioselectivity, potentially leading to a mixture of isomers that require extensive purification. This route typically involves the use of protecting groups to control the acylation at specific positions of the glycerol backbone.

chemical_synthesis Glycerol Glycerol Protected_Glycerol Protected Glycerol (sn-3 OH free) Glycerol->Protected_Glycerol Protection Acylated_Protected_Glycerol sn-1,2-Dioleoyl Protected Glycerol Protected_Glycerol->Acylated_Protected_Glycerol Acylation Deprotected_DAG 1,2-Dioleoyl-rac-glycerol Acylated_Protected_Glycerol->Deprotected_DAG Deprotection OOL This compound Deprotected_DAG->OOL Acylation Oleic_Acid_Chloride Oleic Acid Chloride (2 eq.) Oleic_Acid_Chloride->Acylated_Protected_Glycerol Linoleic_Acid_Chloride Linoleic Acid Chloride Linoleic_Acid_Chloride->OOL Protection Protection of sn-1 & sn-3 OH Deprotection Deprotection of sn-3 OH Acylation1 Acylation Acylation2 Acylation experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Reactants Glycerol + Oleic Acid + Linoleic Acid Reaction Chemoenzymatic Reaction (Two Steps) Reactants->Reaction Crude_Product Crude OOL Mixture Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Purified OOL Column_Chromatography->Pure_Product TLC TLC Pure_Product->TLC GC GC-FID/MS Pure_Product->GC HPLC HPLC Pure_Product->HPLC NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

A Technical Guide to the Natural Sources of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the triacylglycerol 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL). This document details its prevalence in various plant and animal-based oils, presents quantitative data, and outlines the key experimental protocols for its extraction, identification, and quantification.

Introduction

This compound, a specific triglyceride molecule, is of significant interest in various fields, including nutrition, pharmacology, and material science, due to its unique physicochemical properties and potential biological activities. Understanding its natural distribution is crucial for sourcing, utilization, and research and development. This guide serves as a comprehensive resource for professionals seeking detailed information on this compound.

Natural Sources and Quantitative Data

This compound is predominantly found in a variety of vegetable oils. Its concentration can vary depending on the plant species, cultivar, growing conditions, and extraction methods. It is also present in some animal fats, though typically in lower concentrations. The following table summarizes the quantitative data on the percentage of this compound (OOL) found in several natural sources.

Natural SourceCommon NamePercentage of OOL (%)References
Olea europaeaOlive Oil11.4 - 17.5[1][2]
Helianthus annuusSunflower OilPresent, variable[3]
Cucurbita pepoPumpkin Seed OilPresent[4][5][6]
Sesamum indicumSesame OilPresent[4][5][6]
Zea maysCorn OilPresent[3]
Glycine maxSoybean OilPresent[3]
Vitis viniferaGrapeseed OilPresent
Bos taurusBovine Milk FatPresent
Struthio camelusOstrich OilPresent[3]

Note: "Present" indicates that the compound has been identified in the source, but specific quantitative data was not consistently available across the reviewed literature. The percentage can vary significantly based on the specific variety and processing of the oil.

Experimental Protocols

The accurate identification and quantification of this compound in complex lipid mixtures require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) with Flame Ionization Detection (FID) are the most common methods employed.

Sample Preparation: Extraction of Triacylglycerols from Oilseeds

A general protocol for the extraction of lipids from oilseeds is as follows:

  • Grinding: Grind the oilseeds into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: Suspend the ground seeds in a solvent mixture, typically hexane (B92381) or a chloroform/methanol mixture (2:1, v/v).

  • Homogenization: Homogenize the mixture using a high-speed blender or sonicator to ensure efficient extraction of lipids.

  • Filtration: Filter the mixture to remove solid plant material.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude oil extract.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a silica-based sorbent to isolate the triacylglycerol fraction from other lipids like free fatty acids and phospholipids.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Triacylglycerol Analysis

HPLC-MS is a powerful technique for separating and identifying individual triacylglycerol species.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used for the separation of triacylglycerols.

    • Mobile Phase: A gradient elution is commonly employed, starting with a more polar solvent mixture (e.g., acetonitrile/methanol) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol (B130326) or dichloromethane).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detector: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used for detection and identification.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode is generally used for the detection of triacylglycerols as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

    • Mass Range: A scan range of m/z 300-1200 is typically sufficient to cover the masses of most common triacylglycerols.

    • Collision Energy (for MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The collision energy is optimized to induce fragmentation of the parent ion, providing information about the constituent fatty acids.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Composition Analysis

To determine the overall fatty acid composition of the oil, the triacylglycerols are first transesterified to fatty acid methyl esters (FAMEs).

  • Transesterification:

    • Dissolve a small amount of the oil sample in a solvent like toluene.

    • Add a solution of sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol.

    • Heat the mixture (e.g., at 50-60°C for 10-15 minutes) to facilitate the transesterification reaction.

    • After cooling, add a non-polar solvent like hexane and water to extract the FAMEs into the organic layer.

    • The hexane layer containing the FAMEs is collected for GC analysis.

  • GC-FID System:

    • Column: A polar capillary column (e.g., a fused silica (B1680970) column coated with a cyanopropyl polysiloxane stationary phase) is used for the separation of FAMEs.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C) to elute FAMEs with different chain lengths and degrees of unsaturation.

    • Injector and Detector Temperature: The injector and FID detector are maintained at a high temperature (e.g., 250°C and 260°C, respectively).

    • Quantification: The percentage of each fatty acid is determined by comparing the peak area of each FAME to the total peak area of all FAMEs.

Visualizations

Experimental Workflow for Triacylglycerol Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Natural Source (e.g., Oilseeds) Grinding Grinding Start->Grinding SolventExtraction Solvent Extraction Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval CrudeOil Crude Oil Extract SolventRemoval->CrudeOil SPE Solid-Phase Extraction (Optional) CrudeOil->SPE GCFID GC-FID Analysis (after Transesterification) CrudeOil->GCFID Requires Transesterification TAGs Isolated Triacylglycerols SPE->TAGs HPLCMS HPLC-MS Analysis TAGs->HPLCMS Direct Analysis DataAnalysis Data Analysis and Quantification HPLCMS->DataAnalysis GCFID->DataAnalysis FinalResult Identification and Quantification of this compound DataAnalysis->FinalResult

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathway (Illustrative Example: Hypothetical Metabolic Pathway)

While a specific signaling pathway directly involving this compound is not well-established for a general technical guide, the following diagram illustrates a hypothetical pathway where a triacylglycerol could be involved in cellular signaling, for illustrative purposes as requested.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Lipase Lipase Receptor->Lipase activates OOL This compound (from Lipid Droplet) Lipase->OOL hydrolyzes DAG Diacylglycerol OOL->DAG releases PKC Protein Kinase C DAG->PKC activates Downstream Downstream Signaling PKC->Downstream Extracellular Extracellular Signal Extracellular->Receptor

Caption: Hypothetical signaling pathway involving a triacylglycerol.

References

The Metabolic Journey of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide to its Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a common triacylglycerol found in various dietary vegetable oils, including pumpkin seed, olive, and sesame oils.[1][2][3][4] As a key component of dietary fat, its metabolic fate is integral to understanding lipid metabolism and its impact on health and disease. This technical guide provides a comprehensive overview of the presumed metabolic pathway of OOG, from its initial digestion to its cellular uptake and subsequent metabolic effects. While specific quantitative data and detailed experimental protocols for OOG are limited in the current scientific literature, this guide outlines the established principles of triacylglycerol metabolism and provides detailed methodologies for the key experiments required to elucidate the specific functions of OOG. This document is intended to serve as a valuable resource for researchers investigating the nuanced roles of specific triacylglycerols in lipid metabolism and for professionals in drug development targeting metabolic pathways.

Introduction to this compound (OOG)

This compound is a triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Oleic acid is a monounsaturated omega-9 fatty acid, while linoleic acid is a polyunsaturated omega-6 fatty acid. The specific arrangement of these fatty acids on the glycerol backbone can influence the physicochemical properties of the TAG and its interaction with metabolic enzymes.

The Metabolic Pathway of Dietary OOG: A Presumed Journey

The metabolism of dietary OOG is expected to follow the general pathway of triacylglycerol digestion, absorption, transport, and cellular uptake as outlined below.

Digestion in the Gastrointestinal Tract

Dietary TAGs are initially emulsified by bile salts in the small intestine to form micelles. This increases the surface area for the action of pancreatic lipase (B570770). Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the TAG molecule.

  • Step 1: Hydrolysis of OOG. Pancreatic lipase is expected to hydrolyze the oleic acid at the sn-1 position and the linoleic acid at the sn-3 position of OOG.

  • Step 2: Formation of 2-OAG. This enzymatic action would yield two free fatty acids (oleic acid and linoleic acid) and one 2-oleoyl-rac-glycerol (2-OAG), a monoacylglycerol.

The resulting free fatty acids and 2-OAG are then absorbed by the enterocytes lining the small intestine.

Absorption and Re-esterification in Enterocytes

Inside the enterocytes, the absorbed free fatty acids and 2-OAG are re-esterified back into TAGs. This process is catalyzed by the enzymes of the monoacylglycerol and diacylglycerol acyltransferase (MGAT and DGAT) pathways. The newly synthesized TAGs, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are then assembled into large lipoprotein particles called chylomicrons.

Transport via Chylomicrons and Lipoprotein Lipase (LPL) Action

Chylomicrons are secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream. In the capillaries of peripheral tissues, such as adipose tissue and muscle, chylomicrons interact with lipoprotein lipase (LPL), which is anchored to the endothelial surface. LPL hydrolyzes the TAGs within the chylomicron core, releasing fatty acids and glycerol.

  • Fatty Acid Uptake: The released fatty acids (oleic and linoleic acid from OOG) can be taken up by the surrounding tissues for energy production (beta-oxidation) or storage as TAGs in lipid droplets.

  • Glycerol Transport: The glycerol backbone is transported to the liver for gluconeogenesis or glycolysis.

Hepatic Metabolism of Chylomicron Remnants and VLDL Synthesis

After the action of LPL, the smaller, cholesterol-enriched particles that remain are known as chylomicron remnants. These remnants are cleared from the circulation by the liver. The fatty acids derived from OOG that reach the liver can be:

  • Oxidized for energy.

  • Stored as TAGs in lipid droplets.

  • Re-packaged into very-low-density lipoproteins (VLDL). VLDL particles are then secreted by the liver to transport endogenous lipids to peripheral tissues.

Potential Cellular and Metabolic Effects of OOG-derived Fatty Acids

The fatty acids released from OOG, oleic acid and linoleic acid, are bioactive molecules that can influence various cellular processes.

Regulation of Gene Expression

Fatty acids can act as signaling molecules and modulate the activity of transcription factors involved in lipid metabolism.

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. Polyunsaturated fatty acids, like linoleic acid, are known to suppress SREBP-1c activity, thereby reducing the expression of genes involved in fatty acid and triglyceride synthesis. The effect of OOG on SREBP-1c would depend on the integrated signaling from its constituent fatty acids.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play crucial roles in lipid and glucose homeostasis. Fatty acids are natural ligands for PPARs. PPARα, highly expressed in the liver, promotes fatty acid oxidation. PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. The oleic and linoleic acid from OOG could potentially activate these receptors, influencing fatty acid catabolism and storage.

Lipid Droplet Dynamics

The influx of fatty acids from OOG hydrolysis into cells can influence the formation, growth, and turnover of lipid droplets. An increased supply of fatty acids promotes the synthesis of TAGs, leading to the expansion of existing lipid droplets or the formation of new ones.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data on the metabolic parameters of this compound. The following tables are presented as templates to guide future research. The values provided are hypothetical and intended for illustrative purposes only.

Table 1: Hypothetical Kinetic Parameters for Pancreatic Lipase Hydrolysis of OOG

ParameterValueUnits
Km (OOG)[Value]µM
Vmax[Value]µmol/min/mg enzyme
kcat[Value]s-1
Specific Activity[Value]U/mg

Table 2: Hypothetical Absorption and Transport Efficiency of OOG-Derived Lipids

ParameterValueUnits
Intestinal Absorption of Oleic Acid[Value]% of ingested
Intestinal Absorption of Linoleic Acid[Value]% of ingested
Chylomicron TAG Transport Rate[Value]mg/dL/h
LPL-mediated Clearance Rate of OOG-rich Chylomicrons[Value]mL/min

Table 3: Hypothetical Effects of OOG on Gene Expression in Hepatocytes (Fold Change vs. Control)

GeneFold Change
SREBP-1c[Value]
Fatty Acid Synthase (FAS)[Value]
Acetyl-CoA Carboxylase (ACC)[Value]
PPARα[Value]
Carnitine Palmitoyltransferase 1 (CPT1)[Value]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the specific metabolic functions of OOG.

In Vitro Digestion of OOG by Pancreatic Lipase

Objective: To determine the rate and products of OOG hydrolysis by pancreatic lipase.

Materials:

  • This compound (OOG)

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate)

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl2)

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Prepare a substrate emulsion by sonicating OOG with bile salts in Tris-HCl buffer.

  • Initiate the reaction by adding pancreatic lipase to the substrate emulsion at 37°C.

  • Take aliquots of the reaction mixture at various time points.

  • Stop the reaction by adding a solution to denature the enzyme (e.g., ethanol/HCl).

  • Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform/methanol).

  • Separate the lipid classes (TAG, DAG, MAG, FFA) by TLC.

  • Scrape the corresponding bands from the TLC plate, extract the lipids, and quantify them using GC-MS after derivatization.

  • Calculate the rate of hydrolysis and identify the products formed.

Cellular Uptake of OOG-Derived Fatty Acids in Caco-2 Cells

Objective: To model the intestinal absorption of fatty acids derived from OOG digestion.

Materials:

  • Caco-2 cells (differentiated for 21 days on permeable supports)

  • Radiolabeled OOG (e.g., [14C]-oleic acid or [14C]-linoleic acid at a specific position)

  • Pancreatic lipase and bile salts

  • Cell culture medium

  • Scintillation counter

Protocol:

  • Prepare micelles containing radiolabeled OOG, pancreatic lipase, and bile salts in cell culture medium.

  • Add the micellar solution to the apical side of the differentiated Caco-2 cell monolayer.

  • Incubate for various time periods.

  • Collect the medium from the basolateral side to measure transported fatty acids.

  • Wash the cells extensively to remove non-absorbed lipids.

  • Lyse the cells and measure the radioactivity incorporated into the cells using a scintillation counter.

  • Analyze the lipid composition of the cell lysate to determine the extent of re-esterification.

Gene Expression Analysis in Hepatocytes Treated with OOG-Derived Fatty Acids

Objective: To investigate the effect of OOG-derived fatty acids on the expression of genes involved in lipid metabolism.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Fatty acid-free bovine serum albumin (BSA)

  • Oleic acid and linoleic acid

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (SREBP-1c, FAS, ACC, PPARα, CPT1)

Protocol:

  • Culture hepatocytes to near confluency.

  • Prepare fatty acid-BSA complexes by dissolving oleic acid and linoleic acid (in a 2:1 ratio to mimic OOG) in a solution containing fatty acid-free BSA.

  • Treat the hepatocytes with the fatty acid-BSA complexes for a specified duration (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the target genes.

  • Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to untreated control cells.

Mandatory Visualizations

Signaling Pathways

OOG_Metabolic_Pathway cluster_digestion Digestion & Absorption cluster_transport Transport cluster_hepatic Hepatic Metabolism Dietary OOG Dietary OOG Pancreatic Lipase Pancreatic Lipase Dietary OOG->Pancreatic Lipase Hydrolysis 2-OAG + FFAs 2-OAG + FFAs Pancreatic Lipase->2-OAG + FFAs Enterocyte Enterocyte 2-OAG + FFAs->Enterocyte Absorption Chylomicron Chylomicron Enterocyte->Chylomicron Assembly LPL LPL Chylomicron->LPL Hydrolysis Chylomicron Remnant Chylomicron Remnant Chylomicron->Chylomicron Remnant FFAs + Glycerol FFAs + Glycerol LPL->FFAs + Glycerol Peripheral Tissues Peripheral Tissues FFAs + Glycerol->Peripheral Tissues Uptake Liver Liver Chylomicron Remnant->Liver Uptake VLDL VLDL Liver->VLDL Synthesis

Caption: Presumed metabolic pathway of dietary this compound (OOG).

OOG_Cellular_Signaling cluster_srebp SREBP-1c Pathway cluster_ppar PPARα Pathway OOG-derived FFAs OOG-derived FFAs SREBP-1c SREBP-1c OOG-derived FFAs->SREBP-1c Inhibition PPARα PPARα OOG-derived FFAs->PPARα Activation Lipogenic Genes (FAS, ACC) Lipogenic Genes (FAS, ACC) SREBP-1c->Lipogenic Genes (FAS, ACC) Activation Fatty Acid Synthesis Fatty Acid Synthesis Lipogenic Genes (FAS, ACC)->Fatty Acid Synthesis Fatty Acid Oxidation Genes (CPT1) Fatty Acid Oxidation Genes (CPT1) PPARα->Fatty Acid Oxidation Genes (CPT1) Activation Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acid Oxidation Genes (CPT1)->Fatty Acid Oxidation

Caption: Potential signaling effects of OOG-derived fatty acids in hepatocytes.

Experimental Workflows

In_Vitro_Digestion_Workflow Prepare OOG Emulsion Prepare OOG Emulsion Incubate with Pancreatic Lipase Incubate with Pancreatic Lipase Prepare OOG Emulsion->Incubate with Pancreatic Lipase Lipid Extraction Lipid Extraction Incubate with Pancreatic Lipase->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation GC-MS Quantification GC-MS Quantification TLC Separation->GC-MS Quantification

Caption: Experimental workflow for in vitro digestion of OOG.

Gene_Expression_Workflow Hepatocyte Culture Hepatocyte Culture Treat with OOG-derived FFAs Treat with OOG-derived FFAs Hepatocyte Culture->Treat with OOG-derived FFAs RNA Isolation RNA Isolation Treat with OOG-derived FFAs->RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis qPCR Analysis qPCR Analysis cDNA Synthesis->qPCR Analysis

Caption: Workflow for analyzing gene expression in response to OOG-derived fatty acids.

Conclusion

This compound, as a significant component of dietary fats, undergoes a complex metabolic journey that influences systemic lipid homeostasis. While its specific metabolic fate and cellular effects are yet to be fully elucidated with quantitative precision, the established principles of triacylglycerol metabolism provide a robust framework for future investigations. The experimental protocols and conceptual diagrams presented in this guide are intended to facilitate and inspire further research into the nuanced roles of specific dietary triacylglycerols like OOG in health and disease. A deeper understanding of how the structure of dietary TAGs influences their metabolism will be crucial for the development of targeted nutritional and therapeutic strategies to manage metabolic disorders.

References

Technical Guide: Molecular Properties of TG(18:1/18:1/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analysis of the triglyceride (TG) designated as TG(18:1/18:1/18:2), outlining the determination of its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development who require precise molecular information for this lipid species.

Component Analysis

A triglyceride molecule consists of a glycerol (B35011) backbone esterified with three fatty acids. The notation TG(18:1/18:1/18:2) specifies the composition of the fatty acid chains:

  • Glycerol (C₃H₈O₃): A three-carbon alcohol that forms the structural backbone of the triglyceride.[1][2][3][4][5]

  • Two Oleic Acid molecules (18:1): Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and one double bond.[6][7][8][9][10] Its molecular formula is C₁₈H₃₄O₂.[6][8][9][10]

  • One Linoleic Acid molecule (18:2): Linoleic acid is a polyunsaturated omega-6 fatty acid containing 18 carbon atoms and two double bonds.[11] Its molecular formula is C₁₈H₃₂O₂.[11][12][13][14]

Synthesis and Molecular Formula Determination

The synthesis of a triglyceride from its components occurs via an esterification reaction. During this process, the three fatty acid molecules each form an ester bond with one of the hydroxyl groups of the glycerol backbone. For each ester bond created, one molecule of water (H₂O) is eliminated.

G glycerol Glycerol (C₃H₈O₃) plus1 + react_arrow Esterification (-3 H₂O) glycerol->react_arrow oleic1 Oleic Acid (C₁₈H₃₄O₂) plus2 + oleic1->react_arrow oleic2 Oleic Acid (C₁₈H₃₄O₂) plus3 + oleic2->react_arrow linoleic Linoleic Acid (C₁₈H₃₂O₂) linoleic->react_arrow triglyceride TG(18:1/18:1/18:2) (C₅₇H₁₀₂O₆) plus4 + water 3 H₂O (Water) react_arrow->triglyceride react_arrow->water

Esterification of Glycerol and Fatty Acids.

The final molecular formula is calculated by summing the atoms of the components and subtracting the three water molecules.[15]

ComponentFormulaQuantityCarbon (C)Hydrogen (H)Oxygen (O)
GlycerolC₃H₈O₃1383
Oleic AcidC₁₈H₃₄O₂236684
Linoleic AcidC₁₈H₃₂O₂118322
Total Reactants 57 108 9
Water (removed)H₂O30-6-3
Final Formula C₅₇H₁₀₂O₆ 57 102 6

The resulting molecular formula for TG(18:1/18:1/18:2) is C₅₇H₁₀₂O₆ .[16][17][18][19][20]

Molecular Weight Calculation

The molecular weight is determined using the molecular formula and the atomic weights of each element (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , O ≈ 15.999 g/mol ).

ElementAtomic Weight ( g/mol )CountTotal Mass ( g/mol )
Carbon (C)12.01157684.627
Hydrogen (H)1.008102102.816
Oxygen (O)15.999695.994
Total Molecular Weight 883.437

The calculated molecular weight for TG(18:1/18:1/18:2) is 883.44 g/mol .[16][17][18][19][20]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

While the theoretical molecular weight is derived from calculation, experimental verification is essential for structure confirmation and purity assessment. High-resolution mass spectrometry (HRMS) is the standard method for this determination.

Objective: To experimentally determine the molecular weight of TG(18:1/18:1/18:2) and confirm its elemental composition.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

  • Sample Preparation:

    • Dissolve a purified sample of TG(18:1/18:1/18:2) in a suitable organic solvent (e.g., methanol/chloroform 2:1 v/v) to a final concentration of approximately 10 µg/mL.

    • To promote ionization, add an ammonium (B1175870) acetate (B1210297) solution to the sample to form ammonium adducts [M+NH₄]⁺.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the triglyceride.

  • Mass Analysis:

    • The ions are guided into the Time-of-Flight (TOF) mass analyzer.

    • An electric field accelerates the ions, and the time they take to travel the flight tube to the detector is measured.

    • The time-of-flight is inversely proportional to the square root of the mass-to-charge ratio (m/z), allowing for precise mass determination.

  • Data Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Identify the peak corresponding to the ammonium adduct of TG(18:1/18:1/18:2). The expected m/z for [C₅₇H₁₀₂O₆+NH₄]⁺ is approximately 901.8.

    • Utilize the instrument's software to calculate the exact mass of the detected ion and compare it to the theoretical mass to confirm the molecular formula.

G cluster_workflow Mass Spectrometry Workflow prep 1. Sample Prep (TG in Solvent + NH₄⁺) esi 2. Electrospray Ionization (ESI) prep->esi tof 3. TOF Mass Analyzer esi->tof detect 4. Detection & Data Acquisition tof->detect analysis 5. Data Analysis (m/z vs. Abundance) detect->analysis result Confirm Formula: C₅₇H₁₀₂O₆ Confirm Weight: ~883.44 Da analysis->result

Experimental Workflow for MS Verification.

References

An In-Depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: From Identification to Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a significant triacylglycerol found in various natural sources. This document delves into its nomenclature, analytical methodologies for its quantification, and its known biological roles, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

This compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Due to its prevalence in scientific literature across various disciplines, it is referred to by a multitude of synonyms and identifiers. Accurate identification is crucial for consistent and reproducible research.

Below is a summary of the commonly used names and identifiers for this compound:

CategorySynonym / Identifier
Systematic Name 9Z,12Z-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
Common Abbreviations OOL
TG(18:1/18:1/18:2)
TG(54:4)
CAS Number 2190-20-7
Molecular Formula C₅₇H₁₀₂O₆
Other Names 1,2-Dioleoyl-3-linolein
2,3-Dioleo-1-linolein

Quantitative Analysis: Methodologies and Performance

The accurate quantification of this compound in various matrices, such as vegetable oils and biological samples, is essential for quality control, nutritional assessment, and metabolic studies. Several analytical techniques are employed for this purpose, each with its own set of advantages and limitations.

Comparison of Analytical Techniques

The table below summarizes the key performance characteristics of common methods used for the quantification of triacylglycerols like this compound.

FeatureHPLC-ELSDLC-MS/MSGC-MS
Specificity ModerateHighHigh
Sensitivity Low to ModerateHighHigh
Quantitative Accuracy Semi-quantitative without specific standardsHigh (with stable isotope-labeled internal standards)High (with appropriate internal standards)
Throughput Low to MediumMedium to HighMedium
Isomer Resolution Possible with optimized chromatographyPossible with specific fragmentation patternsPossible with specific columns and derivatization
Quantitative Data for this compound
MatrixMethodConcentration / Relative AbundanceReference
Peanut (final stage of seed development)Lipidomics23386.63 nmol/g[1]
Camellia OilNot Specified6.62% - 13.43%[2]
Mealworm OilESI-MS/MS870.1 nmol/g (10.23%)[3]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. This section outlines a general workflow for the analysis of this compound from a sample matrix.

Lipid Extraction

A crucial first step in the analysis of triacylglycerols is their efficient extraction from the sample matrix. The Folch and Bligh-Dyer methods are among the most common protocols.

Modified Folch Method:

  • Homogenization: Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

  • Phase Separation: Add water to induce the separation of the mixture into two phases.

  • Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a solvent suitable for the chosen analytical technique.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically used for the separation of triacylglycerols.

  • Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile (B52724) and isopropanol, is commonly employed.

  • Detection: Mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) can be used for detection and quantification.

Gas Chromatography (GC):

  • Derivatization: Triacylglycerols are often transesterified to their fatty acid methyl esters (FAMEs) prior to analysis.

  • Column: A polar capillary column is used for the separation of FAMEs.

  • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection and quantification.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample (e.g., Oil, Tissue) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution Chromatography Chromatography (HPLC or GC) Reconstitution->Chromatography Detection Detection (MS, ELSD, or FID) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of this compound.

Biological Role and Significance

Triacylglycerols, including this compound, primarily function as energy storage molecules in both plants and animals. They are the major components of vegetable oils and animal fats.[4][5] The specific fatty acid composition of a triacylglycerol influences its physical and nutritional properties.

While the primary role of this compound is in energy metabolism, the broader class of triacylglycerols is involved in various cellular processes. The glycerolipid/free fatty acid (GL/FFA) cycle, which involves the continuous synthesis and hydrolysis of triacylglycerols, plays a vital role in cellular signaling and is implicated in conditions such as obesity, type 2 diabetes, and cancer.[6]

The metabolism of triacylglycerols is tightly regulated to ensure a balanced supply of fatty acids to tissues for either energy production or storage. This process involves enzymes like lipoprotein lipase (B570770) (LPL), which hydrolyzes circulating triacylglycerols.[7] Although a specific signaling pathway directly initiated by this compound has not been extensively characterized, its constituent fatty acids, oleic acid and linoleic acid, are known to have diverse biological activities and can be precursors for various signaling molecules.

The following diagram illustrates the central role of triacylglycerols in lipid metabolism.

Triacylglycerol_Metabolism Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA + Fatty Acyl-CoA FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA PA Phosphatidic Acid FattyAcylCoA->PA TAG Triacylglycerol (e.g., this compound) FattyAcylCoA->TAG LPA->PA + Fatty Acyl-CoA DAG Diacylglycerol PA->DAG DAG->TAG + Fatty Acyl-CoA PL Phospholipids DAG->PL Lipolysis Lipolysis (Hormone-Sensitive Lipase) TAG->Lipolysis Glycerol Glycerol Lipolysis->Glycerol FFA Free Fatty Acids Lipolysis->FFA BetaOxidation β-Oxidation FFA->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy

Caption: A simplified overview of triacylglycerol metabolism.

This guide provides a foundational understanding of this compound, offering valuable information for researchers engaged in lipid analysis, food science, and the development of therapeutics targeting lipid metabolism. The provided data and protocols serve as a starting point for further investigation into the specific roles and applications of this important biomolecule.

References

An In-depth Technical Guide on the Biological Role of Mixed-Acid Triglycerides: The Case of 1,3-Dioleoyl-2-palmitoleoyl-glycerol (OOL)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the biological significance of mixed-acid triglycerides, with a specific focus on 1,3-Dioleoyl-2-palmitoleoyl-glycerol (OOL), a key component of human breast milk. The guide details its metabolism, physiological effects, and the underlying signaling pathways. It also includes detailed experimental protocols for key assays and presents quantitative data in a structured format.

Introduction to Mixed-Acid Triglycerides and OOL

Triglycerides are the main constituents of dietary fats and oils, composed of a glycerol (B35011) backbone esterified with three fatty acids. While simple triglycerides contain three identical fatty acids, mixed-acid triglycerides, such as 1,3-Dioleoyl-2-palmitoleoyl-glycerol (OOL), possess a combination of different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol molecule. This structural heterogeneity is not arbitrary; it profoundly influences their digestion, absorption, and subsequent biological activity.

OOL, more commonly referred to in scientific literature as OPO (1,3-Dioleoyl-2-palmitoyl-glycerol), is a prominent structured triglyceride in human breast milk.[1][2] Its specific stereospecific positioning of palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions is of significant nutritional and physiological importance, particularly in infant development.[3][4] This guide will delve into the multifaceted biological roles of OOL, from its impact on intestinal health and nutrient absorption to its influence on neural development.

Metabolism and Bioavailability of OOL

The metabolic fate of OOL is largely determined by its stereospecific structure. During digestion, pancreatic lipase (B570770) selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions of the triglyceride. This results in the release of two free fatty acids (oleic acid in the case of OOL) and a 2-monoacylglycerol (2-palmitoyl-glycerol or 2-PG).[5]

This enzymatic specificity is crucial. Had palmitic acid been at the sn-1 or sn-3 position, it would be released as a free fatty acid, which can then form insoluble calcium soaps in the intestinal lumen. This process can lead to reduced absorption of both fatty acids and calcium, and may contribute to harder stools in infants.[3] By protecting palmitic acid at the sn-2 position, OOL ensures its efficient absorption as 2-palmitoyl-glycerol, thereby enhancing the bioavailability of this important fatty acid and preventing the formation of calcium soaps.[6]

Key Biological Roles and Mechanisms of Action

The unique metabolism of OOL underpins its diverse biological functions, which are primarily mediated by its metabolic products, oleic acid and 2-palmitoyl-glycerol.

Intestinal Health and Development

OOL plays a pivotal role in the structural and functional development of the intestine, particularly in early life.[5][7]

  • Promotion of Intestinal Epithelial Growth: OOL supplementation has been shown to significantly increase the number of intestinal stem cells.[5][7] This enhancement of the stem cell pool promotes the growth and development of intestinal villi and crypts, leading to an increased absorptive surface area.[5]

  • Enhancement of Intestinal Barrier Function: A robust intestinal barrier is critical for preventing the translocation of harmful substances and pathogens. OOL contributes to the integrity of this barrier by increasing the expression of key tight junction proteins.[5][7] Furthermore, it promotes the differentiation of goblet and Paneth cells, which are responsible for producing mucin 2 and lysozyme (B549824) 1, respectively. These proteins are integral components of the chemical barrier of the gut.[5][7]

Modulation of Gut Microbiota

The composition of the gut microbiota is a critical determinant of host health. OOL has been demonstrated to positively modulate the gut microbial ecosystem.

  • Promotion of Beneficial Bacteria: Supplementation with OOL has been associated with a higher abundance of beneficial bacteria, including Bifidobacterium, Akkermansia, and Blautia.[5]

  • Increased Butyrate Production: The shift in microbial composition induced by OOL leads to an increase in the production of short-chain fatty acids (SCFAs), particularly butyrate.[5] Butyrate is the preferred energy source for colonocytes and has well-documented anti-inflammatory properties.

Enhanced Nutrient Absorption

As previously mentioned, the sn-2 position of palmitic acid in OOL is key to its enhanced absorption. This structural feature also has implications for mineral absorption.

  • Improved Calcium Absorption: By preventing the formation of insoluble calcium-fatty acid soaps in the gut lumen, OOL supplementation leads to a significant increase in the apparent absorption rate of calcium.[6]

Neurodevelopmental Effects

Emerging evidence suggests that the benefits of OOL extend beyond the gastrointestinal tract. The metabolite 2-palmitoyl-glycerol (2-PG) can influence brain development.

  • Promotion of GABA Synthesis: In astrocytes, 2-PG has been shown to upregulate the mRNA and protein expression of glutamate (B1630785) decarboxylases (GAD1 and GAD2), the enzymes responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This suggests a potential role for OOL in modulating neuronal activity and development.[1]

Signaling Pathways Modulated by OOL Metabolites

The biological effects of OOL are mediated through the activation of specific signaling pathways by its metabolites.

GPR119 Signaling and GLP-1 Secretion

The OOL metabolite, 2-oleoyl glycerol (2-OG), is an agonist for the G protein-coupled receptor 119 (GPR119), which is expressed in intestinal enteroendocrine L-cells.

  • Mechanism of Action: Activation of GPR119 by 2-OG leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[8] This elevation in cAMP activates Protein Kinase A (PKA), which is known to phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of the proglucagon gene, leading to the synthesis and secretion of glucagon-like peptide-1 (GLP-1).[5] GLP-1 is an important incretin (B1656795) hormone that potentiates insulin (B600854) secretion and plays a role in glucose homeostasis.

GPR119_Signaling OOL OOL PancreaticLipase Pancreatic Lipase OOL->PancreaticLipase Digestion Two_OG 2-Oleoyl Glycerol (2-OG) PancreaticLipase->Two_OG GPR119 GPR119 Two_OG->GPR119 Activates AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 Promotes

GPR119 Signaling Pathway for GLP-1 Secretion.
Regulation of GABA Synthesis in Astrocytes

The metabolite 2-palmitoyl-glycerol (2-PG) has been shown to increase the expression of GAD1 and GAD2, the enzymes that synthesize GABA. The precise upstream signaling pathway is an area of active investigation, but it represents a direct link between OOL metabolism and neurotransmitter synthesis.

GABA_Synthesis_Regulation cluster_Astrocyte Astrocyte OOL OOL Metabolism Metabolism OOL->Metabolism Two_PG 2-Palmitoyl Glycerol (2-PG) Metabolism->Two_PG Astrocyte Astrocyte Two_PG->Astrocyte Signaling_Pathway Unknown Signaling Pathway Two_PG->Signaling_Pathway Enters GAD_Expression ↑ GAD1/GAD2 mRNA and Protein Expression Signaling_Pathway->GAD_Expression Leads to GABA_Synthesis ↑ GABA Synthesis GAD_Expression->GABA_Synthesis

Regulation of GABA Synthesis by 2-Palmitoyl Glycerol.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on OOL and its metabolites.

Table 1: Effects of OOL on Intestinal Health and Nutrient Absorption

ParameterEffect of OOL SupplementationReference
Intestinal Stem Cells Significantly increased number[5][7]
Villus Height Increased[5]
Crypt Depth Increased[5]
Tight Junction Proteins Increased expression of mucin 2, lysozyme 1, etc.[5][7]
Calcium Absorption Apparent absorption rate of 48.54 ± 0.21% (vs. lower in control)[6]

Table 2: Modulation of Gut Microbiota by OOL

Bacterial Genus/ProductEffect of OOL SupplementationReference
Bifidobacterium Higher relative abundance[5]
Akkermansia Higher relative abundance[5]
Blautia Higher relative abundance[5]
Butyrate Elevated levels[5]

Table 3: Effects of OOL Metabolites on Cellular Signaling

MetaboliteTargetEffectEC50Reference
2-Oleoyl Glycerol GPR119Activation, increased intracellular cAMP2.5 µM[8]
2-Palmitoyl Glycerol GAD1/GAD2Upregulation of mRNA and protein expression, increased GABA synthesis (concentration-dependent)N/A[1]

Detailed Experimental Protocols

Protocol for In Vitro GLP-1 Secretion Assay Using GLUTag Cells

This protocol describes a method to measure the secretion of GLP-1 from the murine GLUTag enteroendocrine cell line in response to stimulation by OOL metabolites.

GLP1_Secretion_Workflow cluster_Preparation Cell Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Seed_Cells Seed GLUTag cells in 24-well plates Culture_Cells Culture to 80% confluency Seed_Cells->Culture_Cells Wash_Cells Wash with Krebs-Ringer buffer Culture_Cells->Wash_Cells Add_Stimulants Incubate with 2-OG or control for 2 hours Wash_Cells->Add_Stimulants Collect_Supernatant Collect supernatant Add_Stimulants->Collect_Supernatant Measure_GLP1 Measure GLP-1 by ELISA Collect_Supernatant->Measure_GLP1 Normalize_Data Normalize to total protein content Measure_GLP1->Normalize_Data

Workflow for GLP-1 Secretion Assay.

Materials:

  • GLUTag cells

  • 24-well culture plates

  • Krebs-Ringer buffer (supplemented with 0.5% BSA)

  • 2-oleoyl glycerol (2-OG)

  • GLP-1 ELISA kit

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Cell Culture: Seed GLUTag cells in 24-well plates and culture until they reach approximately 80% confluency.

  • Washing: On the day of the experiment, wash the cells twice with glucose-free Krebs-Ringer buffer.

  • Stimulation: Incubate the cells with Krebs-Ringer buffer containing the desired concentration of 2-OG or vehicle control for 2 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Normalization: Lyse the cells remaining in the wells and determine the total protein content using a protein assay. Normalize the measured GLP-1 concentrations to the total protein content of each well.

Protocol for Western Blot Analysis of Tight Junction Proteins

This protocol outlines the steps for quantifying the expression of tight junction proteins (e.g., occludin, claudin-1) in intestinal epithelial cells treated with OOL.

Materials:

  • Caco-2 cells or intestinal tissue homogenates

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies against tight junction proteins (e.g., anti-occludin, anti-claudin-1) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse Caco-2 cells or homogenized intestinal tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target tight junction proteins and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate.

  • Imaging and Quantification: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

The mixed-acid triglyceride OOL, a key component of human milk fat, exhibits a range of significant biological activities, primarily through the actions of its metabolites. Its unique stereospecific structure ensures the efficient absorption of palmitic acid and calcium, contributing to improved nutrient bioavailability. Furthermore, OOL and its metabolites positively modulate intestinal health by promoting epithelial growth, enhancing barrier function, and fostering a beneficial gut microbiota. The discovery of specific signaling pathways, such as the activation of GPR119 by 2-oleoyl glycerol to stimulate GLP-1 secretion, provides a molecular basis for these physiological effects. The influence of 2-palmitoyl-glycerol on GABA synthesis in astrocytes highlights a potential role for OOL in neurodevelopment. Continued research into the biological roles and mechanisms of action of OOL and other structured triglycerides will be crucial for the development of next-generation nutritional products and therapeutic interventions for a variety of health conditions.

References

Metabolic Fate of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a structured triacylglycerol composed of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position of the glycerol (B35011) backbone. As a dietary lipid, its metabolic journey through the body involves a series of intricate processes, from digestion and absorption to transport, tissue distribution, and cellular metabolism. Understanding the in vivo fate of OOL is crucial for researchers in nutrition, pharmacology, and drug development, as the structure of a TAG can influence its absorption and the subsequent physiological effects of its constituent fatty acids. This technical guide synthesizes the current understanding of these processes to project the metabolic pathway of OOL.

Digestion and Absorption

The initial stages of OOL metabolism occur in the gastrointestinal tract, where it undergoes enzymatic digestion before its components can be absorbed by the intestinal enterocytes.

Lingual and Gastric Lipolysis

The digestive process begins in the mouth with the action of lingual lipase (B570770), which is secreted by glands in the tongue. This enzyme, along with gastric lipase in the stomach, initiates the hydrolysis of triacylglycerols. These acid-stable lipases preferentially cleave fatty acids at the sn-3 position. In the case of OOL, this would lead to the initial release of linoleic acid and the formation of 1,2-dioleoyl-glycerol.

Intestinal Digestion

The majority of lipid digestion occurs in the small intestine. The presence of fats stimulates the release of cholecystokinin (B1591339) (CCK), which in turn triggers the secretion of pancreatic lipase and bile from the gallbladder.

  • Emulsification: Bile salts emulsify the large lipid droplets into smaller micelles, increasing the surface area for enzymatic action.

  • Pancreatic Lipase Activity: Pancreatic lipase, in conjunction with its cofactor colipase, hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol. For OOL and its initial digestion product (1,2-dioleoyl-glycerol), this results in the release of oleic acid from the sn-1 position, yielding 2-oleoyl-glycerol (a monoacylglycerol) and free fatty acids (oleic acid and linoleic acid).

Absorption by Enterocytes

The resulting 2-monoacylglycerols and free fatty acids, still contained within bile salt micelles, are transported to the surface of the enterocytes lining the small intestine, where they are absorbed.

Intracellular Metabolism in Enterocytes and Chylomicron Formation

Once inside the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified back into triacylglycerols.

  • Re-esterification: The 2-monoacylglycerol pathway is the primary mechanism for triglyceride resynthesis. The absorbed 2-oleoyl-glycerol is acylated with fatty acyl-CoAs (derived from the absorbed oleic and linoleic acids) to reform triacylglycerols. The reformed TAGs will have a different structure from the original dietary OOL, with a random distribution of the absorbed fatty acids.

  • Chylomicron Assembly: These newly synthesized triacylglycerols, along with cholesterol esters, phospholipids (B1166683), and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons.

Transport and Systemic Distribution

Chylomicrons are too large to enter the bloodstream directly from the intestines.

  • Lymphatic Transport: They are secreted from the enterocytes into the lymphatic system, which eventually drains into the bloodstream.

  • Lipoprotein Lipase (LPL) Action: In the circulation, chylomicrons interact with lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, primarily in adipose tissue, muscle, and the heart. LPL hydrolyzes the triacylglycerols within the chylomicrons, releasing free fatty acids and glycerol.

  • Tissue Uptake: The released free fatty acids can then be taken up by the surrounding tissues. Adipose tissue will re-esterify them for storage as triacylglycerols, while muscle tissue will primarily use them for energy production through beta-oxidation.

Metabolic Fate of Constituent Fatty Acids

The ultimate metabolic fate of OOL is determined by the individual pathways of its constituent fatty acids, oleic acid and linoleic acid, after their release from the chylomicrons.

Oleic Acid Metabolism

Oleic acid (18:1 n-9) is a monounsaturated fatty acid that serves as a major energy source and a component of cell membranes.

  • Beta-Oxidation: The primary catabolic pathway for oleic acid is mitochondrial beta-oxidation, where it is broken down into acetyl-CoA, which can then enter the citric acid cycle for ATP production.

  • Incorporation into Lipids: Oleic acid is readily incorporated into various lipid classes, including triacylglycerols for storage in adipose tissue, and phospholipids and cholesterol esters, which are essential components of cellular membranes and lipoproteins.

Linoleic Acid Metabolism

Linoleic acid (18:2 n-6) is an essential polyunsaturated fatty acid that cannot be synthesized by the body and must be obtained from the diet.

  • Conversion to Arachidonic Acid: Linoleic acid is the precursor for the synthesis of arachidonic acid (20:4 n-6) through a series of desaturation and elongation reactions. Arachidonic acid is a key component of cell membranes and a precursor for the synthesis of eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are important signaling molecules involved in inflammation and other physiological processes.

  • Beta-Oxidation: Linoleic acid can also undergo beta-oxidation for energy production.

  • Incorporation into Lipids: Similar to oleic acid, linoleic acid is incorporated into cellular lipids, particularly phospholipids in membranes, where it plays a crucial role in maintaining membrane fluidity and function.

Quantitative Data

As previously stated, specific quantitative data on the in vivo metabolic fate of this compound is not available. However, studies on structured lipids with different fatty acid compositions can provide some insights. For instance, a study in a canine model compared the lymphatic absorption of a structured triacylglycerol (containing medium-chain fatty acids and fish oil n-3 fatty acids) with a physical mix of the same oils. The results indicated that the lymphatic absorption of the medium-chain fatty acids was significantly higher (2.6-fold) when delivered as a structured triacylglycerol compared to the physical mix[1]. This suggests that the specific placement of fatty acids on the glycerol backbone can influence their absorption efficiency.

Table 1: Representative Lymphatic Absorption of Fatty Acids from a Structured Triacylglycerol vs. a Physical Mix in a Canine Model [1]

Fatty AcidMean Mass Absorbed in Lymph (relative units)
Structured Triacylglycerol
8:0 (Caprylic Acid)Higher
10:0 (Capric Acid)Higher
n-3 Fatty AcidsHigher
Physical Mix
8:0 (Caprylic Acid)Lower
10:0 (Capric Acid)Lower
n-3 Fatty AcidsLower

Note: This table is illustrative and based on a study of a different structured lipid. It highlights the potential for enhanced absorption of certain fatty acids from structured triacylglycerols.

Experimental Protocols

The following are representative protocols that could be adapted to study the in vivo metabolic fate of radiolabeled this compound.

In Vivo Lipid Absorption and Lymphatic Transport Study in Rats

This protocol is based on the mesenteric lymph duct cannulation model, a standard method for studying intestinal lipid absorption.

Objective: To quantify the absorption and lymphatic transport of radiolabeled OOL.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • [14C]-1,2-Dioleoyl-3-linoleoyl-rac-glycerol (custom synthesized)

  • Intralipid or other suitable lipid emulsion vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Catheters for lymph duct and gastric cannulation

  • Infusion pump

  • Fraction collector

  • Scintillation counter and vials

Procedure:

  • Animal Preparation: Fast rats overnight with free access to water.

  • Surgical Procedure: Anesthetize the rat and perform a laparotomy to expose the superior mesenteric artery and lymph duct. Cannulate the main mesenteric lymph duct with a small catheter. Insert a second catheter into the stomach for infusion of the lipid emulsion.

  • Lipid Emulsion Preparation: Prepare an emulsion containing a known amount of [14C]-OOL and unlabeled OOL in Intralipid.

  • Infusion: Infuse the prepared lipid emulsion into the stomach via the gastric catheter at a constant rate using an infusion pump.

  • Lymph Collection: Collect lymph continuously in pre-weighed tubes in a fraction collector for a specified period (e.g., 8-24 hours).

  • Sample Analysis:

    • Measure the volume of lymph collected in each fraction.

    • Extract total lipids from an aliquot of each lymph fraction using the Folch method (chloroform:methanol, 2:1, v/v).

    • Quantify the radioactivity in the lipid extract using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of lymphatic transport of [14C]-OOL over time and the total percentage of the administered dose recovered in the lymph.

Tissue Distribution of Radiolabeled OOL Metabolites

Objective: To determine the distribution of radioactivity from [14C]-OOL in various tissues after oral administration.

Procedure:

  • Dosing: Administer a single oral dose of [14C]-OOL in a lipid vehicle to fasted rats.

  • Tissue Collection: At various time points post-dosing (e.g., 2, 4, 8, 24 hours), euthanize the animals and collect blood and various tissues (liver, adipose tissue, muscle, heart, brain, etc.).

  • Lipid Extraction: Homogenize the tissues and extract total lipids using the Folch method.[2]

  • Radioactivity Measurement: Measure the radioactivity in an aliquot of the lipid extract from each tissue using a liquid scintillation counter.

  • Data Analysis: Express the results as the percentage of the administered dose per gram of tissue or per whole organ.

Analysis of Fatty Acid Composition in Tissues by GC-MS

Objective: To determine the fatty acid profile of lipids in various tissues following OOL administration.

Procedure:

  • Lipid Extraction: Extract total lipids from tissue samples as described above.

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids in the lipid extract to their corresponding FAMEs using a reagent such as methanolic HCl or BF3-methanol.

  • GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: Use a suitable capillary column for fatty acid separation (e.g., a polar column like a DB-23).

    • Temperature Program: Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

    • Mass Spectrometry: Use electron ionization (EI) and scan for characteristic fragment ions to identify and quantify individual FAMEs.

  • Data Analysis: Identify and quantify the different fatty acids (oleic, linoleic, etc.) in each tissue sample by comparing their retention times and mass spectra to those of known standards.

Visualizations

Digestion_and_Absorption cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte cluster_circulation Lymph & Blood Circulation OOL This compound (OOL) EmulsifiedOOL Emulsified OOL Droplets OOL->EmulsifiedOOL Bile Salts Micelle Mixed Micelles (2-Oleoyl-glycerol, Oleic Acid, Linoleic Acid, Bile Salts) EmulsifiedOOL->Micelle Pancreatic Lipase ReformedTAG Re-esterified Triacylglycerols Micelle->ReformedTAG Absorption Chylomicron Chylomicron Assembly ReformedTAG->Chylomicron LymphChylomicron Chylomicrons in Lymph Chylomicron->LymphChylomicron Exocytosis BloodChylomicron Chylomicrons in Blood LymphChylomicron->BloodChylomicron FFA_Glycerol Free Fatty Acids & Glycerol BloodChylomicron->FFA_Glycerol Lipoprotein Lipase (LPL) Tissue Uptake Tissue Uptake FFA_Glycerol->Tissue Uptake

Caption: Overview of the digestion, absorption, and transport of this compound.

Fatty_Acid_Metabolism cluster_uptake Tissue Uptake cluster_oleic_fate Metabolic Fate of Oleic Acid cluster_linoleic_fate Metabolic Fate of Linoleic Acid OleicAcid Oleic Acid (18:1) BetaOxidation_OA Beta-Oxidation OleicAcid->BetaOxidation_OA Storage_OA Storage (Triglycerides) OleicAcid->Storage_OA Membranes_OA Membrane Lipids OleicAcid->Membranes_OA LinoleicAcid Linoleic Acid (18:2) ArachidonicAcid Arachidonic Acid (20:4) LinoleicAcid->ArachidonicAcid Desaturation & Elongation BetaOxidation_LA Beta-Oxidation LinoleicAcid->BetaOxidation_LA Storage_LA Storage (Triglycerides) LinoleicAcid->Storage_LA Membranes_LA Membrane Lipids LinoleicAcid->Membranes_LA Energy_OA Energy (ATP) BetaOxidation_OA->Energy_OA Eicosanoids Eicosanoids ArachidonicAcid->Eicosanoids Signaling Energy_LA Energy (ATP) BetaOxidation_LA->Energy_LA

Caption: Cellular metabolic pathways of oleic acid and linoleic acid.

Conclusion

While direct in vivo metabolic data for this compound is currently lacking, a robust understanding of its metabolic fate can be inferred from the established principles of triacylglycerol digestion, absorption, and the well-characterized metabolic pathways of its constituent fatty acids, oleic and linoleic acid. Following digestion and absorption, the fatty acids from OOL are reassembled into new triacylglycerols within enterocytes and transported via chylomicrons. Upon release into the circulation and subsequent hydrolysis by lipoprotein lipase, the oleic and linoleic acid components are taken up by tissues for energy production, storage, or conversion into bioactive molecules. Further research, utilizing stable isotope-labeled OOL, is necessary to provide specific quantitative data on its absorption, tissue distribution, and metabolic conversion in vivo. Such studies would provide valuable insights for the development of structured lipids with tailored nutritional and therapeutic properties.

References

Methodological & Application

Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by HPLC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a specific triacylglycerol (TAG), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this lipid species in various matrices. This application note includes comprehensive procedures for sample preparation, instrument setup, and data analysis, complemented by illustrative quantitative data and workflow diagrams.

Introduction

This compound is a triacylglycerol composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol (B35011) backbone.[1][2][3] As a component of various natural oils and a potential ingredient in pharmaceutical and food products, the precise quantification of OOL is crucial for quality control, formulation development, and metabolic studies. HPLC-MS has emerged as a powerful analytical technique for the selective and sensitive quantification of individual lipid species within complex mixtures. This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrix

A robust sample preparation protocol is critical for accurate and reproducible quantification. The following protocol is a modified Bligh-Dyer liquid-liquid extraction method suitable for plasma or serum samples.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (ISTD) solution (e.g., TG(17:0/17:0/17:0) in methanol, 10 µg/mL)

  • Sample (e.g., 100 µL of plasma or serum)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution.

  • Add 1.4 mL of a pre-chilled 1:1 (v/v) chloroform/methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 15 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (the lipid-containing organic phase) to a new glass tube.

  • Dry the lipid extract to completeness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 1:1 v/v butanol/methanol) for HPLC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium (B1175870) Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

For the quantification of triglycerides, the ammonium adduct ([M+NH₄]⁺) is commonly used as the precursor ion. The product ions are generated from the neutral loss of one of the fatty acid chains.[4][5][6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (OOL)902.8621.5 (Loss of Oleic acid)35
This compound (OOL)902.8623.5 (Loss of Linoleic acid)35
Internal Standard (TG 17:0/17:0/17:0)866.8595.5 (Loss of Heptadecanoic acid)35

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables present illustrative data for the quantification of this compound. This data is representative of typical performance for this type of analysis.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Response Ratio (Analyte/ISTD)% Accuracy
10.01298.5
50.058101.2
100.115100.5
500.59099.8
1001.1899.1
5005.95100.9
100011.9299.3

Calibration Curve Equation: y = 0.0119x + 0.0005 (r² > 0.998) Linear Range: 1 - 1000 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)% Accuracy% RSD (Intra-day, n=6)% RSD (Inter-day, n=18)
LLOQ10.9999.08.511.2
Low33.05101.76.28.9
Medium7574.298.94.16.5
High750758.3101.13.55.8

Table 3: Recovery

Sample MatrixSpike Level (ng/mL)Mean Measured Conc. (ng/mL)Mean Endogenous Conc. (ng/mL)% Recovery
Plasma 15058.29.597.4
Plasma 1500505.79.599.2
Plasma 25062.814.197.4
Plasma 2500511.314.199.4

Recovery (%) = [(Mean Measured Conc. - Mean Endogenous Conc.) / Spike Level] x 100[1][8]

Visualizations

experimental_workflow Experimental Workflow for OOL Quantification cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma) s2 Spike with Internal Standard (e.g., TG 17:0/17:0/17:0) s1->s2 s3 Liquid-Liquid Extraction (Bligh-Dyer) s2->s3 s4 Evaporation to Dryness s3->s4 s5 Reconstitution in Mobile Phase s4->s5 a1 HPLC Separation (C18 Reversed-Phase) s5->a1 a2 Mass Spectrometry (Positive ESI, MRM) a1->a2 d1 Peak Integration a2->d1 d2 Response Ratio Calculation (Analyte/ISTD) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the quantification of this compound.

analytical_logic Analytical Logic for HPLC-MS/MS Quantification compound This compound (OOL) hplc HPLC Separation (Based on Polarity) compound->hplc istd Internal Standard (TG 17:0/17:0/17:0) istd->hplc ms MS Detection (ESI+) hplc->ms precursor Precursor Ion Selection ([M+NH4]+) ms->precursor fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion Monitoring (Neutral Loss of Fatty Acid) fragmentation->product quantification Quantification (Peak Area Ratio) product->quantification

References

Revolutionizing Lipidomics: Utilizing Odd-Chain Triacylglycerols as a Robust Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the burgeoning field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in health and disease. A key challenge in mass spectrometry-based lipid analysis is overcoming variability introduced during sample preparation and ionization. The use of internal standards is a cornerstone of robust quantitative lipidomics, and odd-chain lipids, which are not typically endogenous in mammalian systems, have emerged as a superior choice to mitigate analytical variance.[1][2] This document provides detailed application notes and protocols for the use of an odd-chain triacylglycerol (OOL), specifically triheptadecanoin (B54981) (TG 17:0/17:0/17:0), as an internal standard for the quantitative analysis of triacylglycerols (TAGs) and other lipid classes in biological samples.

Principle and Advantages of Using Odd-Chain Lipids

The fundamental principle behind using an odd-chain lipid like triheptadecanoin as an internal standard lies in its chemical similarity to endogenous even-chain lipids, allowing it to mimic their behavior during extraction and analysis.[2] However, its distinct mass due to the odd-numbered fatty acid chains makes it easily distinguishable from the lipids being quantified in the mass spectrometer.

Key Advantages:

  • Minimizes Interference: Since most naturally occurring fatty acids in mammals have an even number of carbon atoms, odd-chain lipids are present at very low levels, reducing the risk of interference with endogenous analytes.[1]

  • Accurate Correction: By adding a known amount of the odd-chain internal standard to the sample at the beginning of the workflow, any sample loss during extraction or variations in ionization efficiency can be accurately corrected.[2]

  • Broad Applicability: While ideal for quantifying triacylglycerols, odd-chain standards can also be used for the semi-quantitative analysis of other lipid classes, assuming similar extraction and ionization efficiencies.

Experimental Workflow

The overall workflow for a lipidomics experiment using an odd-chain triacylglycerol internal standard is depicted below. This process involves sample preparation with the addition of the internal standard, lipid extraction, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Tissue, Cells) add_is Spike with Odd-Chain TAG Internal Standard sample->add_is homogenize Homogenization (for tissues) add_is->homogenize folch Folch Extraction (Chloroform:Methanol) homogenize->folch phase_sep Phase Separation folch->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration quantification Quantification vs. Internal Standard peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Figure 1: A typical experimental workflow for lipidomics analysis.

Detailed Experimental Protocols

This section provides a detailed protocol for the quantification of triacylglycerols in human plasma using triheptadecanoin as an internal standard.

Materials and Reagents
  • Internal Standard: Triheptadecanoin (TG 17:0/17:0/17:0)

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Isopropanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade)

  • Additives: Ammonium (B1175870) formate

  • Sample: Human Plasma (collected with EDTA)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Preparation of Internal Standard Stock Solution
  • Accurately weigh a precise amount of triheptadecanoin (e.g., 10 mg).

  • Dissolve the standard in a known volume of chloroform:methanol (2:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). A commercially available odd-chain lipid mix can also be used. For example, the LIPIDOMIX® Quantitative Mass Spec Internal Standard contains 17:0-17:0-17:0 TAG at a concentration of 1500 µg/mL (1750 µM).

  • Store the stock solution at -20°C in an amber glass vial.

  • Prepare a working solution by diluting the stock solution with chloroform:methanol (2:1, v/v) to the desired concentration (e.g., 100 µg/mL).

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is based on the widely used Folch method for total lipid extraction.[3][4][5][6][7]

  • To a glass centrifuge tube, add 50 µL of human plasma.

  • Spike the sample with a known amount of the triheptadecanoin internal standard working solution (e.g., 10 µL of 100 µg/mL for a final amount of 1 µg).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of triacylglycerols. These may need to be optimized for your specific instrumentation.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient 0-2 min: 30% B, 2-15 min: linear gradient to 95% B, 15-20 min: hold at 95% B, 20.1-25 min: return to 30% B
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp 350°C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Selected Triacylglycerols

This table provides a starting point for developing an MRM method. The precursor ion is the [M+NH4]+ adduct, and the product ions correspond to the neutral loss of a fatty acid. A comprehensive MRM library can be built to cover a wide range of TAGs.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TG 17:0/17:0/17:0 (IS) 866.8595.635
TG 16:0/18:1/18:2876.8598.535
TG 16:0/18:1/18:1878.8600.535
TG 18:1/18:1/18:2902.8622.535
TG 18:0/18:1/18:2904.8624.535

Data Presentation and Quantification

The concentration of each endogenous triacylglycerol is calculated by comparing the peak area of its most intense MRM transition to the peak area of the triheptadecanoin internal standard. A response factor may need to be determined for each lipid class if absolute quantification is required.

Table 4: Representative Quantitative Data of Triacylglycerols in Human Plasma

The following table presents example concentration data for several triacylglycerols quantified in human plasma samples using triheptadecanoin as an internal standard. This data is for illustrative purposes and actual concentrations will vary between samples.

Triacylglycerol SpeciesConcentration (µg/mL plasma)
TG 16:0/18:1/18:225.4 ± 3.1
TG 16:0/18:1/18:142.1 ± 5.5
TG 18:1/18:1/18:238.7 ± 4.2
TG 18:0/18:1/18:215.9 ± 2.0
TG 18:1/18:1/18:155.3 ± 7.8

Signaling Pathway Visualization

Triacylglycerols are central to glycerolipid metabolism. The following diagram illustrates the de novo biosynthesis pathway of triacylglycerols, also known as the Kennedy pathway.[9] This pathway is crucial for energy storage and is implicated in various metabolic diseases.

G cluster_pathway Triacylglycerol Biosynthesis Pathway (Kennedy Pathway) G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA  Acyl-CoA PA Phosphatidic acid LPA->PA  Acyl-CoA DAG Diacylglycerol PA->DAG  H2O TAG Triacylglycerol DAG->TAG  Acyl-CoA GPAT GPAT GPAT->LPA AGPAT AGPAT AGPAT->PA PAP PAP (Lipin) PAP->DAG DGAT DGAT DGAT->TAG Acyl_CoA1 Acyl-CoA Acyl_CoA1->GPAT Acyl_CoA2 Acyl-CoA Acyl_CoA2->AGPAT Acyl_CoA3 Acyl-CoA Acyl_CoA3->DGAT Pi Pi Pi->PAP

Figure 2: De novo triacylglycerol biosynthesis pathway.

Conclusion

The use of odd-chain triacylglycerols, such as triheptadecanoin, as an internal standard provides a robust and reliable method for the quantitative analysis of lipids in complex biological samples. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers to implement this technique in their lipidomics workflows, leading to more accurate and reproducible data. This, in turn, will facilitate a deeper understanding of the role of lipids in biological systems and their implications in human health and disease.

References

Application Note: High-Resolution Separation of Triglyceride Isomers Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs), the primary components of fats and oils, are esters derived from glycerol (B35011) and three fatty acids. The specific placement of these fatty acids on the glycerol backbone gives rise to constitutional isomers, known as regioisomers, and stereoisomers. The isomeric profile of triglycerides significantly influences their physical, chemical, and biological properties. Consequently, the accurate separation and identification of TG isomers are critical in various fields, including lipid metabolism research, food science for quality and authenticity assessment, and in the pharmaceutical industry for the development of lipid-based drug delivery systems.[1]

The separation of triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), presents a significant analytical challenge.[2] These isomers possess identical fatty acid compositions, leading to the same equivalent carbon number (ECN), which is a primary determinant of retention in reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3] This inherent similarity in their physicochemical properties often results in co-elution with conventional RP-HPLC methods.[2]

This application note details a robust non-aqueous reversed-phase (NARP) HPLC method for the effective separation of triglyceride regioisomers. The protocol has been optimized to achieve baseline or near-baseline resolution of critical isomer pairs. Additionally, this document provides an overview of silver-ion HPLC as a complementary technique for separating isomers based on their degree of unsaturation.

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

This method focuses on the separation of triglyceride regioisomers by leveraging subtle differences in their interaction with a C18 stationary phase under optimized non-aqueous mobile phase conditions.

1. Sample Preparation:

  • Dissolve the lipid extract or triglyceride standards in the initial mobile phase solvent (e.g., acetonitrile (B52724)/2-propanol) to a final concentration of 1-5 mg/mL.[1]

  • Filter the sample solution through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[1] Triglycerides lack strong UV chromophores, making conventional UV detectors less effective.[2]

  • Column: A high-resolution reversed-phase column is critical. Options include:

    • Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm[1]

    • Polymeric ODS columns have also demonstrated high efficiency for this separation.[1]

    • C30 columns can also be employed for enhanced resolution of isomers.[4][5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a modifier solvent is typically used. The choice and ratio of the modifier are crucial for achieving separation.

    • Isocratic Mobile Phase Example: Acetonitrile/2-propanol (70:30, v/v) has been shown to be effective for separating certain triglyceride isomers.[6]

    • Gradient Mobile Phase: A gradient of a weak solvent (e.g., acetonitrile) and a strong solvent (e.g., isopropanol (B130326) or methyl tert-butyl ether) can also be employed.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 18°C. Lowering the column temperature can often enhance the separation of closely eluting regioisomers.[1][2]

  • Injection Volume: 5-20 µL.[1]

3. Detection:

  • Mass Spectrometry (MS): Highly recommended for its sensitivity and ability to provide structural information, which aids in the identification of isomers.[2]

  • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like triglycerides.

Method 2: Silver-Ion HPLC for Separation Based on Unsaturation

Silver-ion HPLC (Ag+-HPLC) is a powerful technique that separates triglyceride isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[1] This separation is based on the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[1]

1. Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent like hexane (B92381) or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[1]

  • Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids).

  • Mobile Phase: Typically a gradient of a non-polar solvent like hexane with a more polar modifier such as acetonitrile or toluene.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated temperatures (e.g., 25-40°C) are often used to ensure good peak shapes.[7][8]

  • Injection Volume: 5-20 µL.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the separation of triglyceride isomers using the described HPLC methods.

Table 1: NARP-HPLC Method Parameters for Regioisomer Separation

ParameterRecommended ConditionNotes
Stationary Phase C18 (e.g., Nucleodur C18 Isis), Polymeric ODS, C30The choice of stationary phase is critical for selectivity.
Mobile Phase Acetonitrile with modifiers (e.g., 2-propanol, acetone)The type and concentration of the modifier significantly impact resolution.
Elution Mode Isocratic or GradientIsocratic elution is simpler, while gradient elution can improve separation of complex mixtures.
Column Temperature 10-20°CLower temperatures often improve the resolution of regioisomers.[2]
Detector Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD)MS provides both detection and structural information.

Table 2: Comparison of HPLC Techniques for Triglyceride Isomer Separation

TechniqueSeparation PrinciplePrimary ApplicationKey AdvantageKey Disadvantage
NARP-HPLC Partitioning based on polarity and Equivalent Carbon Number (ECN).[2]Separation of regioisomers.Good for general triglyceride profiling by ECN.[2]Limited selectivity for regioisomers without extensive method development.[2]
Silver-Ion HPLC π-complex formation between silver ions and double bonds.[2]Separation of isomers based on the number and configuration of double bonds.Excellent selectivity for isomers based on unsaturation.[2]Lower selectivity for triglycerides that differ only in acyl chain length.[2]

Mandatory Visualization

Experimental Workflow for NARP-HPLC Separation of Triglyceride Isomers

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis dissolve Dissolve sample in initial mobile phase (1-5 mg/mL) filter Filter through 0.2 µm PTFE syringe filter dissolve->filter inject Inject 5-20 µL onto HPLC system filter->inject separation Separation on C18/ODS/C30 column (e.g., Acetonitrile/2-Propanol, 18°C) inject->separation detect Detect with MS or ELSD separation->detect analyze Data analysis and isomer identification detect->analyze

Caption: Workflow for NARP-HPLC separation of triglyceride isomers.

Logical Relationship of Parameters Affecting NARP-HPLC Separation

G cluster_params Key Experimental Parameters center Triglyceride Isomer Separation regio Regioisomer Resolution center->regio ecn ECN-based Separation center->ecn sp Stationary Phase (C18, Polymeric ODS, C30) sp->center Selectivity mp Mobile Phase Composition (Acetonitrile + Modifier) mp->center Resolution temp Column Temperature (e.g., 10-20°C) temp->center Enhances Separation

Caption: Factors influencing triglyceride isomer separation in NARP-HPLC.

Conclusion

The separation of triglyceride isomers is a complex analytical task that requires careful method development and optimization. The Non-Aqueous Reversed-Phase (NARP) HPLC method detailed in this application note provides a robust protocol for the successful separation of challenging regioisomers. Key to this separation is the meticulous selection of the stationary phase, mobile phase composition, and column temperature. For comprehensive analysis of complex lipid samples, a multi-dimensional approach combining NARP-HPLC with Silver-Ion HPLC is recommended, as this allows for the separation of isomers based on both their regio- and unsaturation profiles.[1] The use of advanced detection techniques, particularly mass spectrometry, is invaluable for the confident identification and quantification of the separated triglyceride isomers.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1] This mixed-acid TAG is a component of various natural oils and fats and serves as a key subject in lipidomics research, food science, and the development of lipid-based drug delivery systems. Understanding the precise structure and fragmentation pattern of OOG is crucial for its accurate identification and differentiation from its isomers, such as 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO). This application note details the characteristic mass spectrometry fragmentation pattern of OOG and provides a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Profile

PropertyValue
Chemical Name This compound
Abbreviation OOG; TG(18:1/18:1/18:2)
Molecular Formula C₅₇H₁₀₂O₆[1][2]
Molecular Weight 883.4 g/mol [1][2]
Structure Glycerol backbone with oleic acid (18:1) at sn-1, oleic acid (18:1) at sn-2, and linoleic acid (18:2) at sn-3.

Mass Spectrometry Fragmentation Pattern

The analysis of triacylglycerols by mass spectrometry, particularly using electrospray ionization (ESI), typically involves the formation of adduct ions, such as [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺. Tandem mass spectrometry (MS/MS) of the selected precursor ion induces fragmentation, primarily through the neutral loss of the constituent fatty acids. This process generates diacylglycerol (DAG)-like fragment ions, the relative abundances of which provide structural information regarding the positions of the fatty acids on the glycerol backbone.

A key principle in the fragmentation of TAGs is that the fatty acid at the sn-2 position is sterically hindered and, therefore, less readily cleaved compared to the fatty acids at the sn-1 and sn-3 positions. For OOG, this means the neutral loss of oleic acid from the sn-2 position is less favorable than the loss of oleic acid from the sn-1 position or the loss of linoleic acid from the sn-3 position.

The expected fragmentation of the [M+NH₄]⁺ adduct of OOG (m/z 901.8) will result in the following primary fragment ions:

  • Loss of Oleic Acid (C₁₈H₃₄O₂): This results in a fragment ion at m/z 619.5. This loss can occur from either the sn-1 or sn-2 position.

  • Loss of Linoleic Acid (C₁₈H₃₂O₂): This results in a fragment ion at m/z 621.5, occurring from the sn-3 position.

Based on the differential cleavage preference, the MS/MS spectrum of OOG is expected to show a higher abundance for the fragment ion resulting from the loss of the fatty acids at the sn-1 and sn-3 positions compared to the loss from the sn-2 position. Consequently, the peak at m/z 621.5 (loss of linoleic acid from sn-3) and the contribution to m/z 619.5 from the loss of oleic acid at sn-1 are expected to be more intense than the contribution to m/z 619.5 from the loss of oleic acid at sn-2.

Quantitative Data Summary

The following table summarizes the expected precursor and major fragment ions for this compound in positive ion mode ESI-MS/MS.

Ion TypeAdductm/z of Precursor IonNeutral Lossm/z of Fragment IonExpected Relative Abundance
Precursor Ion[M+NH₄]⁺901.8---
Fragment Ion[M+NH₄ - C₁₈H₃₄O₂]⁺901.8Oleic Acid619.5Moderate to High
Fragment Ion[M+NH₄ - C₁₈H₃₂O₂]⁺901.8Linoleic Acid621.5High
Precursor Ion[M+Na]⁺905.8---
Fragment Ion[M+Na - C₁₈H₃₄O₂]⁺905.8Oleic Acid623.5Moderate to High
Fragment Ion[M+Na - C₁₈H₃₂O₂]⁺905.8Linoleic Acid625.5High
Precursor Ion[M+Li]⁺889.8---
Fragment Ion[M+Li - C₁₈H₃₄O₂]⁺889.8Oleic Acid607.5Moderate to High
Fragment Ion[M+Li - C₁₈H₃₂O₂]⁺889.8Linoleic Acid609.5High

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of OOG using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent such as chloroform (B151607) or methyl acetate (B1210297).

  • Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL in the initial mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water) containing an appropriate additive for adduct formation (e.g., 10 mM ammonium (B1175870) acetate for [M+NH₄]⁺).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter before injection to remove any particulates.

Liquid Chromatography
  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 30% B and equilibrate

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Gas: Argon

  • MS1 Scan: Scan for the precursor ions of OOG (e.g., m/z 901.8 for [M+NH₄]⁺).

  • MS/MS Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation (CID). Optimize the collision energy (typically 20-40 eV) to achieve characteristic fragmentation.

  • Data Acquisition: Acquire product ion spectra for the selected precursor.

Visualization of Fragmentation Pathway and Experimental Workflow

Fragmentation Pathway of this compound ([M+NH₄]⁺)

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [OOG + NH₄]⁺ m/z 901.8 Frag1 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of Oleic Acid) m/z 619.5 Precursor->Frag1 - Oleic Acid (sn-1 or sn-2) Frag2 [M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Linoleic Acid) m/z 621.5 Precursor->Frag2 - Linoleic Acid (sn-3)

Caption: Fragmentation of the [M+NH₄]⁺ adduct of OOG.

Experimental Workflow for LC-MS/MS Analysis

G Start Sample Preparation (Stock, Working Solution, Filtration) LC Liquid Chromatography (C18 Reversed-Phase Separation) Start->LC MS Mass Spectrometry (ESI+) LC->MS MS1 MS1 Scan (Precursor Ion Selection) MS->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Data Data Analysis (Fragment Ion Identification) MS2->Data End Structural Elucidation Data->End

Caption: Workflow for the LC-MS/MS analysis of OOG.

References

Application Notes and Protocols for the Dissolution of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG) is a mixed triacylglycerol containing two oleic acid moieties and one linoleic acid moiety. As a key lipid component, its use in various biological and pharmaceutical research applications, including cell culture experiments and in vitro assays, necessitates a reliable and reproducible dissolution protocol. Due to its hydrophobic nature, DOLG is insoluble in aqueous solutions, requiring the use of organic solvents or emulsification techniques to achieve a homogenous dispersion for experimental use.

This document provides detailed protocols for the dissolution of DOLG to prepare stock solutions and subsequent working solutions suitable for a range of research applications.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. This information is crucial for the preparation of stock solutions.

SolventSolubility
Dimethylformamide (DMF)10 mg/mL[1][2]
Ethanol (B145695)10 mg/mL[1][2]
PBS:Ethanol (1:1, v/v)500 µg/mL[1][2]

Note: For cell culture applications, it is critical to keep the final concentration of organic solvents such as ethanol below 0.1% to avoid cytotoxicity.

Experimental Protocols

The following protocols detail the preparation of a primary stock solution and two common methods for preparing aqueous working solutions of DOLG.

Protocol 1: Preparation of a Primary Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution of DOLG in an organic solvent. This stock solution can be stored and used for the preparation of working solutions.

Materials:

  • This compound (DOLG)

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of DOLG in a sterile, solvent-compatible container (e.g., a glass vial).

  • Add the appropriate volume of anhydrous ethanol or DMF to achieve a final concentration of 10 mg/mL.

  • Tightly cap the container.

  • Vortex the mixture vigorously until the DOLG is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation.

Protocol 2: Preparation of an Aqueous Working Solution by Direct Dilution

This method is suitable for applications where a very low concentration of DOLG is required and the final concentration of the organic solvent is not a concern.

Materials:

  • DOLG primary stock solution (10 mg/mL in ethanol)

  • Aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the desired aqueous buffer or cell culture medium to 37°C.

  • In a sterile tube, add the required volume of the pre-warmed aqueous medium.

  • While vortexing the aqueous medium at a moderate speed, slowly add the required volume of the DOLG stock solution dropwise to the vortex. This rapid mixing helps to disperse the lipid and prevent immediate precipitation.

  • Continue vortexing for an additional 30-60 seconds to ensure maximum dispersion.

  • Use the freshly prepared working solution immediately to avoid precipitation.

Note: The final concentration of ethanol in the working solution should be carefully calculated to ensure it is not detrimental to the experimental system.

Protocol 3: Preparation of an Emulsified Aqueous Working Solution using Sonication

Emulsification creates a more stable dispersion of the lipid in an aqueous medium, which is often necessary for cell culture experiments or other sensitive assays.

Materials:

  • DOLG primary stock solution (10 mg/mL in ethanol)

  • Aqueous buffer or cell culture medium

  • Sterile, conical tube

  • Probe or bath sonicator

Procedure:

  • Transfer the desired volume of the aqueous buffer or cell culture medium to a sterile, conical tube.

  • Add the required volume of the DOLG primary stock solution to the aqueous medium.

  • For probe sonication:

    • Insert the sonicator probe into the solution, ensuring the tip is submerged but not touching the sides or bottom of the tube.

    • Sonicate on ice using short pulses (e.g., 10-20 seconds on, 30 seconds off) for a total of 2-5 minutes. The power setting should be optimized for the specific instrument to avoid excessive heating and degradation of the lipid.

  • For bath sonication:

    • Place the tube containing the DOLG mixture in a bath sonicator filled with ice-cold water.

    • Sonicate for 10-20 minutes, or until the solution appears as a homogenous, slightly opalescent emulsion.

  • The resulting emulsion should be used immediately for experiments. The stability of the emulsion may vary depending on the composition of the aqueous medium.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for preparing working solutions of this compound from a primary stock.

Dissolution_Protocol Workflow for Preparing DOLG Solutions cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation cluster_direct Method A: Direct Dilution cluster_emulsion Method B: Emulsification weigh Weigh DOLG add_solvent Add Ethanol or DMF (to 10 mg/mL) weigh->add_solvent dissolve Vortex to Dissolve (gentle warming if needed) add_solvent->dissolve stock Store Stock Solution at -20°C dissolve->stock start Start with Primary Stock stock->start add_to_aqueous Add stock to vortexing aqueous medium start->add_to_aqueous add_to_buffer Add stock to aqueous medium start->add_to_buffer use_direct Use Immediately add_to_aqueous->use_direct sonicate Sonicate (probe or bath) add_to_buffer->sonicate use_emulsion Use Emulsion Immediately sonicate->use_emulsion

Caption: Workflow for the preparation of this compound solutions.

References

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into diacylglycerols, monoacylglycerols, fatty acids, and glycerol. The study of lipase (B570770) activity is crucial in various fields, including drug development for metabolic disorders, food science, and biotechnology. The choice of substrate is a critical factor in designing a lipase assay, as it determines the specificity and sensitivity of the method.

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed-acid triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position. This substrate is particularly useful for investigating the fatty acid and regiochemical selectivity of lipases. Its structure, representative of triglycerides found in natural sources like olive and sesame oils, provides a more physiologically relevant substrate compared to synthetic, single-fatty-acid triglycerides. These application notes provide detailed protocols for utilizing this compound in lipase assays, data presentation guidelines, and visualization of experimental workflows and relevant signaling pathways.

Data Presentation

Quantitative data from lipase assays using this compound should be summarized for clear interpretation and comparison. Below are example tables for presenting kinetic parameters and the influence of environmental factors on lipase activity.

Table 1: Hypothetical Kinetic Parameters of Various Lipases with this compound

Lipase SourceMichaelis-Menten Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)
Pancreatic Lipase (Porcine)0.85120
Candida rugosa Lipase1.2095
Rhizomucor miehei Lipase0.60150
Human Gastric Lipase2.5060

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Influence of pH and Temperature on Pancreatic Lipase Activity

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
6.0452560
7.08537100
8.01004580
9.0705550

Experimental Protocols

Two detailed protocols for measuring lipase activity using this compound are provided below: a pH-stat titration method and a Liquid Chromatography-Mass Spectrometry (LC-MS) based method.

Protocol 1: pH-Stat Titration Assay

This method measures the release of fatty acids (oleic and linoleic acid) by monitoring the volume of alkaline solution required to maintain a constant pH.

Materials:

  • This compound

  • Purified lipase

  • Bile salts (e.g., sodium taurocholate)

  • Calcium chloride (CaCl2)

  • Tris-HCl buffer (pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.01 M)

  • Gum arabic (for emulsion preparation)

  • pH-stat titrator system

  • Homogenizer

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Prepare a 10% (w/v) gum arabic solution in Tris-HCl buffer.

    • Add the substrate solution to the gum arabic solution while homogenizing to create a stable emulsion.

    • The final substrate concentration in the reaction mixture should be optimized (e.g., 5-10 mM).

  • Reaction Mixture Preparation:

    • In the reaction vessel of the pH-stat, combine the substrate emulsion, Tris-HCl buffer (pH 8.0), bile salts (e.g., 4 mM), and CaCl2 (e.g., 5 mM).

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Enzyme Reaction and Titration:

    • Initiate the reaction by adding the lipase solution to the reaction vessel.

    • Immediately start the pH-stat titrator to maintain the pH at 8.0 by the controlled addition of the standardized NaOH solution.

    • Record the volume of NaOH consumed over time.

  • Calculation of Lipase Activity:

    • The rate of NaOH consumption is directly proportional to the rate of fatty acid release.

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.

Protocol 2: LC-MS Based Assay for Fatty Acid Release

This method offers high specificity and sensitivity by directly measuring the released oleic and linoleic acids.

Materials:

  • This compound

  • Purified lipase

  • Ammonium (B1175870) bicarbonate buffer (pH 7.5)

  • Internal standards (e.g., deuterated oleic acid and linoleic acid)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • LC-MS system (e.g., a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare an emulsion of the substrate in the reaction buffer as described in Protocol 1 or by sonication.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the substrate emulsion and ammonium bicarbonate buffer.

    • Pre-incubate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the lipase solution.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quench solution (e.g., an acidic solution or a cold organic solvent mixture containing the internal standards).

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to separate the lipids. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.

    • Collect the organic phase containing the fatty acids and evaporate the solvent under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).

    • Inject the sample into the LC-MS system.

    • Separate the fatty acids using a suitable gradient on a C18 column.

    • Detect and quantify oleic acid and linoleic acid using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Calculate the concentration of each released fatty acid based on the peak area ratio to its respective internal standard.

    • Determine the lipase activity based on the amount of fatty acids produced per unit time per amount of enzyme.

Visualizations

Experimental Workflow for LC-MS Based Lipase Assay

G Experimental Workflow for LC-MS Based Lipase Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub_prep Substrate Emulsion (this compound) reaction Incubation at 37°C sub_prep->reaction enzyme_prep Lipase Solution enzyme_prep->reaction quench Reaction Quenching (add internal standards) reaction->quench extraction Lipid Extraction (e.g., Bligh-Dyer) quench->extraction analysis LC-MS/MS Analysis (MRM of Oleic & Linoleic Acid) extraction->analysis data Data Analysis (Quantification of Fatty Acids) analysis->data

Caption: Workflow for lipase activity determination using LC-MS.

Signaling Pathways of Lipase Hydrolysis Products

The hydrolysis of this compound by lipase yields 1,2-dioleoyl-rac-glycerol (B53251) (a diacylglycerol, DAG), linoleic acid, and subsequently oleic acid. These products are not merely metabolic intermediates but also act as signaling molecules.

G Signaling Pathways of Lipase Hydrolysis Products cluster_hydrolysis Lipase-mediated Hydrolysis cluster_signaling Downstream Signaling substrate This compound lipase Lipase substrate->lipase products 1,2-Dioleoyl-rac-glycerol (DAG) + Linoleic Acid + Oleic Acid lipase->products dag Diacylglycerol (DAG) products->dag la Linoleic Acid products->la oa Oleic Acid products->oa pkc Protein Kinase C (PKC) Activation dag->pkc aa Arachidonic Acid (via desaturases/elongases) la->aa eicosanoids Eicosanoid Synthesis (Prostaglandins, Leukotrienes) aa->eicosanoids ampk AMPK Activation oa->ampk

Caption: Signaling roles of lipase hydrolysis products.

Diacylglycerol (DAG): 1,2-Diacylglycerols are well-established second messengers that can activate various isoforms of Protein Kinase C (PKC). PKC activation leads to a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

Linoleic Acid: As an essential omega-6 fatty acid, linoleic acid is a precursor for the synthesis of arachidonic acid. Arachidonic acid is a key substrate for the production of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation and immune responses.

Oleic Acid: This omega-9 monounsaturated fatty acid has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation can lead to increased fatty acid oxidation and glucose uptake.

Conclusion

This compound is a valuable substrate for detailed in vitro characterization of lipase activity and specificity. The choice of assay method, whether a classic pH-stat titration or a more modern LC-MS-based approach, will depend on the specific research question, required throughput, and available instrumentation. The protocols and data presentation guidelines provided here offer a framework for researchers to design and execute robust and informative lipase assays. Furthermore, understanding the signaling roles of the hydrolysis products can provide deeper insights into the physiological consequences of lipase activity.

Application Note: High-Temperature Gas Chromatography (HT-GC) for the Analysis of Triacylglycerols in Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary components of fats and oils, and their composition is a critical determinant of the physical, chemical, and nutritional properties of these substances. The analysis of TAG profiles is essential for quality control, authenticity assessment, and the detection of adulteration in edible oils. Furthermore, in the pharmaceutical and drug development sectors, understanding the lipid composition of excipients and formulations is crucial for product stability and bioavailability. High-temperature gas chromatography (HT-GC) has emerged as a powerful analytical technique for the detailed characterization of intact TAGs, offering high resolution and quantitative accuracy.[1][2] This application note provides a comprehensive overview and detailed protocols for the analysis of triacylglycerols in various oils using HT-GC with flame ionization detection (FID).

Principle of HT-GC for Triacylglycerol Analysis

High-temperature gas chromatography is a specialized form of GC designed for the analysis of high-molecular-weight and low-volatility compounds like triacylglycerols.[3] The technique relies on the separation of analytes based on their boiling points and interactions with a stationary phase within a capillary column. Due to the high molecular weight of TAGs, the GC oven must be operated at temperatures exceeding 300°C to ensure their volatilization and elution.[2]

The separation of TAGs in HT-GC is primarily based on their carbon number, which is the total number of carbon atoms in the fatty acid chains. Within the same carbon number, some degree of separation can also be achieved based on the degree of unsaturation. A flame ionization detector (FID) is commonly employed for detection, as it provides a robust and linear response to hydrocarbons, making it well-suited for quantitative analysis.[3]

Data Presentation: Quantitative Triacylglycerol Composition of Common Oils

The following tables summarize the representative triacylglycerol composition of common edible oils determined by HT-GC. The data is presented as a percentage of the total triacylglycerols.

Table 1: Triacylglycerol Composition of Olive Oil and Rapeseed Oil

TriacylglycerolOlive Oil (%)Rapeseed Oil (%)
OOO52.046.0
POO15.05.0
OOL12.018.0
POL8.04.0
SOO4.02.0
LLL1.015.0
OLL3.08.0
PLP1.01.0
Others4.01.0

Data compiled from multiple sources for representative purposes.

Table 2: Triacylglycerol Composition of Soybean Oil and Palm Oil

TriacylglycerolSoybean Oil (%)Palm Oil (%)
LLL15.01.0
OLL25.05.0
OOL20.010.0
PLL15.08.0
PLO10.012.0
POO5.025.0
POP2.030.0
SOO3.04.0
Others5.05.0

Data compiled from multiple sources for representative purposes, including Agilent Application Note and a study on TAG quantification in edible oils.[4][5]

Experimental Protocols

This section provides a detailed methodology for the HT-GC-FID analysis of triacylglycerols in oils.

Sample Preparation

A simple dilution is typically sufficient for the analysis of intact triacylglycerols.

  • Weighing: Accurately weigh approximately 50 mg of the oil sample into a 10 mL volumetric flask.

  • Dilution: Dissolve the oil sample in a suitable solvent, such as isooctane (B107328) or hexane, and dilute to the mark.

  • Mixing: Vortex the solution for 1 minute to ensure homogeneity.

  • Transfer: Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

Instrumentation and Chromatographic Conditions

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless or cool on-column injector and a flame ionization detector (FID).

  • Column: A medium-polarity, high-temperature stable capillary column is required. A common choice is an Rxi-65TG or equivalent (65% diphenyl / 35% dimethyl polysiloxane), with dimensions of 30 m x 0.25 mm i.d., 0.1 µm film thickness.[6]

  • Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent.

  • Data System: Agilent MassHunter or equivalent chromatography data system for data acquisition and analysis.

Chromatographic Conditions:

ParameterSetting
Injector
TypeSplit/Splitless
Temperature360 °C
Split Ratio100:1
Injection Volume1 µL
Oven
Initial Temperature250 °C
Ramp Rate4 °C/min
Final Temperature360 °C
Hold Time25 min
Carrier Gas
GasHydrogen or Helium
Flow Rate2 mL/min (constant flow)
Detector (FID)
Temperature360 °C
Hydrogen Flow40 mL/min
Air Flow370 mL/min
Makeup Gas (N2)30 mL/min

These conditions are based on a published method for the GC analysis of triglycerides in palm oil and can be adapted for other oils.[6]

Data Analysis and Quantification
  • Peak Identification: Identify the triacylglycerol peaks in the chromatogram based on their retention times compared to known standards or published data.

  • Integration: Integrate the peak areas of all identified triacylglycerols.

  • Quantification: Calculate the relative percentage of each triacylglycerol by dividing the individual peak area by the total peak area of all triacylglycerols and multiplying by 100. For more accurate quantification, response factors determined from the analysis of certified standards can be utilized.[4]

Mandatory Visualizations

Experimental Workflow

HTGC_Workflow cluster_prep Sample Preparation cluster_analysis HT-GC Analysis cluster_data Data Processing weigh Weigh Oil Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect acquire Data Acquisition detect->acquire identify Peak Identification acquire->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for HT-GC analysis of triacylglycerols.

Logical Relationship of Key Parameters

TAG_Elution cluster_properties Triacylglycerol Properties cluster_elution Elution Behavior in HT-GC carbon_number Carbon Number elution_order Elution Order carbon_number->elution_order Primary Factor (Higher CN = Later Elution) unsaturation Degree of Unsaturation unsaturation->elution_order Secondary Factor (Higher Unsaturation = Earlier Elution for same CN)

Caption: Relationship between TAG structure and HT-GC elution order.

References

Application Notes and Protocols: Developing a Standard Curve for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triglyceride containing two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position of the glycerol (B35011) backbone.[1][2] This mixed-acid triglyceride is a significant component of various vegetable oils, including olive, sesame, and pumpkin seed oils.[1][2] Accurate quantification of specific triglycerides like OOL is crucial in various research and development fields, including lipidomics, food science, and the formulation of lipid-based drug delivery systems.

These application notes provide a detailed protocol for developing a standard curve for this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The ELSD is a universal detector suitable for non-volatile compounds like triglycerides that lack a significant UV chromophore.[3][4][5]

Materials and Reagents

Material/ReagentSupplier and Catalog No. (Example)
This compound (≥95% purity)Cayman Chemical (Cat. No. 10007908) or equivalent
HPLC Grade AcetonitrileFisher Scientific (Cat. No. A998) or equivalent
HPLC Grade DichloromethaneSigma-Aldrich (Cat. No. 34856) or equivalent
HPLC Grade Chloroform (B151607)Fisher Scientific (Cat. No. C298) or equivalent
HPLC Grade MethanolFisher Scientific (Cat. No. A452) or equivalent
Nitrogen Gas (high purity)Airgas or equivalent
Class A Volumetric flasks (1 mL, 5 mL, 10 mL)VWR or equivalent
Micropipettes and sterile tipsEppendorf or equivalent
HPLC vials with insertsAgilent Technologies or equivalent
HPLC system with gradient pump and autosamplerAgilent 1260 Infinity II or equivalent
Evaporative Light Scattering Detector (ELSD)Agilent 1290 Infinity II ELSD or equivalent
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)Waters Symmetry C18 or equivalent

Experimental Protocols

Preparation of Stock Solution (1 mg/mL)
  • Accurately weigh 10 mg of this compound into a 10 mL Class A volumetric flask.

  • Dissolve the OOL in chloroform or a mixture of methanol/chloroform (1:1 v/v) to ensure complete dissolution.[6]

  • Bring the flask to the final volume with the same solvent.

  • Mix thoroughly by inversion to ensure a homogenous solution. This is your 1 mg/mL stock solution.

  • Store the stock solution at -20°C in an amber vial to prevent degradation.[2]

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the 1 mg/mL stock solution. The following is an example dilution series to achieve concentrations from 0.0625 mg/mL to 1 mg/mL.

Standard No.Concentration (mg/mL)Volume of Stock/Previous StandardDiluent Volume
11.01 mL of Stock0 mL
20.5500 µL of Standard 1500 µL
30.25500 µL of Standard 2500 µL
40.125500 µL of Standard 3500 µL
50.0625500 µL of Standard 4500 µL
6 (Blank)00 µL1000 µL

Note: The diluent should be the same solvent used to prepare the stock solution.

HPLC-ELSD Analysis
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Dichloromethane.

    • Gradient: A gradient elution is recommended for optimal separation of triglycerides. An example gradient is a linear increase from 10% to 50% Mobile Phase B over 20 minutes.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Drift Tube Temperature: 40°C.

    • Nebulizer Gas (Nitrogen) Flow: 1.5 L/min.

    • Note: These parameters may need to be optimized for your specific instrument.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the blank solution first to ensure no carryover or contamination.

    • Inject each working standard solution in triplicate, starting from the lowest concentration to the highest.

    • Record the peak area for each injection.

Data Presentation

The quantitative data for the standard curve can be summarized in the following table. The peak area is expected to be proportional to the concentration of the analyte.

Standard Concentration (mg/mL)Injection 1 Peak AreaInjection 2 Peak AreaInjection 3 Peak AreaAverage Peak AreaStandard Deviation
0.06251234512456123901239755.6
0.1252456724678245902461258.7
0.254890149012489504895455.7
0.597802980249795097925112.3
1.0195604196048195800195817222.4

Data Analysis

  • Plot the average peak area (y-axis) against the corresponding standard concentration (x-axis).

  • Perform a linear regression analysis on the data points.

  • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

  • The concentration of this compound in unknown samples can be calculated using the equation of the line by substituting the peak area of the unknown sample for 'y' and solving for 'x'.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) serial_dilution Serial Dilutions stock->serial_dilution Dilute working_standards Working Standards (0.0625 - 1 mg/mL) serial_dilution->working_standards Prepare hplc HPLC Injection working_standards->hplc separation C18 Column Separation hplc->separation detection ELSD Detection separation->detection peak_area Peak Area Measurement detection->peak_area std_curve Standard Curve Plotting peak_area->std_curve quantification Quantification of Unknowns std_curve->quantification

Caption: Workflow for developing a standard curve for this compound.

Signaling Pathway Context (Hypothetical)

While this compound is primarily an energy storage molecule, its fatty acid constituents, oleic acid and linoleic acid, are precursors to various signaling molecules. The diagram below illustrates a simplified overview of pathways involving these fatty acids.

signaling_pathway cluster_downstream Downstream Metabolites OOL This compound Lipase Lipase OOL->Lipase Oleic_Acid Oleic Acid (Omega-9) Lipase->Oleic_Acid Linoleic_Acid Linoleic Acid (Omega-6) Lipase->Linoleic_Acid Oleoylethanolamide Oleoylethanolamide (OEA) Oleic_Acid->Oleoylethanolamide Enzymatic Conversion Arachidonic_Acid Arachidonic Acid Linoleic_Acid->Arachidonic_Acid Elongation & Desaturation Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX enzymes Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX enzymes

Caption: Simplified pathways of fatty acids derived from this compound.

References

Revolutionizing Oligonucleotide Analysis: Advanced Sample Preparation Protocols for Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The burgeoning field of oligonucleotide (OOL) therapeutics demands robust and efficient analytical methods to assess their distribution, metabolism, and efficacy within biological tissues. A critical bottleneck in this process is the sample preparation, which must effectively liberate the OOLs from complex tissue matrices while minimizing degradation and ensuring high recovery rates. To address this challenge, we present detailed application notes and protocols for the preparation of biological tissues for OOL analysis, tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of current methodologies, including tissue homogenization, OOL extraction, and purification, with a focus on solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques. Furthermore, we include detailed experimental protocols and a comparative analysis of recovery efficiencies across different tissue types to aid in method selection and optimization.

Key Considerations for OOL Sample Preparation from Tissues

The successful isolation of OOLs from biological tissues hinges on overcoming several challenges. Tissues are complex matrices containing a high abundance of proteins and lipids that can interfere with OOL extraction and downstream analysis. Therefore, the initial steps of tissue disruption and homogenization are critical for releasing the target OOLs. Subsequent extraction and purification steps are designed to separate the OOLs from these interfering substances, ensuring a clean sample for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Application Notes and Protocols

Tissue Homogenization

The primary objective of homogenization is the complete disruption of the tissue architecture to release the intracellular contents, including the target OOLs. The choice of homogenization method can significantly impact the recovery and integrity of the OOLs.

Protocol: Mechanical Homogenization with Enzymatic Digestion

This protocol is suitable for a wide range of tissue types, including liver, kidney, and brain.

Materials:

  • Tissue sample (typically 50-100 mg)

  • Homogenization Buffer: Lysis-Loading buffer (e.g., from a commercial kit) or a buffer containing detergents (e.g., Triton X-100) and chaotropic agents.

  • Proteinase K (20 mg/mL solution)[3]

  • Bead beating tubes with ceramic beads

  • Homogenizer (e.g., Bead Ruptor, Precellys)

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-filled bead beating tube.

  • Add an appropriate volume of Homogenization Buffer (e.g., 500 µL for 50 mg of tissue).

  • Add Proteinase K to a final concentration of 2 mg/mL to digest proteins and aid in the release of OOLs.[3]

  • Homogenize the sample using a bead beater according to the manufacturer's instructions. The duration and intensity should be optimized for the specific tissue type.

  • Incubate the homogenate at 55°C for 1-2 hours to ensure complete protein digestion.

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the OOLs for downstream extraction.

Oligonucleotide Extraction and Purification

Following homogenization, the OOLs must be extracted from the complex lysate and purified. Solid-Phase Extraction (SPE) is a widely used technique due to its high efficiency and amenability to automation.[4]

Protocol: Solid-Phase Extraction (SPE) using a Mixed-Mode Sorbent

This protocol utilizes a mixed-mode SPE cartridge (e.g., anion-exchange and reversed-phase) for the selective capture and elution of OOLs.

Materials:

  • Tissue homogenate supernatant

  • SPE cartridges (e.g., Clarity® OTX™ or similar)

  • Equilibration Buffer (e.g., 10 mM Phosphate buffer, pH 5.5)[3]

  • Wash Buffer (e.g., 10 mM Phosphate buffer, pH 5.5 with 50% acetonitrile)[3]

  • Elution Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0, with 40% acetonitrile (B52724) and 10% tetrahydrofuran)[3]

  • Vacuum manifold or positive pressure manifold

  • Lyophilizer or vacuum concentrator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol (B129727) through it, followed by the Equilibration Buffer.

  • Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge. The pH of the sample should be around 5.5 to ensure efficient binding of the negatively charged OOLs to the anion-exchange sorbent.[5]

  • Washing: Wash the cartridge with the Equilibration Buffer to remove any unbound components. Follow this with a wash using the Wash Buffer to remove more hydrophobic impurities.

  • Elution: Elute the bound OOLs from the cartridge using the Elution Buffer. The high pH of the elution buffer neutralizes the charge on the OOLs, releasing them from the sorbent.

  • Concentration: Concentrate the eluted sample to near dryness using a vacuum concentrator or lyophilize the sample.[3] Reconstitute the dried OOLs in a mobile phase-compatible solution for LC-MS/MS analysis.

Quantitative Data Summary

The efficiency of OOL extraction can vary depending on the tissue type, the extraction method employed, and the specific OOL chemistry. The following table summarizes reported recovery rates from various studies.

Tissue TypeExtraction MethodOligonucleotide TypeReported Recovery RateCitation
LiverSPE (Clarity® OTX™)Phosphorothioate Oligonucleotide>80%[6]
LiverSPE (OligoWorks™ SPE Microplate Kit)Various ASOs>70%
Brain (Porcine)SPE (OligoWorks™ SPE Microplate Kit)ASOs (GEM 91, GEM132, lipid-conjugated)≥80%[3]
Brain (Mouse)Liquid-Liquid Extraction (Phenol-Chloroform)Antisense Oligonucleotide (ASO)Method of choice for this tissue[7]
Spinal Cord (Mouse & NHP)SPE (Phenyl SPE plate)Antisense Oligonucleotide (ASO)Optimized method for this tissue[7]
Various TissuesAnion-Exchange SPEASOs and siRNAsOften lower and more variable than plasma[2][8]
PlasmaAnion-Exchange SPEASOs and siRNAs>70%[2][8]
PlasmaHydrophilic-Phase Extraction (HPE)RNA Oligonucleotide62.0% - 64.1%

Note: Recovery rates can be highly dependent on the specific protocol and reagents used. The data presented here is for comparative purposes, and optimization is often necessary for specific applications.

Visualizing the Workflow and a Relevant Pathway

To further clarify the experimental process and its biological context, the following diagrams have been generated.

G T Biological Tissue Sample H Homogenization (Mechanical & Enzymatic) T->H C Centrifugation H->C S Supernatant (Crude OOL Extract) C->S P Pellet (Cellular Debris) C->P SPE Solid-Phase Extraction (SPE) S->SPE LLE Liquid-Liquid Extraction (LLE) S->LLE E Elution & Concentration SPE->E LLE->E A Analysis (LC-MS/MS) E->A

Caption: General workflow for oligonucleotide sample preparation from biological tissues.

G ASO Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H Ribosome Ribosome mRNA->Ribosome Binding Degradation mRNA Degradation mRNA->Degradation Protein Protein Synthesis (Translation) Ribosome->Protein RNaseH->mRNA Cleavage

Caption: Simplified signaling pathway of an antisense oligonucleotide (ASO) leading to mRNA degradation.

Conclusion

The protocols and data presented herein provide a solid foundation for researchers to develop and implement robust sample preparation workflows for OOL analysis in biological tissues. The choice of methodology should be guided by the specific tissue type, the physicochemical properties of the OOL, and the desired analytical endpoint. By carefully optimizing each step of the sample preparation process, from homogenization to final elution, researchers can achieve the high-quality data necessary to advance the development of novel oligonucleotide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Improving Chromatographic Resolution of OOL and LOL Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 1,2-dioleoyl-3-linoleoyl-glycerol (OOL) and 1,3-dioleoyl-2-linoleoyl-glycerol (LOL) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of OOL and LOL isomers so challenging?

A1: The separation of OOL and LOL, which are regioisomers of triacylglycerols (TAGs), is difficult due to their identical molecular weights and very similar physicochemical properties.[1][2] Standard chromatographic techniques often fail to provide adequate resolution because the only difference lies in the position of the oleic and linoleic acid chains on the glycerol (B35011) backbone.[3] This subtle structural difference results in nearly identical retention times on many common stationary phases.

Q2: What are the primary chromatographic techniques for separating OOL and LOL isomers?

A2: The most successful techniques for separating these and other TAG isomers include:

  • Supercritical Fluid Chromatography (SFC): SFC is highly effective for isomer separation due to its use of supercritical CO2 as a mobile phase, which provides high efficiency and unique selectivity.[4][5][6][7] Chiral SFC, in particular, has shown excellent results in separating TAG isomers.[1][4][5]

  • Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique separates isomers based on the number, position, and configuration of double bonds in the fatty acid chains.[3][8][9][10][11][12] The interaction between the silver ions on the stationary phase and the π-electrons of the double bonds allows for the separation of isomers with the same total number of double bonds but different fatty acids (like oleic vs. linoleic).

  • Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC): NARP-HPLC, often using specialized columns like polymeric ODS or multiple C18 columns in series, can resolve regioisomers based on subtle differences in their hydrophobicity and shape.[3][13][14][15]

Q3: Can I improve the resolution of OOL and LOL on my existing reversed-phase HPLC system?

A3: Yes, several parameters can be optimized to improve resolution on a standard RP-HPLC system before investing in specialized columns.[16][17][18][19] Key strategies include:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its ratio in the mobile phase can alter selectivity.[18][19]

  • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the stability of transient interactions between the analytes and the stationary phase.[3][18]

  • Flow Rate: Reducing the flow rate generally allows for more interactions with the stationary phase, which can lead to better resolution, albeit with longer run times.[18][20]

  • Column Length: Using a longer column or connecting multiple columns in series increases the number of theoretical plates, which can improve resolution.[20][21]

Troubleshooting Guide

This section addresses common problems encountered during the separation of OOL and LOL isomers.

Problem 1: Poor resolution or complete co-elution of OOL and LOL peaks.

  • Cause: The chosen stationary phase (e.g., a standard C18 column) may not have sufficient selectivity for these isomers.[22][23]

  • Solution:

    • Optimize Mobile Phase: Systematically vary the mobile phase composition. For NARP-HPLC, fine-tuning the ratio of solvents like acetonitrile and isopropanol (B130326) is crucial.[3]

    • Change Stationary Phase: If optimization fails, switch to a column with a different selectivity. A polymeric ODS column or a silver-ion column would be the next logical steps.[3][14][15] For more challenging separations, consider SFC with a chiral column.[1][4][5]

    • Adjust Temperature: Experiment with lower column temperatures, as this can sometimes improve the resolution of TAG isomers.[3]

Problem 2: Peaks are broad, leading to poor resolution.

  • Cause: Several factors can lead to peak broadening, including a mismatch between the injection solvent and the mobile phase, column voids, or an inappropriate flow rate.[24]

  • Solution:

    • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.[22][24]

    • Optimize Flow Rate: A lower flow rate can increase efficiency and lead to sharper peaks.[17][18]

    • Check Column Health: A void at the head of the column can cause peak broadening. If suspected, the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.[22][24]

Problem 3: Peak tailing is observed for one or both isomer peaks.

  • Cause: Peak tailing can be caused by secondary interactions with the stationary phase (e.g., with residual silanol (B1196071) groups), column overload, or contamination.[22][25]

  • Solution:

    • Use End-Capped Columns: Employ high-purity, end-capped columns to minimize interactions with silanol groups.[22]

    • Reduce Sample Concentration: Dilute the sample to check if column overload is the issue.[22][24]

    • Flush the Column: If contamination is suspected, flush the column with a strong solvent according to the manufacturer's instructions.[24]

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

This method is suitable for separating TAG regioisomers under optimized conditions.[3]

  • Sample Preparation: Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[3]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).[3]

    • Column: A polymeric ODS column or two to three C18 columns connected in series.[14][15]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol. The exact ratio (e.g., 70:30 v/v) may require optimization.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 18°C. Temperature is a critical parameter and should be carefully controlled.[3]

    • Detection: MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is preferred for identification based on fragmentation patterns. ELSD can also be used as a universal detector.[3]

Method 2: Silver-Ion HPLC (Ag-HPLC) for Unsaturation-Based Isomer Separation

This method is highly effective for separating isomers based on differences in the number and position of double bonds.[3][9]

  • Sample Preparation: Dissolve the lipid sample in a non-polar solvent like hexane (B92381) or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL. Filter through a 0.2 µm PTFE syringe filter.[3]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).

    • Column: A commercially available or lab-prepared silver-ion column.

    • Mobile Phase: A gradient elution is often employed. For example, a gradient of a small percentage of a more polar solvent like acetonitrile or acetone (B3395972) into a non-polar solvent like hexane.[10]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[11]

    • Column Temperature: Ambient or slightly controlled temperature.

    • Detection: ELSD or MS.

Quantitative Data Summary

The following table summarizes typical conditions for different chromatographic techniques used in TAG isomer separation.

ParameterNARP-HPLCSilver-Ion HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase Polymeric ODS, C18 (multiple in series)[3][14][15]Silver-ion impregnated silica[3][10]Chiral columns (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose)[4][5]
Mobile Phase Acetonitrile/2-Propanol (isocratic)[3]Hexane with Acetonitrile or Acetone gradient[10]Supercritical CO2 with Methanol modifier (gradient)[5]
Temperature 18°C (can be optimized)[3]Ambient[10]40°C[5]
Flow Rate 1.0 mL/min[3]1.0 - 1.5 mL/min[11]1.5 mL/min[5]
Detection MS, ELSD[3]ELSD, MS[3]MS[4][5]

Visualizations

Experimental_Workflow_NARP_HPLC cluster_prep Sample Preparation cluster_hplc NARP-HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Acetonitrile/2-Propanol Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Polymeric ODS Column Inject->Separate Detect Detection (MS/ELSD) Separate->Detect Analyze Analyze Chromatogram for Resolution Detect->Analyze

Caption: Workflow for the separation of OOL and LOL isomers by NARP-HPLC.

Troubleshooting_Logic Start Poor Resolution of OOL and LOL Q_MobilePhase Have you optimized the mobile phase? Start->Q_MobilePhase A_OptimizeMP Systematically vary organic modifier ratio Q_MobilePhase->A_OptimizeMP No Q_Column Is resolution still poor? Q_MobilePhase->Q_Column Yes A_OptimizeMP->Q_Column A_ChangeColumn Switch to a different stationary phase (e.g., Ag-Ion, SFC) Q_Column->A_ChangeColumn Yes Q_Temp Have you tried adjusting temperature? Q_Column->Q_Temp No End Resolution Improved A_ChangeColumn->End A_AdjustTemp Lower column temperature to enhance selectivity Q_Temp->A_AdjustTemp No Q_Temp->End Yes A_AdjustTemp->End

Caption: Troubleshooting workflow for poor resolution of OOL and LOL isomers.

References

Technical Support Center: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DLinG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DLinG). This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLinG) and where is it found?

A1: DLinG is a triacylglycerol (also known as a triglyceride) with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position of the glycerol (B35011) backbone.[1][2] It is a naturally occurring lipid found in various vegetable and seed oils, such as olive, sesame, and pumpkin seed oils.[1][2]

Q2: What are the primary degradation pathways for DLinG?

A2: The primary degradation pathways for DLinG are oxidation and hydrolysis.

  • Oxidation: The linoleoyl and oleoyl (B10858665) chains contain double bonds that are susceptible to oxidation, particularly the linoleoyl chain with two double bonds.[3] This process can be initiated by factors like heat, light, and the presence of metal ions, leading to the formation of hydroperoxides, which can further break down into volatile compounds like aldehydes and ketones, causing rancidity.[4][5]

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be broken down by water, a process catalyzed by acids, bases, or enzymes (lipases).[4][5][6] This results in the release of free fatty acids and glycerol.

Q3: What are the ideal storage conditions for DLinG?

A3: To ensure long-term stability (≥ 2 years), DLinG should be stored at -20°C.[1] It is often supplied in a solvent like methyl acetate.[1][7] For unsaturated lipids like DLinG, it is crucial to store them in a glass container with a Teflon-lined closure under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture.[8][9]

Q4: My DLinG solution appears cloudy or has precipitates. What should I do?

A4: Cloudiness or precipitation can occur if the lipid has come out of solution, which may happen at low temperatures. Gently warm the solution to room temperature and vortex or sonicate to redissolve the lipid. If the issue persists, it could indicate degradation (e.g., hydrolysis leading to less soluble free fatty acids) or contamination.

Q5: How does exposure to air and light affect DLinG?

A5: Exposure to air (oxygen) and light, especially UV light, can significantly accelerate the oxidative degradation of the unsaturated fatty acid chains in DLinG. This can lead to a loss of product integrity and the formation of undesirable byproducts.[9] It is recommended to handle the material under an inert gas and in amber vials or by otherwise protecting it from light.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatography (HPLC, GC). 1. Oxidative Degradation: Formation of hydroperoxides, aldehydes, or other secondary oxidation products.[10] 2. Hydrolysis: Presence of free fatty acids (oleic, linoleic) and glycerol.[4] 3. Contamination: Leaching of plasticizers from improper storage containers.[8][9]1. Verify Storage: Ensure the product was stored at -20°C under an inert atmosphere and protected from light.[1][8] 2. Use Fresh Sample: Prepare a fresh solution from a properly stored stock. 3. Analytical Check: Use analytical methods like peroxide value or TBARS to check for oxidation.[10] Use HPLC-ELSD or LC-MS to identify degradation products. 4. Container Check: Confirm storage in glass vials with Teflon-lined caps.[8][9]
Inconsistent results in formulation studies (e.g., variable particle size, encapsulation efficiency). 1. Lipid Degradation: Degraded DLinG can alter the physicochemical properties of lipid-based formulations.[3] 2. Repeated Freeze-Thaw Cycles: This can lead to moisture condensation and accelerate hydrolysis or oxidation.[9]1. Aliquot Samples: Upon receiving, aliquot the DLinG solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 2. Handle Properly: Allow aliquots to warm to room temperature before opening to prevent condensation.[9] 3. Add Antioxidant: Consider adding a suitable antioxidant (e.g., BHT) to the formulation if compatible with the application.[9]
Development of an "off" or rancid odor. Oxidative Rancidity: Advanced oxidation leads to the formation of volatile secondary oxidation products like malonaldehyde.[4][11]1. Discard Sample: A noticeable odor is a clear sign of significant degradation. The sample should be discarded. 2. Review Handling Procedures: Reinforce protocols for handling unsaturated lipids, including minimizing air exposure by working under inert gas.[12]
pH shift in aqueous formulations or emulsions. Hydrolysis: The release of free fatty acids will lower the pH of the medium.[4]1. Monitor pH: Regularly check the pH of your formulation during stability studies. 2. Buffer System: Ensure your formulation has an adequate buffering capacity to resist pH changes. 3. Control Water Activity: Minimize water activity in the formulation where possible to slow down hydrolysis.

Quantitative Data & Stability Summary

Parameter Condition Effect on DLinG Stability Reference
Storage Temperature -20°CStable for ≥ 2 years.[1]
-20°C vs. -70°CTriglycerides are generally stable at -20°C for up to a year, showing no significant degradation.[13]
15°C, 25°C, 35°CHigher temperatures significantly accelerate lipid oxidation and nutrient loss in lipid-rich materials.[11]
Atmosphere Air (Oxygen)Promotes rapid oxidation of unsaturated fatty acid chains.[9][12]
Inert Gas (Argon, Nitrogen)Minimizes oxidation and is the recommended atmosphere for storage and handling.[8][9][12]
Moisture Presence of waterPromotes hydrolysis of ester bonds, leading to free fatty acids. Hygroscopic nature of unsaturated lipids can attract moisture.[4][8][9]
Light UV or ambient lightActs as a catalyst for oxidation.[9]

Experimental Protocols

Protocol: Stability Assessment of DLinG in a Formulation

This protocol outlines a general method to assess the stability of DLinG in a lipid-based formulation.

1. Objective: To evaluate the chemical stability of DLinG under accelerated storage conditions by monitoring the formation of degradation products.

2. Materials:

  • DLinG-containing formulation

  • Control formulation (without active ingredient, if applicable)

  • HPLC-grade solvents (e.g., chloroform, methanol, acetonitrile, isopropanol)

  • Mobile phase components

  • Analytical standards: DLinG, oleic acid, linoleic acid

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • Glass vials with Teflon-lined caps

3. Method:

  • Sample Preparation (Time Zero):

    • Prepare the DLinG formulation according to the standard procedure.

    • Dispense aliquots into glass vials, flush with nitrogen, and seal tightly.

    • Store a set of initial samples (T=0) at -80°C for baseline analysis.

  • Stability Storage:

    • Place the vials in stability chambers at desired conditions (e.g., 5°C, 25°C/60% RH, and 40°C/75% RH).

    • Designate time points for analysis (e.g., T=0, 1, 3, 6 months).

  • Analysis at Each Time Point:

    • Remove samples from the stability chambers.

    • Extract the lipids from the formulation using an appropriate solvent system (e.g., Folch or Bligh-Dyer method).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of a suitable solvent (e.g., isopropanol).

  • Chromatographic Analysis (HPLC-ELSD/MS):

    • Column: Use a C18 or other suitable column for lipid separation.

    • Mobile Phase: A gradient of polar and non-polar solvents is typically used. For example, a gradient of water/acetonitrile to isopropanol/acetonitrile.

    • Detection:

      • Monitor the peak corresponding to intact DLinG.

      • Monitor for the appearance of new peaks corresponding to degradation products (e.g., free fatty acids, oxidized lipids).

      • Use an MS detector for positive identification of degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining DLinG at each time point relative to T=0.

    • Quantify the formation of key degradation products (e.g., linoleic acid) using a calibration curve from analytical standards.

    • Plot the degradation profile to determine the shelf-life of the formulation.

Visualizations (Graphviz Diagrams)

DLinG 1,2-Dioleoyl-3-linoleoyl- rac-glycerol (DLinG) Oxidation Oxidation DLinG->Oxidation O2, Light, Heat, Metals Hydrolysis Hydrolysis DLinG->Hydrolysis H2O, pH, Lipases Peroxides Lipid Hydroperoxides (Primary Products) Oxidation->Peroxides FFA Free Fatty Acids (Oleic & Linoleic) Hydrolysis->FFA Glycerol Glycerol Hydrolysis->Glycerol Secondary Aldehydes, Ketones (Secondary Products) Peroxides->Secondary further reaction

Caption: Primary degradation pathways of DLinG.

start Start: Formulation Prepared t0 T=0 Analysis: - Store control at -80°C - HPLC Baseline start->t0 storage Place in Stability Chambers (e.g., 25°C, 40°C) t0->storage pull Pull Samples at Time Points (1, 3, 6 months) storage->pull pull->storage continue study extract Lipid Extraction (e.g., Folch method) pull->extract analyze HPLC-ELSD/MS Analysis: - Quantify DLinG - Identify Degradants extract->analyze report Data Analysis & Reporting analyze->report

Caption: Experimental workflow for a DLinG stability study.

issue Problem Observed: Unexpected HPLC Peaks check_storage Was sample stored at -20°C under inert gas? issue->check_storage check_container Was a glass vial with Teflon cap used? check_storage->check_container Yes res_improper_storage Root Cause: Degradation (Oxidation/Hydrolysis) Action: Use a fresh, properly stored aliquot. check_storage->res_improper_storage No res_leaching Root Cause: Contamination from Plastic Action: Transfer to appropriate glassware. check_container->res_leaching No res_unknown Issue persists. Consider other sources of contamination (solvents, etc.). check_container->res_unknown Yes

Caption: Troubleshooting logic for unexpected analytical peaks.

References

Technical Support Center: Overcoming Poor Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor solubility a challenge?

This compound is a triglyceride, a type of lipid, composed of a glycerol (B35011) backbone esterified with two oleic acid molecules and one linoleic acid molecule. Its highly non-polar and hydrophobic nature makes it poorly soluble in aqueous solutions and many common laboratory solvents. This low solubility can lead to several experimental challenges, including difficulty in preparing stock solutions, inaccurate dosing in cell-based assays, and potential precipitation of the compound during experiments, which can result in inconsistent and unreliable data.

Q2: What are the recommended initial solvents for dissolving this compound?

For initial solubilization, it is best to start with organic solvents. Chlorinated solvents and hydrocarbons are generally effective. It is crucial to use high-purity solvents to avoid introducing contaminants into your experiments.

Q3: How can I prepare an aqueous solution of this compound for my cell culture experiments?

Direct dissolution in aqueous media is not feasible. The most common method is to first dissolve the lipid in a water-miscible organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. This stock solution is then added to the aqueous culture medium with vigorous mixing to form a dispersion. To improve the stability of this dispersion, a carrier protein like bovine serum albumin (BSA) or a non-ionic surfactant can be included in the aqueous medium.

Q4: I'm observing precipitation when I add my lipid stock solution to the aqueous buffer. What can I do?

Precipitation upon addition to an aqueous phase is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of the lipid in the final aqueous solution may be too high.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your assay is low (typically <1%) to avoid solvent-induced precipitation and cellular toxicity.

  • Use a carrier: Incorporating a carrier molecule like fatty acid-free BSA or cyclodextrin (B1172386) into the aqueous buffer before adding the lipid stock can help to solubilize and stabilize the lipid.

  • Sonication: Gentle sonication of the final aqueous solution can help to create a more uniform and stable lipid dispersion.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Quantitative Solubility Data

The following table summarizes the solubility of triglycerides in various solvents to guide your selection.

Table 1: Solubility of Triglycerides in Various Solvents

SolventSolubilityNotes
Organic Solvents
Chloroform (B151607)HighEffective for initial stock solution preparation.
DichloromethaneHighAnother good option for creating concentrated stock solutions.
HexaneModerate to HighA non-polar solvent suitable for initial dissolution.
EthanolLow to ModerateCan be used as a co-solvent and is compatible with many biological assays at low concentrations.
Dimethyl Sulfoxide (DMSO)LowCan be used to prepare stock solutions for dilution into aqueous media.
Aqueous Solutions
WaterInsolubleDirect dissolution is not possible.
Phosphate-Buffered Saline (PBS)InsolubleRequires a co-solvent or carrier for dispersion.
Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Accurately weigh the desired amount of this compound in a sterile glass vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., chloroform or ethanol) to achieve the desired stock concentration.

  • Vortex the mixture vigorously until the lipid is completely dissolved. Gentle warming (up to 37°C) in a water bath can aid dissolution if necessary.

  • Store the stock solution at -20°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Protocol 2: Preparation of an Aqueous Dispersion using a Co-Solvent

  • Prepare a concentrated stock solution of this compound in ethanol or DMSO as described in Protocol 1.

  • In a separate sterile tube, prepare the desired aqueous buffer (e.g., PBS or cell culture medium).

  • While vigorously vortexing the aqueous buffer, slowly add the lipid stock solution dropwise to the buffer. The final concentration of the organic solvent should be kept to a minimum (ideally below 1%).

  • Continue to vortex for an additional 1-2 minutes to ensure a uniform dispersion.

  • Use the freshly prepared dispersion immediately for your experiment to minimize the risk of precipitation.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting poor solubility.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Signaling Pathway Considerations

When using this compound in biological assays, it is important to consider its potential metabolic fate and the downstream signaling effects of its metabolites. Triglycerides can be hydrolyzed by cellular lipases to produce diacylglycerol (DAG) and free fatty acids (oleic acid and linoleic acid). Both DAG and these fatty acids are biologically active molecules that can modulate various signaling pathways.

G cluster_1 Metabolism and Signaling of this compound triglyceride This compound lipase Cellular Lipases triglyceride->lipase dag Diacylglycerol (DAG) lipase->dag fatty_acids Oleic Acid & Linoleic Acid lipase->fatty_acids pkc Protein Kinase C (PKC) Activation dag->pkc other_pathways Other Signaling Pathways (e.g., PPARs, GPCRs) fatty_acids->other_pathways cellular_response Cellular Responses (e.g., Proliferation, Inflammation) pkc->cellular_response other_pathways->cellular_response

Caption: Potential metabolic and signaling pathways of the triglyceride.

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of lipids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or drawn-out trailing edge.[1][2] Ideally, chromatographic peaks should have a symmetrical, Gaussian shape. This asymmetry is quantified using the tailing factor (Tf) or asymmetry factor (As).[3] A perfectly symmetrical peak has a tailing factor of 1. Values greater than 1 indicate tailing, while values less than 1 are referred to as peak fronting.[4]

Q2: What are the primary causes of peak tailing in the HPLC analysis of lipids?

A2: In lipid analysis, peak tailing is often caused by secondary interactions between the lipid molecules and the stationary phase.[4][5] Key causes include:

  • Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are a primary cause.[6][7] These acidic silanols can interact strongly with the polar head groups of lipids, particularly phospholipids (B1166683), through hydrogen bonding or ionic interactions, causing them to elute more slowly than the main peak band and result in tailing.[1][3][5] Terminal phosphate (B84403) groups in some lipid classes are known to interact with the stationary phase and even stainless steel components of the HPLC system, contributing to tailing.[8]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the silanol groups and certain lipid classes.[5][9] At mid-range pH values (typically > 3), silanol groups become ionized (SiO-), increasing their interaction with polar analytes.[3][9] Similarly, the dissociation state of phospholipids can be pH-dependent; if a lipid coexists in both charged and neutral forms, it can lead to peak broadening and tailing.[8]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade.[1][6] This can expose more active silanol sites or create a void at the column inlet, both of which lead to distorted peak shapes.[6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[1][10][11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][12]

Q3: Why is peak tailing a problem for lipid analysis?

A3: Peak tailing is problematic because it negatively impacts the quality and accuracy of chromatographic results. It can lead to:

  • Reduced Resolution: Tailing peaks are wider, which can cause them to merge with adjacent peaks, making accurate separation and identification of different lipid species difficult.[1]

  • Inaccurate Quantification: Peak tailing complicates peak integration, leading to imprecise and inaccurate measurements of lipid concentrations.[13]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and make it harder to detect low-abundance lipids.

Q4: What is a generally acceptable tailing factor?

A4: For many assays, peaks with a tailing factor (or asymmetry factor) of less than 1.5 are considered acceptable.[3] However, a value of 1.2 or less is often targeted to ensure good quantification and resolution.[12] Many regulated methods will specify a required tailing factor limit that must be met.

Troubleshooting Guides

This section addresses specific peak tailing scenarios you might encounter during your lipid analysis experiments.

Q1: My phospholipid peaks are tailing, but my neutral lipid (e.g., triglyceride) peaks look fine. What's the issue?

A1: This is a classic sign of secondary interactions between the polar head groups of your phospholipids and active sites on the column. Neutral lipids are less affected because they lack these polar functional groups.

Potential Causes & Solutions

  • Cause: Interaction with acidic silanol groups on the stationary phase.[3]

    • Solution 1: Modify the Mobile Phase. Add a mobile phase additive to reduce silanol interactions. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) can help mask the silanol groups.[5] Adding a small amount of a weak acid like formic or acetic acid (0.1%) helps to keep the silanol groups in their neutral, protonated state, reducing their ability to interact with your lipids.[5][14]

    • Solution 2: Lower the Mobile Phase pH. Operating at a lower pH (e.g., pH 3) suppresses the ionization of silanol groups, minimizing secondary interactions.[3][4] Be mindful that standard silica (B1680970) columns should not be used below pH 3 to avoid hydrolysis of the stationary phase.[3]

    • Solution 3: Use a Different Column. Switch to a column with a less active stationary phase. Modern "Type B" silica columns have a lower silanol content.[4] End-capped columns, where residual silanols are chemically deactivated, are also a good choice.[3] Alternatively, columns with hybrid stationary phases offer improved pH stability and reduced silanol activity.[4]

Q2: All of my lipid peaks, both polar and non-polar, are tailing. What should I investigate?

A2: When all peaks in a chromatogram are affected, the problem is more likely related to a physical or system-wide issue rather than specific chemical interactions.

Potential Causes & Solutions

  • Cause: Column bed deformation or a void at the column inlet.[6] This can happen from rapid pressure changes or operating at high pH and temperature.

    • Solution: First, try reversing the column (if the manufacturer allows) and flushing it to dislodge any contamination from the inlet frit.[3][6] If this doesn't work, the column may be permanently damaged and needs to be replaced.[6][15]

  • Cause: Extra-column volume.[9] This refers to the volume within the HPLC system outside of the column itself, such as in long or wide-bore tubing and fittings. This "dead volume" causes the separated peak bands to broaden before they reach the detector.[1]

    • Solution: Minimize extra-column volume by using shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK tubing) to connect system components.[1][9] Ensure all fittings are properly seated to avoid dead volumes.[1]

  • Cause: A contaminated guard column or in-line filter.

    • Solution: Replace the guard column or the frit in the in-line filter.[6] These are consumable parts designed to protect the more expensive analytical column.

Q3: My peak shape was good at the start of my analytical run, but it has degraded over a series of injections. What is happening?

A3: This progressive degradation often points to column contamination or a change in mobile phase conditions.

Potential Causes & Solutions

  • Cause: Accumulation of matrix components on the column.[1][6] Complex biological samples can contain strongly retained compounds that build up at the column head over multiple injections, creating active sites that cause tailing.

    • Solution 1: Improve Sample Cleanup. Use a sample preparation technique like Solid Phase Extraction (SPE) to remove interfering compounds before injection.[6][9]

    • Solution 2: Flush the Column. Implement a column wash step between runs or at the end of a sequence. Flush the column with a strong solvent like isopropanol (B130326) to remove contaminants.[5][12]

  • Cause: Mobile phase instability or degradation.

    • Solution: Prepare fresh mobile phase daily. Ensure mobile phase components are miscible and properly degassed.[16]

Q4: I changed the solvent I use to dissolve my lipid extract, and now I see peak tailing and splitting. Why?

A4: A significant mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, especially for early eluting peaks.[11]

Potential Causes & Solutions

  • Cause: Sample solvent is stronger than the mobile phase. If your sample is dissolved in a solvent with a higher elution strength (e.g., 100% methanol (B129727) in a reversed-phase method starting with high water content), the sample band will spread out at the head of the column instead of focusing into a tight band, leading to broad or split peaks.[10][11][17]

    • Solution 1: Match the Solvents. Whenever possible, dissolve your sample in the initial mobile phase composition.[12]

    • Solution 2: Reduce Injection Volume. If you cannot change the sample solvent, reducing the injection volume may lessen the negative effect.[11][12]

    • Solution 3: Use a Weaker Sample Solvent. If analyte solubility allows, reconstitute your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[10][12]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

This table summarizes the effect of mobile phase pH on the peak asymmetry factor (As) for a basic compound, demonstrating how lowering the pH can significantly improve peak shape by reducing silanol interactions.[3]

Mobile Phase pHPeak Asymmetry Factor (As) for MethamphetaminePeak Shape
7.02.35Significant Tailing
3.01.33Improved Symmetry

Table 2: Common Mobile Phase Additives for Lipid Analysis and Their Effect on Peak Shape

This table outlines common additives used in reversed-phase HPLC for lipids and their primary function in improving peak shape.[5][18]

AdditiveTypical ConcentrationPrimary Effect on Peak ShapeLipid Classes Most Affected
Ammonium Formate5-10 mMMasks residual silanol groups, reducing tailing.Phospholipids, other polar lipids
Ammonium Acetate5-10 mMSimilar to ammonium formate; masks silanols.Phospholipids, other polar lipids
Formic Acid0.1%Suppresses ionization of silanol groups.Phospholipids, acidic lipids
Acetic Acid0.1%Similar to formic acid; suppresses silanol ionization.Phospholipids, acidic lipids
Triethylamine (TEA)0.1%Acts as a silanol suppressor for basic compounds.[12][14]Basic or amine-containing lipids

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Lipid Profiling

This protocol provides a robust starting point for separating a wide range of lipid classes while minimizing peak tailing.

  • Sample Preparation:

    • Extract lipids from the sample matrix using an appropriate method (e.g., Folch or Bligh-Dyer).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Methanol/Toluene).

  • HPLC Conditions:

    • Column: C18 reversed-phase column with high-purity silica and end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, this general flushing procedure can help restore performance. Always check your specific column's documentation for recommended solvents and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.[3]

  • Reverse Column Flow (Optional but Recommended): If the manufacturer permits, reverse the column direction. This is more effective at dislodging particulates from the inlet frit.[3][15]

  • Flush with a Series of Solvents: Flush the column with at least 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back.

    • Mobile phase without buffer salts (e.g., Acetonitrile/Water).[15]

    • 100% Water (to remove salts).

    • 100% Isopropanol (to remove strongly retained non-polar compounds).[5]

    • 100% Hexane (for very non-polar lipids, if compatible with your system).

    • 100% Isopropanol (as an intermediate solvent).[15]

    • Mobile phase without buffer salts.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your initial mobile phase conditions until the baseline is stable.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed q1 Which peaks are tailing? start->q1 a1_polar Only Polar Lipids (e.g., Phospholipids) q1->a1_polar Polar a1_all All Peaks q1->a1_all All a1_new Issue started after a specific change? q1->a1_new Recent Change c1_polar Likely Cause: Secondary Silanol Interactions a1_polar->c1_polar c1_all Likely Cause: Physical or System Issue a1_all->c1_all c1_new Likely Cause: Sample Solvent Mismatch or Contamination a1_new->c1_new sol1 Solutions: 1. Add mobile phase modifier (formate/acetate) 2. Lower mobile phase pH (<4) 3. Use end-capped or hybrid column c1_polar->sol1 sol2 Solutions: 1. Check for column void/damage (replace column) 2. Minimize extra-column volume (shorter/narrower tubing) 3. Replace guard column/frits c1_all->sol2 sol3 Solutions: 1. Match sample solvent to mobile phase 2. Reduce injection volume 3. Flush column / Improve sample cleanup c1_new->sol3

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Caption: Silanol interactions causing peak tailing for polar lipids.

References

Technical Support Center: Minimizing Triglyceride Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the isomerization of triglycerides during sample preparation.

Troubleshooting Guide

This guide addresses common problems encountered during triglyceride analysis that may be related to isomerization.

Problem 1: High levels of acyl migration observed in my final product.

Acyl migration, a form of positional isomerization, is the movement of a fatty acid from one position on the glycerol (B35011) backbone to another (e.g., from sn-2 to sn-1). This can lead to a mixture of isomers, complicating analysis and affecting the biological activity of the triglycerides.[1]

Potential Cause Recommended Solution
High Temperatures Reduce the temperature during all sample preparation steps. Higher temperatures significantly increase the rate of acyl migration.[1] For enzymatic reactions, consider using a controlled mild temperature (e.g., 40°C).[1] Flash freezing samples in liquid nitrogen (-196°C) upon collection can drastically reduce enzymatic and chemical degradation.[2]
Inappropriate Solvent If using a non-polar solvent like hexane, which can accelerate acyl migration, switch to a more polar solvent such as t-butanol, ethanol (B145695), or acetone (B3395972) to inhibit this process.[1]
Prolonged Reaction/Incubation Time Optimize your reaction or incubation times to be as short as possible. Monitor the progress of any reactions closely using appropriate analytical methods like Thin Layer Chromatography (TLC) to stop the process once the desired conversion is achieved.[1]
Presence of Acidic or Basic Catalysts Both acidic and basic conditions can catalyze acyl migration.[1][3][4] Neutralize the sample pH if possible and avoid harsh acidic or basic reagents during extraction and purification.
Enzymatic Activity If working with biological samples, endogenous lipases can cause hydrolysis and acyl migration.[5] Heat treatment of the sample or the use of lipase (B570770) inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF) can help to inactivate these enzymes.[2]

Problem 2: Presence of geometric isomers (cis to trans conversion) in the sample.

Geometric isomerization involves the conversion of cis double bonds in fatty acid chains to their trans counterparts. This is often induced by high temperatures or certain catalysts.[1][6]

Potential Cause Recommended Solution
High Temperatures Avoid excessive heat during sample processing. For instance, thermal treatment of triolein (B1671897) at temperatures of 280-325°C has been shown to induce cis-trans isomerization.[7] Studies on trilinolein (B126924) showed that trans isomers began to form at 180°C and their amount increased with temperature.[8]
Catalyst Presence Certain catalysts used in processes like hydrogenation are known to promote the formation of trans-isomers.[6] If your sample preparation involves such catalysts, consider alternative methods or catalysts with lower isomerizing activity.
Light Exposure Protect samples from light, as UV radiation can also promote isomerization in some cases. Store samples in amber vials or in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the main types of triglyceride isomerization I should be aware of?

A1: There are two primary types of isomerization to consider during sample preparation:

  • Positional Isomerization (Acyl Migration): This is the intramolecular movement of a fatty acid from one position on the glycerol backbone to another (e.g., from the sn-2 to the sn-1 or sn-3 position).[1] This is a significant issue as the specific position of fatty acids is often crucial for their biological function.[1]

  • Geometric Isomerization: This refers to the conversion of a cis double bond within a fatty acid chain to a trans double bond.[1] This is commonly seen during processes like industrial hydrogenation of vegetable oils but can also occur at high temperatures.[6]

Q2: What factors have the greatest influence on the rate of acyl migration?

A2: Several factors can significantly influence the rate of acyl migration:

  • Temperature: This is one of the most critical factors. Higher temperatures drastically accelerate acyl migration.[1][9]

  • Solvent: The polarity of the solvent plays a key role. Non-polar solvents can increase the rate of acyl migration, while polar solvents tend to inhibit it.[1]

  • Catalysts: The presence of acids or bases can catalyze the reaction.[1][3]

  • Reaction Time: Longer exposure to conditions that promote isomerization will result in higher levels of unwanted isomers.[1]

  • Water Activity: In some systems, the amount of water present can influence the rate of acyl migration.[1]

Q3: How can I detect and quantify isomerization in my samples?

A3: Several analytical techniques can be used to separate and quantify triglyceride isomers:

  • High-Performance Liquid Chromatography (HPLC): Silver-ion HPLC (Ag-HPLC) is a powerful technique for separating both geometric (cis/trans) and positional isomers.[10] Reversed-phase HPLC (RP-HPLC) can also be used to resolve complex mixtures of triglycerides.[11][12]

  • Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is widely used for fatty acid analysis after derivatization (e.g., to fatty acid methyl esters - FAMEs) and can be used to quantify trans isomers.[7]

  • Mass Spectrometry (MS): Advanced MS-based techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for identifying and quantifying individual triglyceride species and their isomers in complex biological samples.[13][14]

Q4: Are there any general best practices for sample handling to minimize isomerization?

A4: Yes, here are some general best practices:

  • Work at low temperatures: Keep samples on ice or at reduced temperatures throughout the preparation process.[2]

  • Minimize processing time: Plan your experiments to minimize the time between sample collection and analysis.

  • Protect from light and oxygen: Store samples in airtight containers, protected from light, and consider flushing with an inert gas like nitrogen or argon. The addition of antioxidants like butylated hydroxytoluene (BHT) is also recommended.[2]

  • Control pH: Avoid strongly acidic or basic conditions unless required for a specific reaction, and neutralize samples as soon as possible.

  • Use appropriate solvents: Choose polar solvents when possible to reduce acyl migration.[1]

  • Inactivate enzymes: For biological samples, use methods like flash-freezing, heat treatment, or enzymatic inhibitors to prevent lipase activity.[2]

Quantitative Data Summary

The following tables provide quantitative data on factors that can influence acyl migration.

Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol (1,2-DAG) (Data adapted from reference[1])

Temperature (°C)Half-life (t1/2) of 1,2-DAG (hours)
253,425
8015.8

Table 2: Effect of Solvent on 2-Monoacylglycerol (2-MAG) Isomerization after 20 days (Data adapted from reference[1])

Solvent2-MAG / Total MAG Ratio (%)
t-butanol79.98
ethanol73.14
acetone68.76
dichloromethane64.62
hexane34.01

Key Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of a Structured Triglyceride (MLM-type)

This protocol describes a method to synthesize a specific triglyceride, minimizing isomerization by using a regioselective enzyme. This is adapted from a method for producing structured triglycerides with medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.[1]

Step 1: Ethanolysis of a Long-Chain Triglyceride Oil

  • Materials: Long-chain triglyceride oil (e.g., high oleic sunflower oil), dry ethanol, sn-1,3 specific lipase, hexane.[1]

  • Procedure: a. Dissolve the triglyceride oil in hexane.[1] b. Add dry ethanol to the mixture.[1] c. Add the sn-1,3 specific lipase.[1] d. Incubate at a controlled mild temperature (e.g., 40°C) with gentle agitation.[1] e. Monitor the formation of 2-monoacylglycerol (2-MAG). f. Stop the reaction by filtering out the enzyme.[1] g. Purify the 2-MAG from the reaction mixture.[1]

Step 2: Acylation of 2-MAG with a Medium-Chain Fatty Acid

  • Materials: Purified 2-MAG, medium-chain fatty acid (e.g., capric acid), sn-1,3 specific lipase, suitable solvent.[1]

  • Procedure: a. Dissolve the purified 2-MAG and the medium-chain fatty acid in the solvent.[1] b. Add the sn-1,3 specific lipase.[1] c. Incubate at a controlled mild temperature with gentle agitation.[1] d. Monitor the formation of the MLM structured triglyceride. e. Once the reaction is complete, remove the enzyme by filtration.[1] f. Purify the final structured triglyceride product.[1]

Visualizations

Sample_Prep_Workflow cluster_collection Sample Collection & Initial Handling cluster_extraction Extraction cluster_analysis Purification & Analysis cluster_risk Isomerization Risk Factors Sample Biological Sample FlashFreeze Flash Freeze (Liquid N2) Sample->FlashFreeze Additives Add Inhibitors (e.g., PMSF, BHT) Sample->Additives Homogenize Homogenize at Low Temp FlashFreeze->Homogenize Additives->Homogenize Solvent Extract with Polar Solvent Homogenize->Solvent Purify Purify (e.g., SPE) Solvent->Purify Analyze Analyze Promptly (e.g., LC-MS) Purify->Analyze Heat High Temp Heat->Homogenize Accelerates Isomerization Time Long Time Time->Solvent pH Harsh pH pH->Solvent

Caption: Workflow for minimizing triglyceride isomerization during sample preparation.

Isomerization_Types cluster_positional Positional Isomerization (Acyl Migration) cluster_geometric Geometric Isomerization (cis-trans) TG Original Triglyceride (e.g., 1,3-Dioleoyl-2-linoleoyl-glycerol) Positional_Isomer Positional Isomer (e.g., 1,2-Dioleoyl-3-linoleoyl-glycerol) TG->Positional_Isomer Catalyzed by: - Heat - Acid/Base - Enzymes - Time Geometric_Isomer Geometric Isomer (Contains trans fatty acids) TG->Geometric_Isomer Catalyzed by: - High Heat - Catalysts

Caption: Key types of triglyceride isomerization and their primary catalysts.

References

Technical Support Center: Prevention of Unsaturated Triglyceride Oxidation in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to prevent and troubleshoot the oxidation of unsaturated triglycerides during storage.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of unsaturated triglycerides.

Problem Possible Cause(s) Recommended Solution(s)
High Peroxide Value (PV) or TBARS in control samples 1. Poor quality of initial material: The triglycerides may have already been partially oxidized upon receipt. 2. Improper storage of stock solutions: Exposure to oxygen, light, or elevated temperatures. 3. Contamination: Solvents or containers may be contaminated with metal ions (e.g., iron, copper) which act as pro-oxidants.1. Source high-purity unsaturated triglycerides from reputable suppliers and test them upon arrival. 2. Store stock solutions at low temperatures (-20°C or -80°C), protected from light in amber glass vials, and under an inert atmosphere (nitrogen or argon).[1] 3. Use high-purity solvents and rinse glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing with deionized water.
Inconsistent results between experimental replicates 1. Variable exposure to oxygen: Inconsistent headspace volume or sealing of containers. 2. Inconsistent temperature: Fluctuations in storage temperature. 3. Pipetting errors: Inaccurate addition of triglycerides, antioxidants, or other reagents.1. Use vials with airtight septa and flush the headspace with an inert gas before sealing. Ensure a consistent fill volume for all samples. 2. Use a calibrated and stable freezer or incubator for storage. Monitor the temperature regularly. 3. Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.
Antioxidant-treated samples show significant oxidation 1. Incorrect antioxidant selection: The chosen antioxidant may not be effective for the specific triglyceride or storage conditions. 2. Insufficient antioxidant concentration: The concentration may be too low to provide adequate protection. 3. Antioxidant degradation: The antioxidant may have degraded due to improper storage or handling.1. Select an antioxidant based on the fatty acid profile of the triglyceride and the storage conditions (see FAQ section for guidance). 2. Perform a dose-response experiment to determine the optimal antioxidant concentration. 3. Store antioxidants according to the manufacturer's instructions, protected from light and oxygen. Prepare fresh antioxidant solutions for each experiment.
Precipitate forms in the sample upon cooling 1. Saturation of the triglyceride in the solvent at low temperatures. 2. Crystallization of saturated fatty acids present in the mixture. 1. Choose a solvent in which the triglyceride is soluble at the intended storage temperature. 2. If the precipitate is due to saturated fats, gently warm the sample to room temperature and vortex to redissolve before use. This may not be suitable for all experimental designs.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the optimal temperature for storing unsaturated triglycerides?

A1: For long-term storage, it is recommended to store unsaturated triglycerides at -20°C or, for highly unsaturated samples, at -80°C. Lower temperatures slow down the rate of oxidation.[2] Studies have shown that storing peanuts at 15°C resulted in a slower increase in peroxide value compared to storage at 25°C and 35°C.[2]

Q2: How important is it to protect unsaturated triglycerides from light?

A2: It is critical to protect unsaturated triglycerides from light, especially UV and visible light, as it can initiate photo-oxidation.[3] Always store samples in amber-colored glass vials or wrap clear vials in aluminum foil.

Q3: What is the best way to prevent exposure to oxygen during storage?

A3: To minimize oxygen exposure, you should:

  • Use vials with airtight screw caps (B75204) and PTFE septa.

  • Flush the headspace of the vial with an inert gas, such as nitrogen or argon, before sealing. This process, known as nitrogen flushing, has been shown to be very effective. For example, after 20 days of accelerated storage at 63°C, the peroxide value in nitrogen-flushed rapeseed and sunflower oils was 4 and 7 times lower, respectively, than in control samples without nitrogen.[1][4] In a long-term study (6 months at 20°C), the peroxide value of oil flushed with nitrogen was 2.3 to 2.8 times lower than the control.[1][4]

  • Use the smallest appropriate vial size to minimize the headspace volume.

Antioxidants and Chelating Agents

Q4: What are the main types of antioxidants I can use?

A4: Antioxidants are broadly categorized as primary and secondary.

  • Primary antioxidants are free radical scavengers that donate a hydrogen atom to quench lipid free radicals. Examples include synthetic phenols like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ), as well as natural antioxidants like tocopherols (B72186) (Vitamin E) and plant extracts (e.g., rosemary extract).[5]

  • Secondary antioxidants work by chelating pro-oxidant metal ions, regenerating primary antioxidants, or scavenging oxygen. Examples include citric acid and Ethylenediaminetetraacetic acid (EDTA).

Q5: How do I choose the right antioxidant for my experiment?

A5: The choice of antioxidant depends on several factors, including the type of unsaturated triglyceride, the solvent system, and the storage conditions. For instance, TBHQ has been found to be particularly effective in highly unsaturated vegetable oils.[6] Natural antioxidants like rosemary extract have also shown significant efficacy.[7][8] It is often beneficial to perform a small-scale pilot study to compare the effectiveness of different antioxidants for your specific application.

Q6: What is the role of chelating agents in preventing oxidation?

A6: Transition metals, such as iron and copper, can accelerate the decomposition of hydroperoxides, which are the initial products of lipid oxidation, leading to the formation of secondary oxidation products that contribute to rancidity.[9] Chelating agents, like EDTA, bind to these metal ions, rendering them inactive and thereby slowing down the oxidation process.[10]

Assessing Oxidation

Q7: How can I measure the extent of oxidation in my samples?

A7: Two common methods for assessing lipid oxidation are the Peroxide Value (PV) and the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). It is a good indicator of the initial stages of oxidation.

  • TBARS Assay: Measures secondary oxidation products, primarily malondialdehyde (MDA), which is an indicator of more advanced oxidation and correlates with rancidity.

Q8: Are there limitations to the PV and TBARS assays?

A8: Yes, both assays have limitations. The peroxide value can decrease after reaching a peak as primary oxidation products are converted to secondary products. The TBARS assay is less specific and can react with other aldehydes present in the sample. Therefore, it is often recommended to use both methods for a more complete picture of the oxidative state of a sample.

Quantitative Data on Prevention Methods

The following tables provide a summary of quantitative data on the effectiveness of various methods for preventing the oxidation of unsaturated triglycerides.

Table 1: Effect of Antioxidants on the Stability of Fish Oil at 10°C

TreatmentTime to Reach Peroxide Value of 8 meq/kg (days)Improvement in Stability vs. Control (%)
Control (no antioxidant)36-
0.05% Tocopherol4114%
0.05% Ronoxan (Rosemary Extract)4422%
Data sourced from a study on fish oil stability during simulated domestic application.[11]

Table 2: Effect of Storage Temperature on Peroxide Value of Peanuts over 320 Days

Storage TemperaturePeroxide Value (meq/kg)
15°C~15
25°C~25
35°C>30 (followed by a decrease)
Data extrapolated from a study on peanut storage.[2]

Table 3: Effect of Nitrogen Flushing on Peroxide Value of Cold-Pressed Oils

Oil TypeStorage ConditionPeroxide Value (Control)Peroxide Value (Nitrogen Flushed)Reduction in PV with Nitrogen Flushing
Rapeseed Oil20 days at 63°C~25 meq/kg~6 meq/kg4-fold
Sunflower Oil20 days at 63°C~35 meq/kg~5 meq/kg7-fold
Rapeseed Oil6 months at 20°C~18 meq/kg~8 meq/kg2.3-fold
Sunflower Oil6 months at 20°C~20 meq/kg~7 meq/kg2.8-fold
Data sourced from a study on the effect of nitrogen flushing on oil stability.[1][4]

Experimental Protocols

Peroxide Value (PV) Assay

This method determines the concentration of hydroperoxides, the primary products of lipid oxidation.

Materials:

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

  • 1% Starch solution (indicator)

  • Sample of unsaturated triglyceride

Procedure:

  • Accurately weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for 1 minute.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution with constant and vigorous shaking until the yellow color almost disappears.

  • Add 0.5 mL of 1% starch solution. The solution will turn blue.

  • Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color disappears completely.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the oil sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of sodium thiosulfate solution used for the sample (mL)

  • B = Volume of sodium thiosulfate solution used for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Thiobarbituric acid (TBA) reagent (0.375% w/v TBA in 0.25 M HCl)

  • Trichloroacetic acid (TCA) solution (15% w/v in deionized water)

  • Butylated hydroxytoluene (BHT) solution (2% w/v in ethanol)

  • MDA standard solution (e.g., from 1,1,3,3-tetramethoxypropane)

  • Sample of unsaturated triglyceride

Procedure:

  • Weigh an appropriate amount of the oil sample into a test tube.

  • Add 2 mL of the TCA solution and 50 µL of the BHT solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 2 mL of the TBA reagent and vortex again.

  • Incubate the mixture in a boiling water bath for 15 minutes. A pink color will develop in the presence of MDA.

  • Cool the tubes in an ice bath for 10 minutes to stop the reaction.

  • Centrifuge the mixture at 3000 x g for 15 minutes.

  • Transfer the supernatant to a cuvette.

  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Prepare a standard curve using the MDA standard solution to quantify the concentration of TBARS in your samples.

Calculation: Calculate the concentration of TBARS (usually expressed as mg MDA/kg of sample) by comparing the absorbance of the sample to the standard curve.

Visualizations

Factors Influencing Unsaturated Triglyceride Oxidation

Oxidation Unsaturated Triglyceride Oxidation Oxygen Oxygen Oxygen->Oxidation Promotes Light Light (UV/Visible) Light->Oxidation Initiates Heat Heat Heat->Oxidation Accelerates Metals Pro-oxidant Metals (Fe, Cu) Metals->Oxidation Catalyzes

Caption: Key environmental factors that promote the oxidation of unsaturated triglycerides.

Workflow for Preventing Triglyceride Oxidation

start Start: Unsaturated Triglyceride Sample storage_prep Storage Preparation start->storage_prep add_antioxidant Add Antioxidant/ Chelating Agent storage_prep->add_antioxidant inert_atm Inert Atmosphere (Nitrogen/Argon) storage_prep->inert_atm protect_light Protect from Light (Amber Vials) storage_prep->protect_light low_temp Low Temperature Storage (-20°C to -80°C) storage_prep->low_temp storage Storage add_antioxidant->storage inert_atm->storage protect_light->storage low_temp->storage analysis Oxidation Analysis (PV, TBARS) storage->analysis end End: Stable Sample analysis->end

Caption: A typical experimental workflow for the proper storage of unsaturated triglycerides.

Logical Relationship of Oxidation Prevention Strategies

goal Prevent Triglyceride Oxidation control_env Control Environment goal->control_env additives Use Additives goal->additives remove_o2 Remove Oxygen control_env->remove_o2 block_light Block Light control_env->block_light low_temp Reduce Temperature control_env->low_temp antioxidants Primary Antioxidants (Radical Scavengers) additives->antioxidants chelators Secondary Antioxidants (Metal Chelators) additives->chelators

Caption: The relationship between the goal and the main strategies for preventing oxidation.

References

Technical Support Center: Purity Assessment of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purity assessment of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) and Gas Chromatography (GC) after derivatization.[1][2][3]

  • HPLC is ideal for analyzing the intact triglyceride, allowing for the separation of the main component from isomers and other non-volatile impurities. Reversed-phase HPLC is the most common approach.[2][4]

  • GC-MS is used to determine the fatty acid profile after transesterification of the triglyceride into fatty acid methyl esters (FAMEs).[5][6][7] This confirms the identity and ratio of the constituent fatty acids (oleic and linoleic acid).

Q2: What are the common impurities expected in a this compound standard?

A2: Common impurities can be categorized as follows:

  • Positional Isomers: These are triglycerides with the same fatty acids but at different positions on the glycerol (B35011) backbone, such as 1,3-Dioleoyl-2-linoleoyl-glycerol. Separating these isomers is a significant analytical challenge.[4][8]

  • Other Triglycerides: Impurities from the synthesis process, such as triolein (B1671897) (OOO), trilinolein (B126924) (LLL), or triglycerides with other fatty acid contaminants.

  • Degradation Products: Due to the unsaturated nature of oleic and linoleic acids, the standard is susceptible to oxidation.[9] This can lead to the formation of hydroperoxides, aldehydes, and other oxidation products. Hydrolysis can also occur, leading to the presence of di- and monoglycerides, and free fatty acids.[10]

  • Residual Solvents or Reagents: Trace amounts of solvents or reagents from the manufacturing process.

Q3: How should I store the this compound standard to ensure its stability?

A3: To ensure long-term stability, the standard should be stored at -20°C.[11][12] It is often supplied in a solvent like methyl acetate. For optimal stability, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the unsaturated fatty acid chains. The stability is generally guaranteed for at least two years under these conditions.[11][12]

Q4: My HPLC chromatogram shows broad or tailing peaks. What are the likely causes?

A4: Broad or tailing peaks in lipid analysis can stem from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting the sample.[13]

  • Inappropriate Injection Solvent: The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase.[14] Dissolving the lipid in a very strong solvent can cause peak distortion.

  • Column Contamination or Degradation: Lipids can irreversibly adsorb to the column over time. Using a guard column and periodically flushing the column with a strong solvent can help.[13]

  • Secondary Interactions: Interactions between the lipid and the silica (B1680970) backbone of the stationary phase can cause tailing. This is more common with older column technologies.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution of Isomers Suboptimal mobile phase composition.Adjust the ratio of your mobile phase solvents (e.g., acetonitrile (B52724) and isopropanol) to enhance selectivity.[15]
Incorrect column temperature.Optimize the column temperature. Lower temperatures can sometimes improve the resolution of triglyceride isomers.[15]
Inadequate column chemistry.Consider using a column specifically designed for lipid analysis or one with a high carbon load C18 phase.[2]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Prepare fresh mobile phase using high-purity solvents and degas thoroughly.[13][16] Flush the detector cell.
Air bubbles in the system.Purge the pump and ensure all connections are tight.[13]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[13]
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for every run.[14]
Pump malfunction or leaks.Check for leaks in the system and verify the pump's flow rate accuracy.[13]
Insufficient column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before injection.[13]
GC-MS (FAMEs) Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Derivatization Reaction time or temperature is insufficient.Increase the reaction time or temperature for the transesterification reaction.
Presence of water in the sample or reagents.Ensure all reagents and glassware are anhydrous, as water can inhibit the reaction.
Ghost Peaks in Chromatogram Carryover from a previous injection.Run a solvent blank and bake out the GC inlet and column if necessary.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Poor Peak Shape Active sites in the GC inlet or column.Deactivate the inlet liner with silylation or use a new, deactivated liner. Condition the column according to the manufacturer's instructions.
Incorrect injection speed.Optimize the injection speed for your specific setup.

Data Presentation

Table 1: Example Purity Profile by HPLC-ELSD
ComponentRetention Time (min)Area (%)
This compound25.499.2
Positional Isomer25.90.5
Unknown Impurity 122.10.2
Unknown Impurity 228.30.1
Table 2: Expected Fatty Acid Composition by GC-MS after Transesterification
Fatty Acid Methyl EsterExpected Molar RatioObserved Molar Ratio (Example)
Methyl Oleate (B1233923) (C18:1)22.02
Methyl Linoleate (B1235992) (C18:2)10.98

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC-ELSD
  • Sample Preparation:

    • Accurately prepare a stock solution of the standard in chloroform (B151607) or a similar organic solvent.

    • Dilute the stock solution with the initial mobile phase solvent to a working concentration (e.g., 1 mg/mL).

    • Filter the final solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A binary gradient of Acetonitrile (A) and Isopropanol/Hexane (B92381) (e.g., 90:10 v/v) (B).

    • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the triglyceride.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas to determine the relative purity of the main component.

Protocol 2: Fatty Acid Profile by GC-MS
  • Transesterification (to form FAMEs):

    • Weigh approximately 10 mg of the triglyceride standard into a reaction vial.

    • Add 2 mL of 0.5 M methanolic HCl.[7]

    • Seal the vial and heat at 80°C for 20 minutes.[7]

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of water, then vortex to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a GC vial.

  • GC-MS Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp up to a final temperature of 240°C.[7]

    • Inlet Temperature: 250°C.

    • MS Transfer Line Temperature: 240°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Analysis:

    • Inject the FAMEs extract.

    • Identify the methyl oleate and methyl linoleate peaks based on their retention times and mass spectra.

    • Calculate the molar ratio of the fatty acids to confirm the triglyceride's composition.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Start Receive Standard Store Store at -20°C under Inert Gas Start->Store Prep Prepare Sample for Analysis (Dilute & Filter) Store->Prep HPLC Intact Analysis by RP-HPLC-ELSD/MS Prep->HPLC GC Fatty Acid Profile by GC-MS (after FAME prep) Prep->GC Purity Assess Purity (% Area) Identify Impurities HPLC->Purity Ratio Confirm Fatty Acid Ratio (Oleic:Linoleic ≈ 2:1) GC->Ratio Report Generate Certificate of Analysis Purity->Report Ratio->Report

Caption: Workflow for the purity assessment of triglyceride standards.

HPLC_Troubleshooting_Tree Start Poor Peak Shape (Broadening/Tailing) Check_Conc Is Sample Concentration High? Start->Check_Conc Check_Solvent Is Injection Solvent Stronger than Mobile Phase? Check_Conc->Check_Solvent No Sol_Dilute Dilute Sample Check_Conc->Sol_Dilute Yes Check_Column Is Column Old or Contaminated? Check_Solvent->Check_Column No Sol_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Sol_Solvent Yes Sol_Column Flush Column with Strong Solvent or Replace Column Check_Column->Sol_Column Yes End Problem Resolved Sol_Dilute->End Sol_Solvent->End Sol_Column->End

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

Technical Support Center: Contamination Issues in Lipid Extraction for Origin of Life (OOL) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid extraction in Origin of Life (OOL) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during lipid extraction and analysis, providing step-by-step solutions to identify and resolve the source of contamination.

Issue 1: I am observing unexpected peaks in my mass spectrometry data.

Possible Cause: The unexpected peaks are likely contaminants introduced during your experimental workflow. Common sources include solvents, glassware, plasticware, and even the laboratory environment itself.[1][2]

Troubleshooting Steps:

  • Analyze Blank Samples: Run a "blank" extraction using the same solvents and procedures but without your sample.[3] This will help you identify contaminants originating from your reagents and workflow.

  • Check Solvent Purity: Ensure you are using high-purity, HPLC, or mass spectrometry-grade solvents.[1][4] Lower-grade solvents can contain impurities that interfere with analysis.[4]

  • Evaluate Glassware Cleaning Procedures: Improperly cleaned glassware can be a significant source of contamination.[1] Review your washing protocol to ensure it effectively removes all residues, including detergents which can introduce contaminants like polyethylene (B3416737) glycol (PEG).[5]

  • Assess Plasticware Use: Plasticware, such as microcentrifuge tubes, can leach plasticizers and other chemicals into your samples, especially when using organic solvents.[6][7][8] Whenever possible, use glass or solvent-resistant polypropylene (B1209903) labware.[1]

  • Review Sample Handling: Contamination can be introduced from personnel (e.g., skin cells, hair) or the general lab environment (e.g., dust).[6][9][10][11] Always wear appropriate personal protective equipment (PPE), such as gloves and a lab coat, and work in a clean environment, like a laminar flow hood, to minimize this risk.[6][9]

Issue 2: My results show high levels of keratin (B1170402) contamination.

Possible Cause: Keratin is a very common contaminant originating from human skin, hair, and dust.[6][9][10][11] It can easily be introduced into samples during handling.

Troubleshooting Steps:

  • Strict PPE Usage: Always wear clean nitrile gloves and a lab coat.[6] Change gloves frequently, especially after touching any surface that is not part of the immediate experimental setup.[5] Tie back long hair or use a hairnet.[6]

  • Maintain a Clean Workspace: Wipe down your bench and all equipment with 70% ethanol (B145695) before and after your experiment to remove dust and other particulates.[6][9]

  • Use Dedicated Reagents: If possible, maintain a dedicated set of reagents and chemicals specifically for sensitive mass spectrometry work to avoid cross-contamination from other lab members.[6]

  • Work in a Controlled Environment: Perform sample preparation steps in a laminar flow hood to minimize airborne contaminants.[9]

  • Filter Data: During data analysis, known keratin peptide masses can be identified and computationally filtered out to reduce their impact on the final results.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding contamination in lipid extraction for OOL analysis.

Q1: What are the most common types of contaminants I should be aware of?

A1: The most prevalent contaminants in lipid analysis include:

  • Plasticizers: Compounds like phthalates and their substitutes can leach from plastic labware.[7][12][13][14][15][16]

  • Keratins: These proteins are ubiquitous in the lab environment, originating from skin, hair, and dust.[6][9][10][11]

  • Solvent Impurities: Lower-grade solvents can contain a variety of organic molecules that can interfere with your analysis.[1][4]

  • Detergents and Soaps: Remnants from glassware washing, often containing polyethylene glycol (PEG), can cause significant interference in mass spectrometry.[5][17]

  • Lipids from other sources: Cross-contamination from other samples or from handling can introduce external lipids.[18]

Q2: How can I minimize contamination from my solvents?

A2: To minimize solvent-based contamination:

  • Always use high-purity solvents, such as HPLC or mass spectrometry grade.[1][4]

  • Use freshly opened bottles of solvents when possible, as contaminants can be introduced into stock bottles over time.[1]

  • Store solvents in appropriate containers (preferably glass) and keep them tightly sealed to prevent the absorption of airborne contaminants.

Q3: Is it better to use glassware or plasticware for lipid extraction?

A3: Glassware is generally preferred for lipid extraction to avoid contamination from plasticizers.[1][7][19] If plasticware must be used, opt for items made of solvent-resistant materials like polypropylene and pre-rinse them with your extraction solvent.[1] Be aware that even polypropylene tubes can introduce a significant number of contaminants.[7]

Q4: What is the best way to clean my glassware to prevent contamination?

A4: A thorough cleaning protocol is crucial:

  • Wash with a laboratory-grade detergent.

  • Rinse extensively with deionized water.

  • Perform a final rinse with the high-purity solvent you will be using for the extraction.[1]

  • Avoid using dish soap, as it can contain PEG and other interfering compounds.[5]

Q5: How should I store my lipid extracts?

A5: Proper storage is critical to prevent degradation and contamination. For long-term storage, lipid extracts should be stored at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] If stored in a solvent, use a non-polar organic solvent in a tightly sealed glass container.[1][18]

Quantitative Data on Contamination

The choice of labware can have a significant impact on the number of contaminants introduced into a sample. The following table summarizes findings from a study comparing contaminants from glassware and different types of polypropylene microcentrifuge tubes (MCTs).

Labware TypeNumber of Contaminant Features IntroducedImpact on Serum Lipids
Glassware24Minimal
Eppendorf Polypropylene MCTs485Severe ion-suppression of 40 low-abundance lipids
Alternative Polypropylene MCTs2,949Severe ion-suppression of 75 co-eluting lipids
(Data adapted from a study on human serum lipidomics)[7]

Experimental Protocol: Contamination-Minimized Lipid Extraction

This protocol details a modified Bligh & Dyer method designed to minimize contamination during the extraction of lipids from a sample matrix.

Materials:

  • Sample (e.g., cultured cells, tissue homogenate)

  • HPLC-grade Chloroform (B151607)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • 0.9% NaCl solution (prepared with HPLC-grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass pipettes

  • Nitrogen or Argon gas source

  • Centrifuge

Procedure:

  • Sample Preparation:

    • All sample handling should be performed in a laminar flow hood.

    • Use pre-cleaned glass tools for all sample manipulations.

  • Solvent Addition:

    • To your sample in a glass centrifuge tube, add a 2:1 mixture of chloroform:methanol. For every 1 mL of sample, use 3 mL of the solvent mixture.

  • Extraction:

    • Vortex the mixture for 2 minutes at room temperature.

    • Centrifuge at 2000 x g for 10 minutes to pellet any solid material.

  • Phase Separation:

    • Carefully transfer the supernatant to a new glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., for 3 mL of supernatant, add 0.6 mL of NaCl solution).

    • Gently invert the tube several times to mix.

    • Centrifuge at 2000 x g for 10 minutes to facilitate phase separation. You will observe two distinct layers.

  • Lipid Phase Collection:

    • The lower layer is the chloroform phase containing the lipids.

    • Using a glass Pasteur pipette, carefully remove the upper aqueous layer and the protein interface.

    • Transfer the lower chloroform layer to a clean glass vial.

  • Drying and Storage:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or argon gas.

    • For immediate analysis, reconstitute the lipid extract in an appropriate solvent.

    • For long-term storage, seal the vial under an inert atmosphere and store at -80°C.[1]

Visualizations

The following diagrams illustrate key concepts related to contamination in lipid extraction.

Contamination_Workflow A Start: Sample Preparation F Lipid Extraction A->F B Use High-Purity Solvents B->F C Employ Clean Glassware C->F D Minimize Plasticware Use D->F E Strict PPE & Aseptic Technique E->F H LC-MS Analysis F->H G Inclusion of Blank Controls G->H I Data Analysis & Contaminant Filtering H->I J End: High-Quality Lipid Data I->J

Caption: Workflow for minimizing contamination in lipid extraction.

Contaminant_Sources cluster_sources Sources of Contamination cluster_contaminants Common Contaminants Lab_Personnel Laboratory Personnel (Skin, Hair) Keratin Keratin Lab_Personnel->Keratin Labware Labware (Glassware, Plasticware) Plasticizers Plasticizers (e.g., Phthalates) Labware->Plasticizers Detergents Detergents (e.g., PEG) Labware->Detergents Reagents Reagents (Solvents, Water) Solvent_Impurities Solvent Impurities Reagents->Solvent_Impurities Reagents->Detergents Environment Laboratory Environment (Dust, Air) Environment->Keratin Impact Compromised OOL Analysis (Spurious Peaks, Ion Suppression) Keratin->Impact Plasticizers->Impact Solvent_Impurities->Impact Detergents->Impact

Caption: Relationship between sources of contamination and their impact.

References

Refinement of mobile phase for better separation of triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triglyceride Analysis

Welcome to the technical support center for the chromatographic separation of triglycerides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a specific focus on refining the mobile phase for improved separation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak resolution or co-elution of triglyceride species?

Poor peak resolution is a common challenge in triglyceride analysis, often arising from the structural similarity of the isomers.[1][2] The issue can typically be traced back to suboptimal mobile phase composition, incorrect column selection, or inappropriate temperature settings.[1] For complex mixtures, using non-linear or step-wise elution gradients can significantly improve separation.[2]

Q2: What are the most common mobile phases for non-aqueous reversed-phase (NARP) HPLC of triglycerides?

Due to the very low water solubility of triglycerides, separations are typically performed in a non-aqueous environment.[3] The most common mobile phases consist of acetonitrile (B52724) as the weak solvent and a stronger, more non-polar solvent as a modifier to elute the highly retained triglycerides.[2][3][4] Effective modifiers include acetone, isopropanol (B130326) (IPA), methyl tert-butyl ether (MTBE), and dichloromethane.[2][3][4]

Q3: Should I use gradient or isocratic elution for triglyceride analysis?

Gradient elution, where the mobile phase composition changes over time, is the standard and most effective technique for analyzing complex triglyceride mixtures.[1][3] It enhances separation efficiency, leads to sharper peaks, and reduces overall analysis time by accelerating the elution of strongly retained compounds.[5][6] Isocratic elution, which uses a constant mobile phase composition, is simpler but often results in significant peak broadening for later-eluting compounds and is generally not suitable for complex samples with a wide range of polarities.[6][7][8]

Q4: How does temperature affect triglyceride separation in reversed-phase HPLC?

Temperature plays a significant role in separation efficiency.[1] Generally, in reversed-phase HPLC, lower temperatures lead to better separations and increased retention times, though this can also increase backpressure.[1] However, the solubility of highly saturated triglycerides can become an issue at lower temperatures. Therefore, the optimal temperature often needs to be determined empirically for each specific sample and may involve a carefully optimized, slightly elevated temperature or even a temperature gradient.[1][9]

Q5: My peaks are tailing. What are the common causes and how can I fix this?

Peak tailing in lipid analysis can compromise resolution and quantification.[10] The primary causes include secondary interactions with the stationary phase (e.g., residual silanol (B1196071) groups) and an inappropriate mobile phase pH.[10] To resolve this, you can incorporate mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) and a small amount of a weak acid like formic or acetic acid (around 0.1%). These additives help mask residual silanol groups and suppress their ionization, leading to improved peak shape.[10]

Q6: What is Non-Aqueous Reversed-Phase (NARP) HPLC and why is it used for triglycerides?

NARP-HPLC is a type of reversed-phase chromatography that uses a mobile phase completely devoid of water.[3] It is the most common method for separating intact triglycerides because these molecules have extremely poor solubility in water.[3] This technique separates triglycerides based on their "equivalent carbon number" (ECN), which is a function of the total number of carbons and the number of double bonds in the fatty acid chains.[11]

Q7: When should I consider Supercritical Fluid Chromatography (SFC) for triglyceride separation?

Supercritical Fluid Chromatography (SFC) is a valuable alternative to HPLC for triglyceride analysis.[12] It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster analysis times and different selectivities compared to HPLC.[13][14] SFC is particularly useful as it can separate triglycerides at much lower temperatures than Gas Chromatography (GC) and can provide complementary information to HPLC, especially when using different columns like silver-loaded columns for separation based on the degree of unsaturation.[12]

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of Triglycerides

Poor resolution is a frequent challenge when separating structurally similar triglycerides. Follow these steps to diagnose and resolve the issue.

  • Evaluate the Stationary Phase: The choice of HPLC column is critical.

    • Recommendation: Octadecylsilane (ODS or C18) columns are widely used and have demonstrated good performance for triglyceride separation.[1][2] For particularly complex mixtures, connecting two or three C18 columns in series can enhance resolution.[1][2][9]

    • Specialty Columns: For isomers differing in double bond positions, silver-ion HPLC (Ag-HPLC) can be a powerful technique.[1]

  • Optimize the Mobile Phase Composition: The mobile phase directly influences selectivity.

    • Primary Solvent: Acetonitrile is the most common main component (weak solvent) of the mobile phase.[1][2]

    • Modifiers (Strong Solvent): Modifiers like acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE) are added to improve solubility and optimize the separation of critical pairs.[1][3] The choice and proportion of the modifier can significantly impact separation.[1]

    • Gradient Elution: Employing a gradient elution is a standard and effective technique for analyzing complex triglyceride mixtures.[1][3] Fine-tuning the gradient slope (e.g., using a shallow gradient) can resolve closely eluting peaks.

  • Control the Column Temperature: Temperature affects retention and selectivity.

    • General Trend: In reversed-phase HPLC, lower temperatures generally lead to better separations.[1]

    • Solubility Issues: For some triglycerides, especially those with high saturation, solubility can be a problem at low temperatures. In these cases, a slightly elevated or gradient temperature may be necessary.[1] The optimal temperature often needs to be determined empirically.[1]

Logical Troubleshooting Workflow for Poor Resolution

G Start Start: Poor Resolution of Triglycerides CheckStationaryPhase Step 1: Evaluate Stationary Phase - Is it a C18 column? - Is column length sufficient? Start->CheckStationaryPhase CheckMobilePhase Step 2: Optimize Mobile Phase - Adjust modifier (IPA, MTBE, Acetone) - Refine gradient slope CheckStationaryPhase->CheckMobilePhase Column is appropriate ConsiderAgHPLC Consider Silver-Ion (Ag-HPLC) for positional isomers CheckStationaryPhase->ConsiderAgHPLC Separating by unsaturation CheckTemperature Step 3: Control Temperature - Try a lower temperature - Check for solubility issues CheckMobilePhase->CheckTemperature Resolution still poor End End: Resolution Improved CheckMobilePhase->End Resolution is now acceptable CheckTemperature->CheckMobilePhase Solubility issues observed, re-optimize mobile phase CheckTemperature->End Resolution is now acceptable

Caption: A typical workflow for troubleshooting poor resolution in triglyceride HPLC.

Data Presentation

Table 1: Common Mobile Phase Systems for NARP-HPLC of Triglycerides

Weak Solvent (A)Strong Solvent (B) / ModifierTypical Gradient ProfileApplications & Notes
AcetonitrileIsopropanol (IPA)Start at 10-20% B, ramp to 50-60% B.Good general-purpose system for vegetable and animal oils.[3]
AcetonitrileMethyl tert-butyl ether (MTBE)Start at 5-10% B, ramp to 40-50% B.MTBE can offer different selectivity compared to IPA.[3]
AcetonitrileAcetoneStart at 0% B, ramp to 35% B, hold, then ramp to 80% B.Effective for a wide range of triglycerides, including those in milk fat.[2][4][9]
AcetonitrileDichloromethane-Has been shown to provide excellent separations but is less commonly used now due to environmental concerns.[4]
Methanol / Chloroform (B151607)ChloroformGradient of chloroform into methanol.Used in some LC-MS applications.[15]

Table 2: Comparison of Elution Methods for Triglyceride Analysis

FeatureIsocratic ElutionGradient Elution
Mobile Phase Constant composition.[7][8]Composition changes during the run.[5][7]
Complexity Simple, requires less sophisticated equipment.[7][8]More complex, requires precise solvent mixing.[5]
Best For Simple samples with few components of similar polarity.[5][8]Complex mixtures with a wide range of polarities, such as natural oils.[1][5]
Peak Shape Later eluting peaks are often broad.[6]Peaks are generally sharper and narrower.[5][6]
Analysis Time Can be very long for strongly retained compounds.[5]Generally faster for complex samples.[5][7]
Sensitivity Can be lower for broad peaks.[7]Often higher due to sharper peaks.[5]

Experimental Protocols

Protocol 1: General NARP-HPLC Method for Separation of Triglycerides in Soybean Oil

This protocol is a representative method for the analysis of triglycerides in vegetable oils.

  • Objective: To separate intact triglycerides in soybean oil using non-aqueous reversed-phase HPLC.

  • Instrumentation: An HPLC or UHPLC system with a gradient pump, column oven, and a suitable detector (e.g., ELSD, MS, or low-wavelength UV).[3]

  • Column: C18 (ODS) column (e.g., 250 mm x 4.6 mm, 3-5 µm particle size). For higher resolution, two columns can be connected in series.[1][9]

  • Mobile Phase:

    • Solvent A: Acetonitrile (HPLC grade)[3]

    • Solvent B: Isopropanol (IPA) or Methyl tert-butyl ether (MTBE) (HPLC grade)[3]

  • Gradient Program (Example with IPA):

    • Time 0-5 min: 20% B

    • Time 5-30 min: Linear ramp from 20% to 60% B

    • Time 30-35 min: Hold at 60% B

    • Time 35-40 min: Return to 20% B and equilibrate for the next injection.

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 20°C or 30°C. Lower temperatures often yield better resolution.[3]

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the oil sample in the injection solvent to a concentration of approximately 5-10 mg/mL. The injection solvent should ideally be the initial mobile phase or a solvent compatible with it, such as pure isopropanol or a methanol/MTBE mixture.[3] Avoid using hexane (B92381) as an injection solvent in reversed-phase systems.[4] Filter the sample through a 0.45 µm filter before injection.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Triglyceride Analysis

This protocol provides a general framework for SFC analysis of triglycerides.

  • Objective: To achieve a rapid separation of triglycerides based on carbon number and degree of unsaturation.

  • Instrumentation: An analytical SFC system with an evaporative light scattering detector (ELSD) or mass spectrometer (MS).[12]

  • Column: C18 (ODS) column (e.g., 4.6 x 150 mm, 3.5 µm).[16]

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO₂)

    • B (Modifier): Methanol with 0.1% Ammonium Formate[17]

  • Gradient Program:

    • Start with a low percentage of modifier (e.g., 2-5% B).

    • Ramp up to a higher percentage (e.g., 40-60% B) over 10-15 minutes.

  • Flow Rate: 2-3 mL/min[16]

  • Column Temperature: 40°C - 60°C[16]

  • Back Pressure: 140 bar[16]

  • Sample Preparation: Dissolve the oil sample in a suitable organic solvent (e.g., hexane or chloroform/methanol) and filter before injection.

Methodology Visualization

G Start Start: Choose Elution Method CheckComplexity Is the sample complex with a wide range of triglyceride polarities? Start->CheckComplexity UseGradient Use Gradient Elution - Better for complex mixtures - Improves peak shape - Reduces run time CheckComplexity->UseGradient Yes UseIsocratic Use Isocratic Elution - Simple, routine analysis - Few, similar components CheckComplexity->UseIsocratic No End End: Method Selected UseGradient->End UseIsocratic->End

Caption: Decision tree for selecting between gradient and isocratic elution.

References

Validation & Comparative

A Comparative Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Across Major Vegetable Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Triacylglycerol Landscape

This guide provides a comparative analysis of the triacylglycerol (TAG) 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a significant component of many common vegetable oils. Understanding the distribution of specific TAGs like OOL is crucial for researchers in fields ranging from nutritional science and food chemistry to drug delivery and metabolomics. The composition of these oils can influence their physical properties, oxidative stability, and biological effects upon consumption. Oleic and linoleic acids, the fatty acid constituents of OOL, are precursors to a variety of bioactive molecules, making their dietary source and arrangement on the glycerol (B35011) backbone a subject of intense research.

Quantitative Comparison of this compound (OOL)

The concentration of OOL varies significantly among different vegetable oils, influenced by factors such as plant variety, growing conditions, and processing methods. The following table summarizes the available quantitative data for the percentage of OOL in olive, soybean, sunflower, and corn oil.

Vegetable OilThis compound (OOL) Content (% of total triacylglycerols)Data Source and Remarks
Olive Oil 12.00% - 17.50%Data from specific cultivars (Chemlali and Egyptian cultivars) show a notable presence of OOL, often ranking as the third most abundant TAG.[1][2]
Soybean Oil Identified as a major TAGWhile specific percentages are not always detailed, studies on the comprehensive TAG profile of soybean oil consistently list OOL as one of the most abundant species.[3]
Sunflower Oil Data not specifically available for OOL alone. OOL and its isomer LLO (1-linoleoyl-2,3-dioleoyl-rac-glycerol) are often quantified together.The fatty acid profile of standard sunflower oil is rich in both oleic and linoleic acids, suggesting a significant presence of OOL.[4]
Corn Oil Data not specifically availableCorn oil has a high percentage of linoleic acid and a moderate amount of oleic acid, indicating that OOL is a likely component of its triacylglycerol profile.[5]

Note: The quantification of individual triacylglycerol isomers like OOL can be challenging, and data may vary between studies due to different analytical methodologies and sample origins.

Metabolic Significance: The Eicosanoid Signaling Pathway

The fatty acid constituents of this compound, oleic acid (18:1) and linoleic acid (18:2), are metabolized into various signaling molecules. Linoleic acid, an essential omega-6 fatty acid, is a precursor for the synthesis of arachidonic acid (ARA). ARA is a key substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce a diverse range of inflammatory mediators known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are involved in processes such as inflammation, immunity, and cell growth.[6][7][8][9][10]

Below is a simplified diagram of the eicosanoid synthesis pathway originating from linoleic acid.

Eicosanoid_Pathway Linoleic_Acid Linoleic Acid (from OOL) Arachidonic_Acid Arachidonic Acid (ARA) Linoleic_Acid->Arachidonic_Acid COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Immunity, Cell Growth Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: Simplified Eicosanoid Synthesis Pathway from Linoleic Acid.

Experimental Protocols for Triacylglycerol Analysis

The quantification of this compound in vegetable oils is primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods employed.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates triacylglycerols based on their polarity and molecular weight. The ELSD is a universal detector suitable for non-volatile compounds like TAGs.[11][12][13]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the vegetable oil into a 10 mL volumetric flask.

  • Dissolve the oil in a suitable solvent, such as acetone (B3395972) or a mixture of isopropanol (B130326) and hexane (B92381).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A common mobile phase system consists of a mixture of acetonitrile (B52724) and dichloromethane (B109758) or acetone.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

ELSD Conditions:

  • Nebulizer Temperature: 30-40°C.

  • Evaporator Temperature: 40-60°C.

  • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

Quantification: Quantification is typically performed using an external standard of this compound. A calibration curve is constructed by injecting known concentrations of the standard and plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

High-temperature GC-MS can be used for the analysis of intact triacylglycerols. This method provides both separation and structural information, aiding in the confident identification of OOL.[14][15][16][17]

Sample Preparation:

  • Prepare a dilute solution of the vegetable oil in a suitable solvent like hexane or isooctane (B107328) (e.g., 1 mg/mL).

  • No derivatization is required for the analysis of intact TAGs.

Chromatographic Conditions:

  • Column: A high-temperature capillary column with a non-polar stationary phase (e.g., a short column of 15-30 m with a thin film) is required.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: A programmable temperature vaporization (PTV) injector is often used to handle the high molecular weight of TAGs.

  • Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 250°C) and ramping up to a high final temperature (e.g., 350-370°C) is necessary to elute the TAGs.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is commonly used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Scan Range: A wide mass range is scanned to detect the molecular ions and fragment ions of the TAGs.

Quantification: Quantification can be achieved using an internal or external standard method. Selected Ion Monitoring (SIM) can be used to improve sensitivity and selectivity for the target analyte.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of this compound in different vegetable oils.

Experimental_Workflow Start Start: Obtain Vegetable Oil Samples (Olive, Soybean, Sunflower, Corn) Sample_Prep Sample Preparation: - Weighing - Dissolution - Filtration Start->Sample_Prep Analysis Chromatographic Analysis Sample_Prep->Analysis HPLC HPLC-ELSD Analysis->HPLC Method 1 GCMS GC-MS Analysis->GCMS Method 2 Data_Acquisition Data Acquisition: - Chromatograms - Mass Spectra HPLC->Data_Acquisition GCMS->Data_Acquisition Data_Analysis Data Analysis: - Peak Identification - Peak Integration - Quantification using Standards Data_Acquisition->Data_Analysis Comparison Comparative Analysis: - Tabulate OOL concentrations - Statistical Analysis Data_Analysis->Comparison End End: Publish Comparison Guide Comparison->End

Caption: Workflow for Comparative Analysis of OOL in Vegetable Oils.

References

A Comparative Guide to the Validation of Analytical Methods for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of lipid molecular species such as 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is critical for product development, quality control, and various research applications. This guide provides an objective comparison of common analytical methods for the validation of this specific triacylglycerol, supported by representative experimental data.

Method Performance Comparison

The selection of an analytical method for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical quantitative performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), and High-Temperature Gas Chromatography with Flame Ionization Detection (HTGC-FID).

Note: Quantitative data for the specific validation of this compound is limited in publicly available literature. The data presented below is compiled from studies on structurally similar triacylglycerols and serves as a representative comparison of the expected performance for each method.

Table 1: Comparison of Quantitative Performance Data for Triacylglycerol Analysis

Performance CharacteristicHPLC-ELSDHPLC-MSHTGC-FID
Linearity (R²) > 0.995[1]> 0.998[2]> 0.998[3]
Limit of Detection (LOD) 0.5 - 5.7 ng on column[4]0.1 - 10 ng/mL[2]0.001 - 0.330 µg/mL[5]
Limit of Quantification (LOQ) 0.2 - 1.9 µg/mL[6]0.5 - 50 ng/mL[2]0.001 - 1.000 µg/mL[5]
Accuracy (% Recovery) 90 - 110%80.23–115.41 %[3]21% to 148%[5]
Precision (RSD%)
- Repeatability< 5%[4]≤ 12.03 %[3]< 5%[5]
- Intermediate Precision< 10%≤ 11.34 %[3]< 27%[5]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using HPLC-ELSD, HPLC-MS, and HTGC-FID.

Sample Preparation (General Protocol)

A crucial first step for all methods is the extraction of the lipid fraction from the sample matrix.

start Sample Homogenization extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction solvent_evap Solvent Evaporation (under Nitrogen stream) extraction->solvent_evap reconstitution Reconstitution in appropriate solvent solvent_evap->reconstitution filtration Filtration (0.22 or 0.45 µm filter) reconstitution->filtration analysis Analysis by HPLC or GC filtration->analysis

Lipid Extraction and Preparation Workflow

HPLC-ELSD Method

This method is well-suited for the quantification of triacylglycerols in various sample matrices.

  • Chromatographic Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and Isopropanol is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.[1]

  • ELSD Conditions:

    • Detector: Alltech 3300 ELSD or equivalent.

    • Nebulizer Temperature: 30-40 °C.

    • Evaporator Temperature: 30-40 °C.

    • Gas (Nitrogen) Flow: 1.5 - 2.0 L/min.

sample Prepared Sample hplc HPLC System (C18 Column) sample->hplc separation Separation of Triacylglycerols hplc->separation elsd ELSD Detector separation->elsd detection Detection based on light scattering elsd->detection data Data Acquisition and Analysis detection->data

HPLC-ELSD Analytical Workflow

HPLC-MS Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

  • Chromatographic Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is often employed.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 - 55 °C.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions:

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]

    • Ion Mode: Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

sample Prepared Sample uplc UPLC System (C18 Column) sample->uplc separation Chromatographic Separation uplc->separation ms Mass Spectrometer (ESI or APCI source) separation->ms ionization Ionization of Analytes ms->ionization mass_analysis Mass Analysis (e.g., MRM) ionization->mass_analysis data Data Acquisition and Quantification mass_analysis->data

HPLC-MS Analytical Workflow

HTGC-FID Method

High-temperature gas chromatography is a valuable tool for determining the molecular species of triacylglycerols.

  • GC Conditions:

    • GC System: Agilent 7890A GC or equivalent.

    • Column: High-temperature stable capillary column (e.g., 15 m x 0.25 mm, 0.1 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Cool on-column injection is often preferred to prevent discrimination of high molecular weight compounds.[5]

    • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 350-380 °C) is used.

  • FID Conditions:

    • Detector Temperature: 380 - 400 °C.

    • Hydrogen Flow: 30 - 40 mL/min.

    • Air Flow: 300 - 400 mL/min.

    • Makeup Gas (Nitrogen) Flow: 25 - 30 mL/min.

sample Prepared Sample gc HTGC System (High-Temp Column) sample->gc separation Separation by Volatility gc->separation fid FID Detector separation->fid detection Detection by Ionization in Flame fid->detection data Data Acquisition and Analysis detection->data

HTGC-FID Analytical Workflow

Method Validation Parameters: A Logical Relationship

The validation of an analytical method ensures its suitability for the intended purpose. The core validation parameters are interconnected and follow a logical progression.

cluster_0 Method Development & Optimization cluster_1 Quantitative Performance cluster_2 Method Reliability Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) Specificity->LOQ Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Stability Stability Robustness->Stability

Logical Flow of Analytical Method Validation

References

A Comparative Guide to the Separation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and 1,3-Dioleoyl-2-linoleoyl-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 6, 2025

This guide provides a detailed comparison and methodology for the analytical separation of two closely related triacylglycerol (TAG) regioisomers: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) and 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO). The separation of these isomers is a significant analytical challenge due to their identical fatty acid composition and molecular weight. This document is intended for researchers, scientists, and professionals in drug development and lipidomics who require precise and reliable methods for the quantification and characterization of these specific TAGs.

The differentiation between OOL and OLO is crucial in various fields, including food science and biomedical research, as the position of fatty acids on the glycerol (B35011) backbone can influence their metabolic fate and biological activity. For instance, the specific positioning of fatty acids can affect their absorption and subsequent incorporation into cellular membranes or metabolic pathways.

This guide outlines a robust separation method using non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC), a technique widely recognized for its efficacy in resolving TAG isomers.

Experimental Methodology: Separation via NARP-HPLC

The following protocol details the instrumental setup and conditions for the successful separation of OOL and OLO. This method is based on established principles of lipid analysis by chromatography.

1. Sample Preparation:

  • Standard solutions of OOL and OLO are prepared in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 4:3 v/v), to a final concentration of 1 mg/mL.

  • For complex mixtures, a solid-phase extraction (SPE) step may be necessary to isolate the TAG fraction prior to HPLC analysis.

2. Chromatographic System:

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, an autosampler, a column thermostat, and a detector is required.

  • Detector: A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended for sensitive detection and quantification of TAGs.

  • Column: A C18 reversed-phase column with high carbon load and end-capping is ideal. For example, a column with dimensions of 250 mm length, 4.6 mm internal diameter, and 5 µm particle size.

3. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane or another suitable strong organic solvent.

  • Gradient Elution: A shallow gradient is employed to achieve optimal separation. An example gradient is as follows:

    • 0-5 min: 30% B

    • 5-30 min: Linear gradient from 30% to 40% B

    • 30-35 min: Hold at 40% B

    • 35-40 min: Return to initial conditions (30% B)

    • 40-45 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table summarizes the expected retention times and resolution for the separation of OOL and OLO under the described NARP-HPLC conditions. These values are indicative and may vary slightly based on the specific instrumentation and column used.

AnalyteAbbreviationRetention Time (min)Resolution (Rs)
This compoundOOL~25.8
1,3-Dioleoyl-2-linoleoyl-glycerolOLO~26.5>1.5

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation between the two peaks, which is considered excellent for quantitative analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the separation and analysis of OOL and OLO.

G cluster_prep Sample Preparation cluster_hplc NARP-HPLC Analysis cluster_detection Detection & Data Analysis prep1 Prepare 1 mg/mL standards of OOL and OLO prep2 Optional: SPE for complex mixtures hplc1 Inject 10 µL of sample prep1->hplc1 hplc2 C18 Column (20°C) hplc1->hplc2 hplc3 Gradient Elution: Acetonitrile/Dichloromethane hplc2->hplc3 det1 CAD or MS Detection hplc3->det1 det2 Chromatogram Generation det1->det2 det3 Peak Integration and Quantification det2->det3 G OOL This compound (OOL) LPL Lipoprotein Lipase (LPL) Hydrolysis OOL->LPL OLO 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO) OLO->LPL OOL_products Products: 2-oleoyl-glycerol + Oleic Acid + Linoleic Acid LPL->OOL_products sn-1, sn-3 preference OLO_products Products: 2-linoleoyl-glycerol + 2 Oleic Acid LPL->OLO_products sn-1, sn-3 preference Metabolism Absorption and Metabolic Fate OOL_products->Metabolism OLO_products->Metabolism

A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for Triglyceride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides is paramount in numerous fields, from metabolic disease research to the quality control of lipid-based drug formulations. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is often not straightforward and depends on various factors including the specific sample matrix, the required sensitivity, and the desired throughput. This guide provides an objective comparison of HPLC and GC methods for triglyceride analysis, supported by experimental data and detailed protocols, to aid in making an informed decision.

Performance Comparison: A Quantitative Look

The following tables summarize the key performance parameters for typical HPLC and GC methods used in triglyceride analysis. The data presented is a synthesis of values reported in various validation studies.

Table 1: Performance Characteristics of HPLC-ELSD for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery)93.33 ± 0.22%[1][2]
Precision (RSD%)< 2%[1]
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.005 mg/g[1][2]
Limit of Quantitation (LOQ)0.016 mg/g[1][2]

Table 2: Performance Characteristics of GC-FID for Triglyceride Analysis

Validation ParameterTypical Performance
Accuracy (Recovery)95-105%[1]
Precision (RSD%)< 5%[1]
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.001 - 0.330 µg/mL[1]
Limit of Quantitation (LOQ)0.001 - 1.000 µg/mL[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both HPLC and GC analysis of triglycerides.

High-Performance Liquid Chromatography (HPLC-ELSD) Protocol for Intact Triglycerides

This protocol describes a typical method for separating and quantifying intact triglycerides using HPLC with an Evaporative Light Scattering Detector (ELSD).[1]

  • Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 2:1 v/v), to a final concentration of 1-5 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used to separate the complex mixture of triglycerides.[1]

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Dichloromethane or a mixture of isopropanol and hexane.

    • Gradient Program: Start with 70% A and 30% B. Linearly increase to 70% B over 30 minutes. Hold at 70% B for 10 minutes. Return to initial conditions and equilibrate for 10 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: ELSD.

    • Injection Volume: 10-20 µL.

Gas Chromatography (GC-FID) Protocol for Triglycerides (as FAMEs)

This protocol outlines a common approach for the analysis of triglycerides using a gas chromatograph with a flame ionization detector (FID). This method involves the transesterification of triglycerides to fatty acid methyl esters (FAMEs) prior to analysis.[3]

  • Sample Preparation (Transesterification):

    • To a known amount of the lipid extract, add a solution of methanolic HCl or BF3-methanol.

    • Heat the mixture (e.g., at 60-100°C) for a specified time to convert triglycerides to FAMEs.

    • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

    • The hexane layer containing the FAMEs is collected and concentrated.

  • Chromatographic Conditions:

    • Column: A polar capillary column (e.g., cyanopropyl silicone).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Initial temperature: 140°C, hold for 5 minutes. Ramp to 240°C at a rate of 4°C/min. Hold at 240°C for 15 minutes.[1]

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) at 260°C.[1]

    • Injection Volume: 1 µL.[1]

Methodology Comparison and Workflow

Both HPLC and GC are powerful techniques for the analysis of triglycerides, each with its own set of advantages and disadvantages.

Gas Chromatography (GC) is a well-established and robust technique that generally offers high sensitivity and resolution, particularly for the analysis of fatty acid profiles after transesterification.[1] The initial instrument cost can be lower than for HPLC systems.[1] However, the requirement for derivatization to analyze triglycerides as FAMEs adds an extra step to the sample preparation process and the high temperatures used can be a limitation for thermally labile compounds.[4]

High-Performance Liquid Chromatography (HPLC) , on the other hand, allows for the analysis of intact triglycerides, which can provide more direct information about the triglyceride profile of a sample. It is particularly well-suited for the analysis of a wide range of lipids without the need for derivatization. The main drawbacks can be the higher cost of instrumentation and solvents, and potentially longer analysis times compared to GC.[1][4]

G cluster_0 Cross-Validation Workflow Define Define Analytical Requirement SamplePrep Prepare Identical Sample Sets Define->SamplePrep HPLC_Analysis Analyze Samples by HPLC SamplePrep->HPLC_Analysis GC_Analysis Analyze Samples by GC SamplePrep->GC_Analysis Data_Acquisition Acquire Data HPLC_Analysis->Data_Acquisition GC_Analysis->Data_Acquisition Data_Analysis Analyze and Compare Results (Accuracy, Precision, Linearity, etc.) Data_Acquisition->Data_Analysis Conclusion Draw Conclusions on Method Equivalency Data_Analysis->Conclusion

Workflow for cross-validation of HPLC and GC methods.

G cluster_1 Method Selection Logic Analyte Nature of Triglyceride Analysis Intact Intact Triglyceride Profile? Analyte->Intact FattyAcid Fatty Acid Composition? Analyte->FattyAcid Intact->FattyAcid No HPLC HPLC Intact->HPLC Yes FattyAcid->HPLC No, analyze intact TG Derivatization Derivatization acceptable? FattyAcid->Derivatization Yes GC GC Derivatization->GC Yes

Logical framework for selecting between HPLC and GC.

Conclusion

Ultimately, the decision to use GC or HPLC for triglyceride analysis will depend on the specific research question and the available resources. For routine quality control of known lipid compositions where high throughput is desired, a well-validated GC method may be more suitable. For complex samples or when the analysis of intact triglycerides is necessary for a deeper understanding of the lipidome, HPLC is often the preferred method.[1] This guide provides the foundational data and protocols to assist researchers in making an informed choice and in designing a robust cross-validation study to ensure the reliability of their analytical results.

References

A Comparative Guide to the Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG), a specific triacylglycerol (TAG), is critical for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the primary analytical methods employed for DOLG quantification, supported by experimental data and detailed protocols.

Triacylglycerols are key molecules in various biological processes and their accurate measurement is crucial in fields ranging from food science to pharmaceutical development.[1] The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible results. The most commonly employed methods for the quantification of TAGs like DOLG are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample preparation requirements.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of HPLC-MS, GC-MS, and NMR for the analysis of triacylglycerols. While data specific to this compound is not always available, the presented data for similar TAGs provide a reliable benchmark for methodological comparison.

Table 1: HPLC-MS Performance for Triacylglycerol Quantification

ParameterPerformanceSource(s)
Linearity (r²)> 0.995 - 0.999[1][2]
Limit of Detection (LOD)0.08–0.65 µg/mL[1]
Limit of Quantification (LOQ)0.24–1.78 µg/mL[1]
Accuracy (% Recovery)94.70–105.81%[1]
Precision (% RSD)< 2% - 10%[1]

Table 2: GC-MS Performance for Triacylglycerol (as FAMEs) Quantification

ParameterPerformanceSource(s)
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)Low femtomol range on column[1]
Limit of Quantification (LOQ)Typically 3x LOD[1]
Accuracy (% Recovery)Generally high[1]
Precision (% RSD)< 10%[1]

Table 3: NMR Performance for Lipid Quantification

ParameterPerformanceSource(s)
Linearity (r²)High (signal intensity is directly proportional to the number of nuclei)[3]
Limit of Detection (LOD)Higher than MS-based methods (milligram sample amount)[4]
Limit of Quantification (LOQ)Higher than MS-based methods[4]
Accuracy (% of actual concentration)96.98 to 102.12%[5]
Precision (% RSD)0.35 to 1.07%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of triacylglycerols using HPLC-MS, GC-MS, and NMR.

HPLC-MS Protocol for Intact Triacylglycerol Analysis

This method allows for the analysis of the intact DOLG molecule.[1]

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the oil or lipid extract into a volumetric flask.

  • Dissolve the sample in an appropriate solvent mixture (e.g., isopropanol/acetonitrile, 1:1 v/v) to a final concentration of 1 mg/mL.

  • Vortex the sample for 1 minute to ensure complete dissolution.[6]

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-MS Conditions:

  • HPLC System: A high-performance liquid chromatograph.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of two solvents:

    • Solvent A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.[6]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

3. Quantification:

  • Create a calibration curve using a certified standard of this compound.

  • The concentration of DOLG in the sample is determined by comparing its peak area to the calibration curve.

GC-MS Protocol for Triacylglycerol Analysis (via FAMEs)

This method involves the transesterification of DOLG to its constituent fatty acid methyl esters (FAMEs) for analysis.[1]

1. Sample Preparation and Transesterification:

  • Accurately weigh approximately 10-25 mg of the oil or lipid extract into a screw-cap glass tube.[1]

  • Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.[1]

  • Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol (B129727).

  • Heat the mixture at 50°C for 10 minutes.

  • After cooling, add 2 mL of boron trifluoride in methanol and heat again at 50°C for 5 minutes.

  • Add 2 mL of hexane (B92381) and 2 mL of saturated sodium chloride solution.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a flame ionization detector (FID) or a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector: Split/splitless injector at 250°C, operated in splitless mode.[1]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes. Ramp to 200°C at 10°C/min.[1]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

3. Quantification:

  • Quantification is based on the peak areas of the individual FAMEs (oleic and linoleic acid methyl esters) relative to the internal standard. The amount of DOLG is then calculated based on its fatty acid composition.

Quantitative NMR (qNMR) Protocol for Lipid Analysis

NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei.[3]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the lipid sample directly into an NMR tube.

  • Add a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene).

  • Add 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Cap the tube and vortex until the sample is completely dissolved.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

3. Quantification:

  • Integrate the characteristic signals of DOLG (e.g., the signals from the glycerol (B35011) backbone or specific fatty acid protons) and the signal of the internal standard.

  • The concentration of DOLG is calculated using the following formula: Concentration_DOLG = (Integral_DOLG / N_protons_DOLG) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_DOLG / Mass_sample) where N_protons is the number of protons giving rise to the integrated signal, MW is the molecular weight, and IS is the internal standard.

Visualizations

Experimental Workflow for DOLG Quantification

experimental_workflow cluster_prep Sample Preparation cluster_data Data Analysis Sample Lipid Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_MS HPLC-MS Extraction->HPLC_MS NMR NMR Extraction->NMR GC_MS GC-MS Derivatization->GC_MS Integration Peak Integration HPLC_MS->Integration GC_MS->Integration NMR->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Comparison of Analytical Techniques

analytical_comparison cluster_hplc HPLC-MS cluster_gc GC-MS cluster_nmr NMR hplc_adv Advantages: - High Sensitivity - High Specificity - Intact Molecule Analysis hplc_dis Disadvantages: - Matrix Effects - Ion Suppression gc_adv Advantages: - High Resolution - Excellent for FAMEs - Established Libraries gc_dis Disadvantages: - Requires Derivatization - Thermal Degradation Risk nmr_adv Advantages: - Non-destructive - Highly Quantitative - No Standards Needed for Relative Quantification nmr_dis Disadvantages: - Lower Sensitivity - Higher Sample Amount Needed HPLC_MS HPLC_MS GC_MS GC_MS NMR NMR

Caption: Comparison of advantages and disadvantages of analytical techniques for DOLG quantification.

References

A Guide to Inter-Laboratory Comparison of Triglyceride Profiling: Ensuring Accuracy and Comparability in Lipid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Standardization Programs: The Key to Comparability

To address inter-laboratory variability, several standardization programs have been established. These programs are essential for ensuring that triglyceride measurements are accurate, precise, and comparable across different analytical systems and over time.[4][5]

Key organizations and programs include:

  • The Centers for Disease Control and Prevention (CDC): The CDC's Lipid Standardization Program (LSP) provides a framework for laboratories to assess and improve the accuracy of their lipid measurements by providing reference materials and methods.[5][6][7]

  • Cholesterol Reference Method Laboratory Network (CRMLN): This global network of specialized laboratories offers reference measurement services to manufacturers and clinical labs, ensuring their methods are traceable to CDC standards.[2][4]

  • Proficiency Testing (PT) Programs: Organizations like the College of American Pathologists (CAP) and AOCS offer PT programs where laboratories analyze blinded samples to evaluate their performance against peer groups or reference values.[1][8][9] These programs are critical for ongoing quality assurance.[8]

The primary goal of these programs is to establish traceability to a recognized accuracy base, ensuring that clinical decisions are based on reliable and consistent data, regardless of the laboratory performing the analysis.[4][5]

Performance of Common Triglyceride Analysis Methods

Inter-laboratory comparison studies and proficiency testing programs are vital for evaluating the performance of different analytical methods.[1] These programs assess the accuracy (bias) and precision (coefficient of variation, CV) of participating laboratories against a reference method or a peer-group mean.[1] Below is a summary of performance data for common triglyceride analysis methods.

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
Enzymatic Methods -0.13 to -0.71[1]2.9 to 7.73[1]Widely used in automated analyzers. Performance can vary between reagent manufacturers.[1]
Fluorometric Methods -0.13 to -0.71[1][6]Generally higher than enzymatic methods[1]Less common now, largely replaced by enzymatic assays.[1]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Reference Method (Bias ≈ 0)[1]< 1.0[1]Considered a "gold standard" reference method by the CDC.[1][6]

Note: The National Cholesterol Education Program (NCEP) recommends a maximum allowable mean bias of ±5.0% from the reference value and a maximum allowable mean precision of <5.0% CV.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability.[1] Below are generalized protocols for the most common methods of triglyceride analysis.

Enzymatic Colorimetric Method (Routine)

This is the most common routine method used in clinical laboratories.[1] The principle involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored product, which is measured spectrophotometrically.[1]

Protocol Steps:

  • Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions. This typically includes lipase, glycerol kinase, glycerol-3-phosphate oxidase, and peroxidase.

  • Sample Handling: Use serum or plasma samples. Ensure samples have been stored properly (e.g., at -70°C for long-term storage) and brought to room temperature before analysis.[6]

  • Automated Analysis:

    • The analyzer pipettes a small volume of the sample and the working reagent into a reaction cuvette.[1]

    • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).[1]

    • The absorbance of the colored product is measured at a specific wavelength (e.g., 500-550 nm).[1]

  • Calibration: The assay is calibrated using calibrators with known triglyceride concentrations.[1]

  • Quality Control: At least two levels of quality control materials should be run with each batch of samples to ensure the accuracy and precision of the assay.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) (Reference Method)

GC-MS, particularly with isotope dilution (IDMS), is considered a reference method for its high accuracy and specificity.[6]

Protocol Steps:

  • Lipid Extraction:

  • Saponification: An aliquot of the extract is saponified with alcoholic potassium hydroxide (B78521) (KOH) to release glycerol from the triglyceride backbone.[6]

  • Derivatization: The released glycerol is derivatized to make it volatile for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The different components are separated based on their boiling points and interaction with the GC column.

    • The mass spectrometer detects and quantifies the derivatized glycerol.

  • Quantification: The triglyceride concentration is determined by comparing the signal of the sample to that of an internal standard (in IDMS).

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate a typical inter-laboratory comparison workflow and the relationship between different analytical methods.

G Workflow for an Inter-Laboratory Triglyceride Comparison Program cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation & Certification A Reference Material Preparation (e.g., CDC) B Value Assignment by Reference Method (GC-IDMS) A->B C Blind Sample Distribution to Labs B->C D Sample Analysis (Routine Method) C->D E Internal Quality Control Checks D->E F Data Submission to Program Coordinator E->F G Statistical Analysis (Bias, CV%, Total Error) F->G H Performance Report & Certification Issued G->H

Caption: A typical workflow for an inter-laboratory proficiency testing program.

G Relationship and Hierarchy of Triglyceride Measurement Methods Ref_Method Reference Method (e.g., GC-IDMS) Routine_Methods Routine Clinical Methods Ref_Method->Routine_Methods Calibrates & Validates Enzymatic Enzymatic Assays Routine_Methods->Enzymatic Fluorometric Fluorometric Assays Routine_Methods->Fluorometric

Caption: Hierarchy of triglyceride methods, from reference to routine assays.

Key Factors Contributing to Inter-Laboratory Variability

Understanding and controlling sources of variability is essential for improving the comparability of results.[1] Both pre-analytical and analytical factors can contribute to discrepancies.

Factor CategorySpecific ExamplesImpact on Triglyceride Measurement
Pre-analytical (Biological) Fasting status, diet, exercise, posture during blood draw, age, gender.[10][11]Can cause significant short-term and long-term fluctuations in an individual's triglyceride levels.[10][12]
Pre-analytical (Sample Handling) Sample collection tubes, storage temperature, freeze-thaw cycles, shipping conditions.[6][13]Lipid degradation through oxidation or enzymatic activity can alter results.[13] Multiple freeze-thaw cycles can introduce significant variability.[13]
Analytical Method principle (e.g., enzymatic vs. GC-MS), reagent manufacturer and lot, calibrator accuracy and traceability, instrument performance.[1][5]Different methods have inherent differences in specificity and susceptibility to interferences. Lack of proper calibration traceability is a major source of bias.[5]
Post-analytical Data processing, transcription errors, interpretation of results.Can introduce errors that are not related to the analytical measurement itself.

References

Differentiating Triglyceride Structural Isomers: A Comparative Guide to Tandem MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of triglycerides (TGs) is paramount. Distinguishing between structural isomers, particularly regioisomers (sn-isomers), is a significant analytical challenge due to their identical mass and similar physicochemical properties. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of the leading tandem MS techniques for triglyceride isomer differentiation, supported by experimental data and detailed protocols.

The arrangement of fatty acids on the glycerol (B35011) backbone defines the regioisomerism of triglycerides, which can significantly influence their metabolic fate and biological function. Two common types of regioisomers are the AAB and ABA forms, where 'A' and 'B' represent different fatty acyl chains. Differentiating these isomers requires sophisticated analytical approaches that can probe the subtle structural differences. This guide focuses on the principles and performance of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Ozone-Induced Dissociation (OzID) in the context of triglyceride isomer analysis.

Comparative Performance of Tandem MS Techniques

The choice of tandem MS technique depends on the specific analytical goal, whether it is quantification of known isomers or the elucidation of unknown structures. The following table summarizes the key performance characteristics of CID, HCD, and OzID for the analysis of triglyceride structural isomers.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Ozone-Induced Dissociation (OzID)
Principle Low-energy collisions with an inert gas in an ion trap or collision cell, leading to fragmentation.Higher-energy collisions in a dedicated collision cell, resulting in more extensive fragmentation.Ion-molecule reactions with ozone gas, leading to cleavage at carbon-carbon double bonds.
Primary Application Quantification of known regioisomers (e.g., AAB vs. ABA) based on fragment ion ratios.[1][2][3][4]Identification and quantification of triglyceride species through characteristic fragment ions.Unambiguous determination of double bond position and sn-position of fatty acyl chains.[5]
Diagnostic Fragments Diacylglycerol-like fragment ions ([DAG]+). The relative abundance of these fragments differs between regioisomers.[1][4]Provides both diacylglycerol-like fragments and fatty acid fragments for structural confirmation.Aldehyde and Criegee ions that are diagnostic of the double bond location and sn-position.
Sensitivity Generally good for targeted analysis.Can offer high sensitivity, particularly with modern high-resolution instruments.High sensitivity for detecting unsaturation, with reported 1000-fold enhancement in ion abundance in some setups.[6][5]
Specificity for Isomers Good for differentiating AAB vs. ABA isomers based on preferential loss of the sn-1/3 fatty acid.[1]Can provide specific fragment ions for different isomers, aiding in their differentiation.Highly specific for the location of unsaturation and sn-position, providing unambiguous identification.[7]
Quantitative Performance Linear calibration curves can be established for the quantification of regioisomer ratios.[2][4]Demonstrates good linearity over several orders of magnitude for triglyceride quantification.[8]While primarily a qualitative tool, relative quantification of isomers is possible based on diagnostic ion intensities.
Limitations Fragment ion ratios can be instrument-dependent. Does not provide information on double bond position.[3]Fragmentation patterns can be complex, and distinguishing isomers may still require chromatographic separation.Requires specialized instrumentation for ozone introduction. Primarily applicable to unsaturated triglycerides.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of triglyceride isomers using LC-MS/MS.

Protocol 1: Quantitative Analysis of Triglyceride Regioisomers by LC-CID-MS/MS

This protocol is suitable for the quantification of known triglyceride regioisomers in biological samples such as plasma or serum.[9][10]

1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. b. Add an appropriate internal standard (e.g., a triglyceride with odd-chain fatty acids not present in the sample). c. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the extract under a stream of nitrogen and reconstitute in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) acetate.
  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.
  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 45 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive ion mode.
  • CID Parameters:
  • Collision Gas: Argon.
  • Collision Energy: Optimized for each triglyceride, typically in the range of 25-40 eV.[3]
  • Activation Q: 0.25.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring the transitions from the precursor ion ([M+NH4]+) to the diacylglycerol-like fragment ions.

Protocol 2: Structural Elucidation of Triglyceride Isomers by LC-OzID-MS/MS

This protocol is designed for the unambiguous identification of double bond positions and sn-positions in unsaturated triglycerides.[7]

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. LC-MS/MS Analysis:

  • LC System and Conditions: Same as in Protocol 1.
  • Mass Spectrometer: An ion trap or Q-TOF mass spectrometer equipped with an ozone generation and introduction system.
  • Ionization: ESI in positive ion mode (typically forming [M+Na]+ adducts).
  • OzID Parameters:
  • Ozone Introduction: Introduce ozone into the ion trap or collision cell.
  • Reaction Time: Typically 100-500 ms.
  • Data Acquisition: Full scan MS/MS mode to acquire the fragmentation spectra resulting from the reaction of precursor ions with ozone. For sn-position determination, a CID step can be performed prior to OzID (CID/OzID).

Visualizing the Methodologies

Diagrams illustrating the experimental workflows and fragmentation principles provide a clear understanding of the analytical strategies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) LipidExtraction Lipid Extraction (e.g., Folch/MTBE) BiologicalSample->LipidExtraction Reconstitution Reconstitution LipidExtraction->Reconstitution LC UHPLC Separation (Reversed-Phase C18) Reconstitution->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 TandemMS Tandem MS (CID, HCD, or OzID) MS1->TandemMS MS2 MS2 (Fragment Ion Detection) TandemMS->MS2 DataAnalysis DataAnalysis MS2->DataAnalysis Data Analysis (Quantification/ Identification)

Caption: General workflow for the analysis of triglyceride isomers using LC-MS/MS.

cid_fragmentation cluster_aab AAB Isomer cluster_aba ABA Isomer AAB sn-AAB Precursor Ion CID_AAB CID AAB->CID_AAB Frag_AA_AAB [AA]+ Fragment (Higher Abundance) CID_AAB->Frag_AA_AAB Frag_AB_AAB [AB]+ Fragment (Lower Abundance) CID_AAB->Frag_AB_AAB ABA sn-ABA Precursor Ion CID_ABA CID ABA->CID_ABA Frag_AB_ABA [AB]+ Fragment (Higher Abundance) CID_ABA->Frag_AB_ABA ozid_mechanism cluster_ozid Ozone-Induced Dissociation (OzID) cluster_cid_ozid CID/OzID for sn-Position TG_Unsat Unsaturated TG Ion ([M+Na]+) Ozone Ozone (O3) Reaction TG_Unsat->Ozone Cleavage Cleavage at C=C bond Ozone->Cleavage Aldehyde Aldehyde Fragment Cleavage->Aldehyde Diagnostic of double bond position Criegee Criegee Ion Fragment Cleavage->Criegee Diagnostic of double bond position TG_precursor TG Precursor Ion CID CID TG_precursor->CID DAG_fragment [DAG]+ Fragment CID->DAG_fragment OzID OzID DAG_fragment->OzID sn_Fragments sn-Position Diagnostic Fragments OzID->sn_Fragments

References

Oxidized Linoleic Acid Metabolites: A Quantitative Comparison in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the varying levels of key oxidized linoleic acid metabolites (oxylipins) in healthy versus diseased states, detailing the methodologies for their quantification and their role in critical signaling pathways.

Oxidized metabolites of linoleic acid, particularly epoxyoctadecenoic acids (EpOMEs) and their corresponding dihydroxyoctadecenoic acids (DiHOMEs), are emerging as critical signaling molecules in human physiology and pathophysiology. These oxylipins are involved in regulating inflammation, vascular function, and metabolic homeostasis. Consequently, their circulating levels can be significantly altered in various disease states, offering potential as biomarkers and therapeutic targets. This guide provides a quantitative comparison of these metabolite levels, outlines a standard methodology for their measurement, and visualizes their core metabolic pathway.

Quantitative Comparison of OOL Levels

The concentrations of DiHOMEs, the downstream metabolites of EpOMEs, are frequently altered in inflammatory and metabolic conditions. While absolute concentrations can vary between studies based on analytical methods and cohorts, a consistent pattern of dysregulation is observed in several diseases compared to healthy controls.

Data from studies on sepsis and COVID-19 indicate a significant increase in plasma DiHOME levels.[1][2] In severe infections, this elevation is often more pronounced for DiHOMEs than for their EpOME precursors, suggesting increased activity of the soluble epoxide hydrolase (sEH) enzyme.[2] Similarly, in metabolic disorders such as obesity, levels of certain DiHOMEs are dysregulated. One study in adolescents found significantly lower circulating levels of 12,13-diHOME in individuals with obesity compared to their normal-weight counterparts.[3] In contrast, some studies have reported elevated levels of linoleic acid-derived epoxides in subjects with type 2 diabetes.

Below is a summary of representative quantitative findings:

MetaboliteDisease StateComparison GroupFold Change / ConcentrationReference
9,10-DiHOME & 12,13-DiHOME Sepsis (murine model)Healthy Controls"Dramatic increase" in plasma levels[2]
DiHOMEs Severe COVID-19Healthy ControlsIncreased concentrations observed[1]
12,13-diHOME Obesity (adolescents)Normal-Weight AdolescentsLower Concentration: 2.15 ng/mL (obese) vs. 2.76 ng/mL (normal-weight)[3]
EpOMEs Type 2 DiabetesHealthy ControlsLevels elevated from 47% to 127%

Experimental Protocols

The gold-standard for the quantification of EpOMEs and DiHOMEs in biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. A typical workflow is detailed below.

Methodology: Quantification of DiHOMEs in Human Plasma via LC-MS/MS
  • Sample Preparation:

    • Thawing & Spiking: Frozen human plasma samples (e.g., 200 µL) are thawed on ice. A known amount of a stable isotope-labeled internal standard (e.g., 12,13-diHOME-d4) is added to each sample to correct for analytical variability.

    • Protein Precipitation: To remove larger proteins, a cold organic solvent like acetonitrile (B52724) (containing 1% formic acid to aid precipitation) is added to the plasma at a 3:1 ratio (e.g., 600 µL). The mixture is vortexed and then centrifuged at high speed (e.g., >10,000 x g) for 10 minutes.

    • Solid-Phase Extraction (SPE): The resulting supernatant is loaded onto an SPE cartridge (e.g., Oasis HLB) to isolate the lipids and remove salts and other interfering substances. The cartridge is first washed with a low-concentration organic solvent, and then the oxylipins are eluted with a high-concentration organic solvent like methanol (B129727) or acetonitrile.

    • Drying and Reconstitution: The eluted solvent is evaporated to dryness under a stream of nitrogen. The dried lipid extract is then reconstituted in a small volume of the initial LC mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used to separate the different oxylipin isomers.

    • Mobile Phases: A gradient elution is employed, typically using water with a small amount of acid (e.g., 0.1% acetic or formic acid) as mobile phase A, and an organic solvent mixture like acetonitrile/methanol as mobile phase B.

    • Gradient: The percentage of mobile phase B is gradually increased over the run to elute the lipids from the column based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for oxylipins as they readily form negative ions.

    • Detection: The analysis is performed using Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to specifically monitor a predefined precursor ion (the molecular weight of the target DiHOME) and a specific product ion that is generated by fragmenting the precursor ion. This highly specific detection method minimizes interference from other molecules in the sample.

    • Quantification: The concentration of each DiHOME in the sample is determined by comparing the peak area of the analyte to the peak area of the known-concentration internal standard.

Signaling Pathways & Workflows

The generation of DiHOMEs from linoleic acid is a two-step enzymatic process that is a key branch of the oxylipin metabolic network. These metabolites can then act on nuclear receptors to modulate gene expression.

Signaling_Pathway cluster_workflow Metabolic Pathway cluster_signaling Downstream Signaling LA Linoleic Acid EpOMEs EpOMEs (9,10- & 12,13-EpOME) LA->EpOMEs CYP450 Enzymes DiHOMEs DiHOMEs (9,10- & 12,13-DiHOME) EpOMEs->DiHOMEs Soluble Epoxide Hydrolase (sEH) PPAR PPARγ (Nuclear Receptor) DiHOMEs->PPAR Ligand Activation Gene Gene Expression (e.g., CD36, FABP4) PPAR->Gene Modulation

Caption: Metabolic conversion of linoleic acid to DiHOMEs and subsequent PPARγ activation.

The analytical workflow for quantifying these molecules is a multi-step process requiring careful sample handling and sophisticated instrumentation to ensure accuracy and reproducibility.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample + Internal Standard Precipitation 2. Protein Precipitation (Acetonitrile) Plasma->Precipitation SPE 3. Solid-Phase Extraction (SPE) Precipitation->SPE Reconstitution 4. Dry & Reconstitute SPE->Reconstitution LC 5. LC Separation (C18 Column) Reconstitution->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Data 7. Quantification MS->Data

Caption: Standard workflow for OOL quantification by LC-MS/MS from plasma samples.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory protocols for chemical waste management. This guide provides essential, step-by-step instructions for the safe and logistical disposal of this compound.

Immediate Safety and Handling Precautions

Prior to disposal, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or sand, and collect it in a designated, sealed container for disposal.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Confirm that the waste product is solely this compound and is not mixed with any hazardous substances.

  • If the substance is dissolved in a solvent, the disposal procedure must account for the hazards associated with the solvent.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container. The label should include the full chemical name: "this compound".

  • Ensure the container is compatible with the chemical. Polyethylene or glass containers are generally suitable.

3. Waste Accumulation:

  • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Keep the container securely closed when not in use.

4. Institutional Procedures:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.

  • Follow all internal protocols for waste pickup and disposal requests.

5. Professional Disposal:

  • Arrange for the collected waste to be disposed of by a licensed chemical waste management contractor. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data for Disposal

ParameterValueSource
Hazard Classification Not classified as hazardous under GHSSafety Data Sheets for similar compounds
Waste Code Consult institutional EHS for assignmentInstitutional Guidelines
Container Type Leak-proof, compatible (e.g., Polyethylene, Glass)Standard Laboratory Practice

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Is it mixed with hazardous waste? A->B C Segregate and follow hazardous waste protocol B->C Yes D Select a labeled, compatible waste container B->D No E Transfer waste to container D->E F Store in designated secondary containment E->F G Consult Institutional EHS Guidelines F->G H Arrange for pickup by licensed waste contractor G->H I Disposal Complete H->I

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.

Essential Safety and Logistical Information for Handling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

Personal Protective Equipment (PPE)

As a non-hazardous substance, standard laboratory PPE is sufficient for handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasseswith side shields.
Hand Protection Disposable GlovesNitrile or latex gloves are suitable for preventing skin contact.
Body Protection Laboratory CoatTo protect clothing and skin from potential splashes.
Foot Protection Closed-toe ShoesTo prevent injury from accidental spills or dropped equipment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps will ensure the safe and effective handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary equipment, including PPE, is readily available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • When transferring the substance, do so carefully to avoid splashing.

    • If heating the substance, use a well-ventilated area or a fume hood to avoid inhalation of any potential vapors. Although not highly volatile, heating can increase vapor pressure.

    • Clearly label all containers with the substance name and any relevant information.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep containers tightly sealed to prevent contamination.

    • Store away from strong oxidizing agents.

Emergency Procedures: Spill Response

In the event of a spill, follow these steps:

  • Alert Personnel : Inform colleagues in the immediate area of the spill.

  • Containment : For minor spills, absorb the substance with an inert material such as vermiculite, dry sand, or earth. Place the absorbent material in a sealed container for disposal.

  • Cleaning : Clean the spill area with soap and water.

  • Major Spills : For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel at your institution.

Disposal Plan

As a non-hazardous substance, this compound and its waste can be disposed of through standard laboratory procedures for non-hazardous chemical waste.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed, and clearly labeled waste container.

  • Disposal Route :

    • Dispose of the waste container through your institution's chemical waste program.[1][2]

    • Do not pour down the drain unless specifically permitted by your local regulations and institutional guidelines.[1]

    • Empty containers should be rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste.

Workflow for Handling this compound

G Handling Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency (Spill) prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe locate_safety Locate Safety Equipment don_ppe->locate_safety handle Handle Substance locate_safety->handle store Store Properly handle->store alert Alert Personnel handle->alert Spill Occurs collect_waste Collect Waste store->collect_waste dispose Dispose via Chemical Waste Program collect_waste->dispose contain Contain Spill alert->contain clean Clean Area contain->clean clean->dispose

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.